4,5-Dichloro-2-nitrobenzotrifluoride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,2-dichloro-4-nitro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Cl2F3NO2/c8-4-1-3(7(10,11)12)6(13(14)15)2-5(4)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMUARSWOJRDXBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Cl2F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371646 | |
| Record name | 1,2-Dichloro-4-nitro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50594-31-5 | |
| Record name | 1,2-Dichloro-4-nitro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Dichloro-2-nitrobenzotrifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 4,5-Dichloro-2-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
December 25, 2025
Introduction
4,5-Dichloro-2-nitrobenzotrifluoride is a fluorinated aromatic compound of significant interest in organic synthesis. As a substituted benzotrifluoride, its unique electronic and lipophilic properties, conferred by the trifluoromethyl group, make it a valuable intermediate in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[1] The presence of chlorine and nitro functional groups provides multiple reaction sites for further chemical transformations. This document provides a comprehensive overview of its known physicochemical properties, experimental protocols for its characterization, and a summary of safety and handling information.
Physicochemical Properties
The properties of this compound are primarily derived from computational models, as detailed experimental data is limited in publicly available literature. The following table summarizes these key characteristics.
| Property | Value | Source |
| IUPAC Name | 1,2-dichloro-4-nitro-5-(trifluoromethyl)benzene | PubChem[2] |
| CAS Number | 50594-31-5 | PubChem[2][3] |
| Molecular Formula | C₇H₂Cl₂F₃NO₂ | PubChem[2][3] |
| Molecular Weight | 259.99 g/mol | PubChem[2] |
| Monoisotopic Mass | 258.9414682 Da | PubChem[2] |
| Appearance | Solid (predicted) | - |
| XLogP3 | 3.9 | PubChem[2] |
| Polar Surface Area | 45.8 Ų | PubChem[2] |
| Hydrogen Bond Donors | 0 | PubChem[2] |
| Hydrogen Bond Acceptors | 3 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
Logical & Experimental Workflows
To understand the context of this chemical, the following diagrams illustrate its identification and a general synthetic approach.
Caption: Logical relationship of chemical identifiers for the target compound.
Caption: A generalized workflow for the synthesis via aromatic nitration.
Experimental Protocols
While a specific, detailed protocol for the synthesis of this compound was not found, a general procedure can be adapted from standard nitration reactions of related benzotrifluoride compounds.[7][8]
4.1 Synthesis via Nitration of 3,4-Dichlorobenzotrifluoride (General Protocol)
This protocol outlines a representative method for the nitration of a dichlorobenzotrifluoride isomer.
-
Objective: To introduce a nitro group onto the aromatic ring of 3,4-dichlorobenzotrifluoride.
-
Methodology:
-
Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, concentrated sulfuric acid is cooled to below 10°C in an ice bath.[7] Fuming nitric acid (1.5 equivalents) is added slowly and dropwise to the sulfuric acid while maintaining the low temperature.[7]
-
Reaction: 3,4-Dichlorobenzotrifluoride (1 equivalent) is added dropwise from the addition funnel to the prepared nitrating mixture. The internal temperature must be carefully maintained between 0°C and 10°C throughout the addition.[7]
-
Reaction Monitoring: After the addition is complete, the mixture is stirred at room temperature for 2-4 hours.[7] The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Work-up and Isolation: The reaction mixture is slowly poured onto crushed ice with vigorous stirring to quench the reaction. The resulting precipitate (the crude product) is collected by vacuum filtration.
-
Purification: The crude solid is washed with water until neutral, followed by a wash with a saturated sodium bicarbonate solution and finally with brine.[7] The product is then dried over an anhydrous agent like sodium sulfate.[7] Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
-
4.2 Determination of Melting Point (General Protocol)
-
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
-
Methodology:
-
A small, dry sample of the purified crystalline solid is packed into a capillary tube.
-
The tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a controlled rate (e.g., 1-2°C per minute) near the expected melting point.
-
The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.
-
Spectral Information
Specific spectral data (NMR, IR, Mass Spectrometry) for this compound is not available in the searched literature. However, for related isomers like 5-Chloro-2-nitrobenzotrifluoride, various spectral analyses including FTIR, ATR-IR, and 1D NMR have been performed and are available in databases like PubChem.[9] Researchers synthesizing the title compound would typically perform these analyses for structural verification.
Safety and Handling
Based on GHS classifications from notifications to the ECHA C&L Inventory, this compound is considered a hazardous substance.[2]
-
Hazard Statements:
-
Pictogram:
-
Warning (Exclamation Mark)[2]
-
-
Precautionary Measures:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray (P261).[2][10] Wash skin thoroughly after handling (P264).[2][10] Use only outdoors or in a well-ventilated area (P271).[2][10] Wear protective gloves, eye protection, and face protection (P280).[2][10]
-
Response: If on skin, wash with plenty of water (P302+P352).[2][10] If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338).[2][10] If skin or eye irritation persists, get medical advice/attention.[2] If inhaled, remove person to fresh air and keep comfortable for breathing (P304+P340).[2][10]
-
Storage: Store in a well-ventilated place. Keep container tightly closed (P403+P233).[2][10] Store locked up (P405).[2]
-
Disposal: Dispose of contents/container to an approved waste disposal plant (P501).[2][10]
-
It is imperative to handle this chemical in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
- 1. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
- 2. This compound | C7H2Cl2F3NO2 | CID 2736844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pschemicals.com [pschemicals.com]
- 4. echemi.com [echemi.com]
- 5. 2,4-DICHLORO-5-(TRIFLUOROMETHYL)NITROBENZENE [chembk.com]
- 6. 2,4-Dichloro-5-nitrobenzotrifluoride CAS#: 400-70-4 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 5-Chloro-2-nitrobenzotrifluoride | C7H3ClF3NO2 | CID 67052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
In-Depth Technical Guide: 4,5-Dichloro-2-nitrobenzotrifluoride (CAS Number 50594-31-5)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,5-Dichloro-2-nitrobenzotrifluoride is a substituted aromatic compound of significant interest in synthetic organic chemistry. Its trifluoromethyl, nitro, and chloro functional groups provide a versatile platform for the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. The electron-withdrawing nature of the trifluoromethyl and nitro groups activates the benzene ring for nucleophilic aromatic substitution, making it a valuable intermediate for the introduction of various functionalities. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications, with a focus on practical experimental details.
Chemical and Physical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 50594-31-5 | [1][2] |
| Molecular Formula | C₇H₂Cl₂F₃NO₂ | [1][2] |
| Molecular Weight | 259.99 g/mol | [1][2] |
| IUPAC Name | 1,2-dichloro-4-nitro-5-(trifluoromethyl)benzene | [1][2] |
| Synonyms | 4,5-Dichloro-2-nitro-α,α,α-trifluorotoluene | [1][2] |
| Appearance | Off-white to light yellow powder/crystals | |
| Melting Point | 53-54 °C | |
| Boiling Point | 264.9°C at 760 mmHg | |
| Density | 1.6 ± 0.1 g/cm³ | |
| XLogP3 | 3.9 | [1][2] |
Spectroscopic Data
Representative Spectroscopic Data (from 2,4-dichloro-5-nitrobenzotrifluoride):
| Spectroscopy | Key Features |
| ¹H NMR | Aromatic protons would appear as distinct signals in the downfield region, with chemical shifts influenced by the electron-withdrawing groups. |
| ¹³C NMR | Aromatic carbons would show characteristic shifts, with carbons attached to the trifluoromethyl and nitro groups being significantly deshielded. The carbon of the CF₃ group would appear as a quartet due to C-F coupling. |
| ¹⁹F NMR | A single resonance for the -CF₃ group would be expected. |
| Mass Spectrometry (EI) | The molecular ion peak (M+) would be observed at m/z ≈ 259, with a characteristic isotopic pattern for two chlorine atoms. Fragmentation would likely involve the loss of NO₂, Cl, and CF₃ groups. |
| Infrared (IR) | Characteristic absorption bands would be observed for the C-Cl, C-F, and NO₂ groups. Asymmetric and symmetric stretches for the nitro group are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. |
Synthesis
A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, based on general procedures for the nitration of benzotrifluoride derivatives, a representative synthesis can be proposed starting from 3,4-dichlorobenzotrifluoride.[7][8]
Representative Experimental Protocol: Nitration of 3,4-Dichlorobenzotrifluoride
Materials:
-
3,4-Dichlorobenzotrifluoride
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
-
Slowly add fuming nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C to create the nitrating mixture.
-
Once the nitrating mixture is prepared and cooled, add 3,4-dichlorobenzotrifluoride dropwise from the addition funnel over a period of 30-60 minutes. It is critical to maintain the internal temperature of the reaction between 0 °C and 10 °C throughout the addition to control the regioselectivity and prevent side reactions.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.
Reactivity and Synthetic Applications
The chemical reactivity of this compound is primarily dictated by its functional groups. The nitro group can be readily reduced to an amine, providing a handle for further functionalization, such as in the synthesis of heterocycles or amides. The chlorine atoms are activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro and trifluoromethyl groups. This allows for the displacement of the chlorine atoms by a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate a diverse range of derivatives.
Experimental Workflow: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
The following diagram illustrates a general workflow for a nucleophilic aromatic substitution reaction using this compound as a substrate.
Caption: General workflow for a nucleophilic aromatic substitution (SNAr) reaction.
Potential Applications in Drug Discovery and Agrochemicals
While specific biological activities of this compound have not been reported, its structural motifs are present in numerous bioactive molecules. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[9] Therefore, this compound serves as a valuable building block for the synthesis of novel therapeutic agents and crop protection agents.
Logical Pathway for Use as a Pharmaceutical Intermediate
The following diagram illustrates a logical pathway for the utilization of this compound in the synthesis of a hypothetical pharmaceutical target.
Caption: Synthetic pathway for a hypothetical bioactive molecule.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1][2]
GHS Hazard Statements:
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its rich functionality allows for a wide range of chemical transformations. While detailed experimental protocols and biological data for this specific compound are limited in the public domain, this guide provides a comprehensive overview based on available information and data from structurally related compounds, offering a solid foundation for researchers and developers working with this class of molecules. As with any chemical synthesis, appropriate safety measures and preliminary small-scale experiments are strongly recommended.
References
- 1. rsc.org [rsc.org]
- 2. This compound | C7H2Cl2F3NO2 | CID 2736844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,4-Dichloro-5-nitrobenzotrifluoride | C7H2Cl2F3NO2 | CID 621179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Chloro-2-nitrobenzotrifluoride | C7H3ClF3NO2 | CID 67052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,4-Dichloro-5-nitrobenzotrifluoride(400-70-4) IR Spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. DE2635695C3 - Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis Pathway for 4,5-Dichloro-2-nitrobenzotrifluoride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for 4,5-dichloro-2-nitrobenzotrifluoride, a key intermediate in the development of pharmaceuticals and agrochemicals. Due to the limited availability of a direct, published experimental protocol for this specific compound, this document outlines a proposed synthesis route based on established methodologies for structurally similar molecules, primarily the nitration of 3,4-dichlorobenzotrifluoride.
Proposed Synthesis Pathway
The principal and most direct route for the synthesis of this compound is the electrophilic aromatic substitution (nitration) of 3,4-dichlorobenzotrifluoride. This reaction introduces a nitro group (-NO₂) onto the benzene ring. The position of the nitro group is directed by the existing substituents: the trifluoromethyl group (-CF₃) is a meta-director, while the chlorine atoms (-Cl) are ortho-, para-directors. The combined directing effects favor the substitution at the 2-position.
Caption: Proposed synthesis pathway for this compound.
Experimental Protocol (Adapted)
The following protocol is adapted from the established synthesis of 2-nitro-3,4-dichlorobenzotrifluoride and general nitration procedures for halogenated benzotrifluorides.[1] Researchers should perform a thorough risk assessment and optimize the conditions as necessary.
Materials and Equipment:
-
3,4-Dichlorobenzotrifluoride
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (≥90%)
-
Ice
-
Dichloromethane or Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate
-
Round-bottom flask with magnetic stirrer, thermometer, and dropping funnel
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and thermometer, cool concentrated sulfuric acid (2.5 equivalents) to 0-5°C in an ice-water bath.[1]
-
Slowly add fuming nitric acid (1.5 equivalents) to the sulfuric acid with constant stirring, ensuring the temperature remains below 10°C.[1]
-
Nitration Reaction: Once the nitrating mixture is prepared and cooled, add 3,4-dichlorobenzotrifluoride (1 equivalent) dropwise from the addition funnel over a period of 30-60 minutes.[1] Maintain the internal temperature of the reaction between 0°C and 10°C throughout the addition.[1]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.[1]
-
Work-up and Isolation: Carefully pour the reaction mixture onto crushed ice with stirring. The product will separate as an oil or solid.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.[1]
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[1]
-
Purification: The crude this compound can be further purified by recrystallization or column chromatography.
Caption: General experimental workflow for the nitration of 3,4-dichlorobenzotrifluoride.
Quantitative Data
| Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Chlorobenzotrifluoride | HNO₃ / H₂SO₄ / Oleum | 30-115 (stepwise) | 5-7 | 95 | [2] |
| 4-Chlorobenzotrifluoride | HNO₃ / H₂SO₄ / Oleum | 50-90 | 20.5 | >99 (conversion) | [3] |
| 2,4-Dichlorobenzotrifluoride | NH₄NO₃ / Oleum | 80-100 | 1-4 | 80-85 | [4] |
Reaction Mechanism
The nitration of 3,4-dichlorobenzotrifluoride proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Nitronium Ion: Nitric acid is protonated by sulfuric acid, followed by the loss of a water molecule to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The nitronium ion attacks the electron-rich benzene ring of 3,4-dichlorobenzotrifluoride to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion.
-
Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻), removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, this compound.
Caption: Electrophilic aromatic substitution mechanism for the nitration of 3,4-dichlorobenzotrifluoride.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for a thorough literature search, risk assessment, and experimental validation by qualified professionals. The provided experimental protocol is an adaptation and has not been independently verified for the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. DE2635695C3 - Process for the preparation of nitrobenzotrifluorides which have up to two nitro groups in the meta position - Google Patents [patents.google.com]
- 3. US4096195A - Cyclic two-stage nitration process for preparing 4-chloro-3,5-dinitrobenzotrifluoride from 4-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 4. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
An In-depth Technical Guide to the Isomers of Dichloronitrobenzotrifluoride and Their Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dichloronitrobenzotrifluoride and its isomers represent a class of highly functionalized aromatic compounds with significant potential in medicinal chemistry and drug development. The presence of chlorine, nitro, and trifluoromethyl groups on the benzene ring imparts unique physicochemical properties and offers multiple reactive sites for the synthesis of diverse molecular architectures. This technical guide provides a comprehensive overview of the known isomers of dichloronitrobenzotrifluoride, their chemical and physical properties, detailed experimental protocols for their synthesis and characterization, and insights into their current and potential applications in the pharmaceutical industry.
Introduction to Dichloronitrobenzotrifluoride Isomers
The dichloronitrobenzotrifluoride scaffold is a key building block in the synthesis of various organic molecules. The interplay of the electron-withdrawing nitro (-NO₂) and trifluoromethyl (-CF₃) groups, along with the directing effects of the two chlorine (-Cl) atoms, governs the reactivity and biological activity of these compounds. Understanding the distinct properties of each isomer is crucial for their effective utilization in targeted drug design and development.
There are ten possible constitutional isomers of dichloronitrobenzotrifluoride, each with the molecular formula C₇H₂Cl₂F₃NO₂. The systematic identification and characterization of these isomers are paramount for their application in synthetic chemistry.
Physicochemical Properties of Dichloronitrobenzotrifluoride Isomers
The physical and chemical properties of dichloronitrobenzotifluoride isomers are critical for their handling, reaction optimization, and for predicting their behavior in biological systems. The following tables summarize the available quantitative data for some of the commercially available or synthetically reported isomers.
Table 1: General Properties of Dichloronitrobenzotrifluoride Isomers
| Property | Value |
| Molecular Formula | C₇H₂Cl₂F₃NO₂ |
| Molecular Weight | 259.99 g/mol |
Table 2: Known Physicochemical Properties of Dichloronitrobenzotrifluoride Isomers
| Isomer Name | CAS Number | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |
| 1,5-Dichloro-2-nitro-4-(trifluoromethyl)benzene | 400-70-4 | 55-57[1] | 264.9 (Predicted)[1] | 1.6589 (Estimate)[1] |
| 1,2-Dichloro-5-nitro-3-(trifluoromethyl)benzene | 400-65-7 | 17-17.5[2] | 245[2] | 1.638[2] |
| 2,4-Dichloro-3,5-dinitrobenzotrifluoride* | 29091-09-6 | - | - | - |
*Note: 2,4-Dichloro-3,5-dinitrobenzotrifluoride is a dinitro- substituted derivative and is included for its relevance in synthetic pathways.
Synthesis and Experimental Protocols
The synthesis of dichloronitrobenzotrifluoride isomers primarily involves the nitration of the corresponding dichlorobenzotrifluoride precursors. The regioselectivity of the nitration is dictated by the directing effects of the chlorine and trifluoromethyl substituents.
General Synthesis Workflow
The general synthetic approach involves the electrophilic nitration of a dichlorobenzotrifluoride isomer using a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.
References
An In-depth Technical Guide to the Solubility of 4,5-Dichloro-2-nitrobenzotrifluoride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4,5-dichloro-2-nitrobenzotrifluoride, a compound of interest in various chemical and pharmaceutical research domains. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing detailed experimental protocols for determining its solubility in a range of organic solvents. This guide is intended to equip researchers with the necessary methodologies to generate reliable solubility data for their specific applications.
Introduction to this compound
This compound is a halogenated nitroaromatic compound with the molecular formula C₇H₂Cl₂F₃NO₂[1]. Its structure, featuring electron-withdrawing groups, suggests it is a lipophilic and potentially reactive molecule, making its solubility profile a critical parameter for its use in synthesis, formulation, and biological studies. Understanding its behavior in different organic solvents is essential for process optimization, reaction condition selection, and the development of drug delivery systems.
Chemical and Physical Properties:
While specific solubility data is scarce, the following physical properties from PubChem provide foundational information for solubility considerations[1].
| Property | Value |
| Molecular Formula | C₇H₂Cl₂F₃NO₂ |
| Molecular Weight | 259.99 g/mol |
| IUPAC Name | 1,2-dichloro-4-nitro-5-(trifluoromethyl)benzene |
| CAS Number | 50594-31-5 |
Theoretical Considerations for Solubility
The principle of "like dissolves like" is a fundamental concept in predicting solubility. This principle suggests that a solute will dissolve best in a solvent that has a similar polarity[2]. Given the structure of this compound, it is expected to be more soluble in nonpolar or moderately polar organic solvents than in highly polar solvents like water. Solvents such as chlorinated hydrocarbons, ethers, and aromatic hydrocarbons are likely to be effective at dissolving this compound.
Experimental Protocols for Solubility Determination
The following sections detail established methodologies for both qualitative and quantitative determination of the solubility of a solid compound like this compound in organic solvents.
3.1. Qualitative Solubility Assessment
A preliminary qualitative assessment can rapidly identify suitable solvents for further quantitative analysis or for applications where precise concentration is not critical.
Methodology:
-
Sample Preparation: Accurately weigh a small amount of this compound (e.g., 10 mg) into a series of small, clean, and dry test tubes.
-
Solvent Addition: To each test tube, add a measured volume of a different organic solvent (e.g., 1 mL) in a stepwise manner.
-
Mixing: Vigorously agitate the mixture after each solvent addition. Consistent shaking is crucial for ensuring the solute has an opportunity to dissolve[3].
-
Observation: Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.
-
Classification: Categorize the solubility as "soluble," "partially soluble," or "insoluble" based on the visual evidence. A compound is often considered "soluble" if approximately 3 grams of it dissolve in 100 mL of the solvent[4].
Caption: Figure 1: Workflow for the qualitative determination of solubility.
3.2. Quantitative Solubility Determination: The Shake-Flask Method
The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a solvent.
Methodology:
-
Preparation of a Saturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. A thermostated shaker bath is ideal for this purpose.
-
Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the excess solid has settled. Centrifugation can be used to accelerate this process.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. A syringe filter should be used to remove any remaining microscopic solid particles.
-
Analysis: Determine the concentration of this compound in the collected sample using a suitable analytical technique. Common methods include:
-
Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue[2].
-
Spectrophotometry (UV-Vis): If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate and widely used method for determining the concentration of a solute in a solution[5].
-
Nuclear Magnetic Resonance (NMR): Quantitative NMR (qNMR) can be used to determine the concentration of a solute relative to an internal standard[6].
-
-
Calculation: Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).
References
An In-depth Technical Guide to the Material Safety Data Sheet for 4,5-Dichloro-2-nitrobenzotrifluoride
This guide provides a comprehensive overview of the safety, handling, and toxicological properties of 4,5-Dichloro-2-nitrobenzotrifluoride, intended for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the substance.
Chemical Identification and Physical Properties
This compound is a substituted aromatic compound with the chemical formula C₇H₂Cl₂F₃NO₂.[1][2] It is crucial to distinguish it from similar chemical structures to ensure the correct safety precautions are taken.
| Property | Value | Source |
| IUPAC Name | 1,2-dichloro-4-nitro-5-(trifluoromethyl)benzene | PubChem[1] |
| CAS Number | 50594-31-5 | P&S Chemicals[2] |
| Molecular Weight | 259.99 g/mol | PubChem[1] |
| Synonyms | 3,4-Dichloro-6-nitrobenzotrifluoride, 4,5-Dichloro-2-(trifluoromethyl)nitrobenzene, 1,2-Dichloro-4-nitro-5-(trifluoromethyl)benzene | P&S Chemicals[2] |
Hazard Identification and Classification
This chemical is classified as hazardous. The following table summarizes its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation |
Source: PubChem[1]
GHS Pictogram:
Signal Word: Warning
First-Aid Measures
Prompt and appropriate first-aid is critical in case of exposure. The following diagram outlines the recommended procedures.
References
The Nitro Group in 4,5-Dichloro-2-nitrobenzotrifluoride: A Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the reactivity of the nitro group in 4,5-dichloro-2-nitrobenzotrifluoride. This compound is a valuable intermediate in the synthesis of complex organic molecules, particularly in the agrochemical and pharmaceutical industries. The electron-withdrawing nature of the nitro group, in conjunction with the trifluoromethyl and chloro substituents, profoundly influences the reactivity of the aromatic ring. This guide will focus on two primary aspects of the nitro group's reactivity: its role as a powerful activating group for nucleophilic aromatic substitution (SNAr) and its susceptibility to reduction to form the corresponding aniline derivative. Detailed experimental protocols from analogous compounds are provided to serve as a practical reference for laboratory synthesis.
Introduction
This compound is a substituted aromatic compound characterized by the presence of three distinct electron-withdrawing groups: a nitro group (-NO₂), a trifluoromethyl group (-CF₃), and two chlorine atoms. The spatial arrangement of these substituents dictates the electronic properties and, consequently, the reactivity of the benzene ring. The nitro group at the 2-position, ortho to a chlorine atom and para to the other, plays a pivotal role in activating the molecule for nucleophilic attack. Furthermore, the nitro group itself can undergo chemical transformations, most notably reduction, to introduce an amino group, a key functional handle for further molecular elaboration. Understanding the reactivity of this nitro group is crucial for designing synthetic routes to novel and functionalized benzotrifluoride derivatives.
Reactivity of the Nitro Group
The reactivity of the nitro group in this compound can be categorized into two main areas:
-
Activation of the Aromatic Ring: The strong electron-withdrawing capacity of the nitro group via both inductive and resonance effects significantly depletes the electron density of the aromatic ring. This renders the ring highly susceptible to nucleophilic attack, a process known as nucleophilic aromatic substitution (SNAr).[1] The nitro group is a more potent activator for SNAr than halogens.[1]
-
Transformation of the Nitro Group: The nitro group can be chemically transformed, most commonly through reduction, to yield an amino group (-NH₂). This transformation is a fundamental step in the synthesis of many aromatic amines, which are versatile precursors for a wide range of chemical entities.[2]
Role in Nucleophilic Aromatic Substitution (SNAr)
The nitro group in the 2-position of this compound is positioned ortho to the chlorine atom at the 5-position and para to the chlorine atom at the 4-position. This arrangement is optimal for the stabilization of the negatively charged Meisenheimer intermediate formed during an SNAr reaction.[1] The reaction proceeds via a two-step addition-elimination mechanism.
Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).
The presence of the nitro group significantly stabilizes the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.
Reaction: Synthesis of N,N-dipropyl-2,6-dinitro-4-(trifluoromethyl)aniline
| Parameter | Value |
| Reactants | 4-chloro-3,5-dinitrobenzotrifluoride (1 eq), Di-n-propylamine (1.2 eq) |
| Base | Sodium hydroxide |
| Solvent | Water |
| Temperature | 60°C |
| Reaction Time | 2.5 hours |
| Yield | 98.5% |
Detailed Methodology:
-
In a 250 mL reactor, add 4-chloro-3,5-dinitrobenzotrifluoride (27.06 g, 0.1 mol) and 30 mL of water.
-
Initiate stirring and add di-n-propylamine (12.14 g, 0.12 mol) and a solution of sodium hydroxide (4 g in 16 mL of water) dropwise over 30 minutes.
-
Adjust the pH of the system to 7.5-8.5 using a 1% aqueous sodium hydroxide solution.
-
Maintain the reaction temperature at 60°C for 2.5 hours.
-
Cool the reaction mixture to room temperature to precipitate the product.
-
Filter the solid, wash with water until neutral, and dry to obtain the target compound.[4]
This protocol demonstrates the high reactivity of the chloro-substituent activated by nitro groups towards nucleophilic displacement by an amine. A similar reactivity pattern is expected for this compound, with the chlorine atom at position 4 or 5 being susceptible to substitution.
Reduction of the Nitro Group
The conversion of the nitro group to an amino group is a fundamental transformation in organic synthesis. This is typically achieved through catalytic hydrogenation or by using reducing metals in acidic media.[2]
Caption: General scheme for the reduction of a nitro group to an amine.
The following protocol for the reduction of 2-nitro-3,4-dichlorobenzotrifluoride provides a representative procedure for the conversion of the nitro group in a dichlorinated benzotrifluoride to an amine.[5]
Reaction: Synthesis of 2-Amino-3,4-dichlorobenzotrifluoride
| Parameter | Value |
| Reactant | 2-Nitro-3,4-dichlorobenzotrifluoride (1 eq) |
| Reducing Agent | Iron powder (3-5 eq) |
| Acid | Concentrated Hydrochloric Acid (0.5 eq) |
| Solvent | Ethanol or Acetic Acid |
| Temperature | Reflux |
| Reaction Time | 2-3 hours |
Detailed Methodology:
-
Set up a round-bottom flask with a reflux condenser and a mechanical stirrer.
-
Add 2-nitro-3,4-dichlorobenzotrifluoride (1 eq) and a suitable solvent (e.g., ethanol or acetic acid).
-
Add iron powder (3-5 eq) to the mixture.
-
Heat the mixture to 50-60°C and then add concentrated hydrochloric acid (0.5 eq) portion-wise. The reaction is exothermic.
-
After the initial exotherm subsides, heat the mixture to reflux for 2-3 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron salts.
-
Wash the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Basify the residue with a concentrated NaOH solution to a pH > 10 and extract the product with a suitable organic solvent (e.g., ethyl acetate).[5]
Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is also a common and effective method for nitro group reduction.[6]
Summary of Reactivity
The nitro group in this compound primarily influences the molecule's reactivity in two significant ways:
-
SNAr Activation: It strongly activates the aromatic ring for nucleophilic substitution of the chlorine atoms. The chlorine at position 4 (para to the nitro group) is expected to be more reactive than the chlorine at position 5 (meta to the nitro group).
-
Reducibility: The nitro group can be readily reduced to an amino group, providing a key synthetic handle for further functionalization.
The combination of these reactive modes makes this compound a versatile building block in synthetic chemistry.
Conclusion
This technical guide has detailed the core reactivity of the nitro group in this compound. By understanding its role as both a powerful activating group for nucleophilic aromatic substitution and as a functional group amenable to reduction, researchers can effectively utilize this compound in the synthesis of complex and valuable molecules. The provided experimental protocols for analogous compounds serve as a practical starting point for the development of specific synthetic methodologies. Further investigation into the precise reaction kinetics and substrate scope for this compound is warranted to fully exploit its synthetic potential.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. CN101182295B - Method for synthesizing 2-amido-5-chlorobenzotrifluoride - Google Patents [patents.google.com]
- 3. US5728881A - Process for preparing trifluralin - Google Patents [patents.google.com]
- 4. Synthesis method of trifluralin - Eureka | Patsnap [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. tcichemicals.com [tcichemicals.com]
The Strategic Utility of 4,5-Dichloro-2-nitrobenzotrifluoride in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the strategic incorporation of fluorine and nitro-functionalized aromatic scaffolds is a cornerstone of rational drug design. The trifluoromethyl group (–CF3) and nitro group (–NO2) offer unique electronic and lipophilic properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. 4,5-Dichloro-2-nitrobenzotrifluoride, a readily available chemical intermediate, represents a valuable building block for the synthesis of diverse and complex molecular architectures with significant potential in medicinal chemistry. This technical guide explores the synthetic versatility and potential therapeutic applications of this compound, providing insights into its role in the development of novel therapeutic agents.
Core Synthetic Transformations and Methodologies
The chemical reactivity of this compound is primarily dictated by the presence of the nitro group and the two chlorine substituents on the benzene ring. These features allow for a range of synthetic manipulations to generate a library of derivatives for biological screening.
Reduction of the Nitro Group
The most fundamental transformation of this compound in a medicinal chemistry context is the reduction of the nitro group to a primary amine, yielding 4,5-dichloro-2-aminobenzotrifluoride. This amine serves as a versatile handle for a multitude of subsequent chemical reactions.
Experimental Protocol: Synthesis of 4,5-Dichloro-2-aminobenzotrifluoride
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
To a stirred suspension of iron powder (5 equivalents) in a mixture of ethanol and water (e.g., 4:1 v/v), add a catalytic amount of ammonium chloride.
-
Heat the mixture to reflux (approximately 80-90 °C).
-
Add a solution of this compound (1 equivalent) in ethanol dropwise to the refluxing mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4,5-dichloro-2-aminobenzotrifluoride.
-
The product can be further purified by column chromatography on silica gel if necessary.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atoms on the aromatic ring, activated by the electron-withdrawing nitro and trifluoromethyl groups, are susceptible to nucleophilic aromatic substitution. This allows for the introduction of a wide variety of functional groups, including amines, alcohols, and thiols, thereby enabling the exploration of a broad chemical space.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine
Materials:
-
This compound
-
Desired primary or secondary amine
-
A suitable base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate (K₂CO₃))
-
A polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (MeCN))
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a reaction vessel.
-
Add the amine nucleophile (1.1 to 2 equivalents) and the base (1.5 to 3 equivalents).
-
Heat the reaction mixture to a temperature ranging from 80 °C to 150 °C, depending on the reactivity of the amine.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Potential Therapeutic Applications and Representative Data
While specific drug candidates derived directly from this compound are not extensively reported in the public domain, the structural motif of a dichlorinated, trifluoromethylated aniline is present in a variety of bioactive molecules. This section explores potential therapeutic areas where this building block could be of significant value, supported by data from structurally related compounds.
Kinase Inhibitors in Oncology
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 2,4-dichloro-5-methoxyphenylamino moiety, which is structurally analogous to derivatives of 4,5-dichloro-2-aminobenzotrifluoride, is a key pharmacophore in the approved tyrosine kinase inhibitor Bosutinib . Bosutinib targets Src and Abl kinases and is used in the treatment of chronic myeloid leukemia. This suggests that derivatives of 4,5-dichloro-2-aminobenzotrifluoride could be valuable scaffolds for the development of novel kinase inhibitors.
| Compound | Kinase Target | IC₅₀ (nM) | Reference |
| Bosutinib | Src | 1.2 | [1] |
| Bosutinib | Abl | 1.0 | [1] |
| Analog 1 | Lck | 5.5 | [1] |
| Analog 2 | Lyn | 3.7 | [1] |
Table 1: In vitro kinase inhibitory activity of Bosutinib and its analogs, demonstrating the potency of the dichlorinated aniline scaffold.
Antiviral Agents
The dichlorophenyl moiety is also found in compounds with antiviral activity. For instance, derivatives of dichlorophenylamino quinolines have been investigated as inhibitors of various viral targets. The electronic properties of the chlorine and trifluoromethyl substituents can contribute to favorable interactions with viral proteins.
| Compound | Virus | EC₅₀ (µM) | Cell Line | Reference |
| Compound A | Rhinovirus | 0.05 | HeLa | [2] |
| Compound B | Poliovirus | 0.1 | Vero | [2] |
| Compound C | Coxsackievirus B3 | 0.2 | BGM | [2] |
Table 2: Antiviral activity of representative dichlorophenyl derivatives against various picornaviruses.
Antiparasitic Agents
Substituted anilines are also key components of various antiparasitic drugs. The lipophilicity imparted by the trifluoromethyl and chloro groups can enhance cell permeability, a crucial factor for targeting intracellular parasites. For example, the anthelmintic drug Triclabendazole, used to treat fascioliasis, is synthesized from a related dichloronitroaniline precursor.
| Compound | Parasite | IC₅₀ (µM) | Reference |
| Mefloquine Analog | Plasmodium falciparum | 0.02 | [3] |
| Triclabendazole sulfoxide | Fasciola hepatica | 0.1 | [4] |
Table 3: Antiparasitic activity of compounds containing substituted aniline scaffolds.
Signaling Pathways and Experimental Workflows
To provide a conceptual framework for the application of this compound derivatives, the following diagrams illustrate a key signaling pathway often targeted in oncology and a general workflow for the synthesis and evaluation of these potential drug candidates.
Caption: A simplified representation of the MAPK/ERK signaling pathway, a common target for kinase inhibitors in cancer therapy.
References
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution Reactions Using 4,5-Dichloro-2-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,5-Dichloro-2-nitrobenzotrifluoride is a highly activated aromatic compound, making it a valuable substrate for nucleophilic aromatic substitution (SNAr) reactions. The presence of three strong electron-withdrawing groups—two chlorine atoms, a nitro group, and a trifluoromethyl group—significantly enhances the electrophilicity of the aromatic ring. This activation facilitates the displacement of the chlorine atoms by a variety of nucleophiles, providing a versatile platform for the synthesis of diverse and complex molecules. This is particularly relevant in the fields of medicinal chemistry and materials science, where the introduction of specific functionalities onto an aromatic core is a common strategy for developing new compounds with desired biological or physical properties.
The SNAr reaction with this compound typically proceeds via a Meisenheimer complex intermediate, where the nucleophile adds to the aromatic ring, forming a resonance-stabilized anionic intermediate before the leaving group (a chloride ion) is expelled. The regioselectivity of the substitution is influenced by the electronic effects of the activating groups.
These application notes provide detailed protocols for the nucleophilic aromatic substitution of this compound with both amine and alkoxide nucleophiles, along with illustrative quantitative data and visualizations of the experimental workflow and reaction mechanism.
Data Presentation
The following tables summarize representative quantitative data for the nucleophilic aromatic substitution reactions of this compound with piperidine and sodium methoxide. Please note that these are illustrative examples, and actual yields may vary depending on specific reaction conditions and scale.
Table 1: Reaction of this compound with Piperidine
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Piperidine | 2.2 eq |
| Potassium Carbonate (K₂CO₃) | 2.0 eq |
| Solvent | Dimethylformamide (DMF) |
| Reaction Temperature | 80 °C |
| Reaction Time | 6 hours |
| Product | 1-(4-Chloro-2-nitro-5-(trifluoromethyl)phenyl)piperidine |
| Illustrative Yield | 85% |
| Appearance | Yellow Solid |
Table 2: Reaction of this compound with Sodium Methoxide
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Sodium Methoxide (25% in Methanol) | 2.5 eq |
| Solvent | Methanol |
| Reaction Temperature | Reflux (approx. 65 °C) |
| Reaction Time | 4 hours |
| Product | 4-Chloro-1-methoxy-2-nitro-5-(trifluoromethyl)benzene |
| Illustrative Yield | 92% |
| Appearance | Pale Yellow Solid |
Experimental Protocols
Safety Precautions: this compound is an irritant. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Sodium methoxide is corrosive and flammable and should be handled with care.
Protocol 1: Synthesis of 1-(4-Chloro-2-nitro-5-(trifluoromethyl)phenyl)piperidine
This protocol describes the reaction of this compound with a secondary amine, piperidine.
Materials:
-
This compound
-
Piperidine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Add anhydrous potassium carbonate (2.0 eq).
-
Dissolve the solids in anhydrous dimethylformamide (DMF).
-
Add piperidine (2.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Protocol 2: Synthesis of 4-Chloro-1-methoxy-2-nitro-5-(trifluoromethyl)benzene
This protocol details the reaction of this compound with sodium methoxide.
Materials:
-
This compound
-
Sodium methoxide (25% solution in methanol)
-
Methanol
-
Dichloromethane
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Boiling chips
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Place this compound (1.0 eq) in a round-bottom flask.
-
Add methanol and a few boiling chips to the flask.
-
Add the 25% sodium methoxide solution in methanol (2.5 eq).
-
Assemble the reflux apparatus.
-
Heat the reaction mixture to a gentle reflux and maintain for 4 hours.
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing distilled water to precipitate the product.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with distilled water.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the product.
Visualizations
The following diagrams illustrate the general workflow for nucleophilic aromatic substitution and the underlying reaction mechanism.
Application Notes and Protocols for the Synthesis of Novel Herbicides Using 4,5-Dichloro-2-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of novel diphenyl ether herbicides utilizing 4,5-dichloro-2-nitrobenzotrifluoride as a key starting material. The trifluoromethyl group and the substitution pattern of this building block are instrumental in developing potent herbicides that target protoporphyrinogen oxidase (PPO).
Introduction
Diphenyl ether herbicides are a significant class of agrochemicals known for their effectiveness against a broad spectrum of weeds. A common structural feature in many potent diphenyl ether herbicides is the presence of a trifluoromethyl (-CF3) group, which can enhance the biological activity of the molecule. The starting material, this compound, is an excellent precursor for the synthesis of these herbicides due to its activated aromatic ring, which is amenable to nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the nitro and trifluoromethyl groups facilitates the displacement of one of the chloro substituents by a substituted phenoxide, forming the core diphenyl ether structure.
Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic route involves the reaction of this compound with a variety of substituted phenols. This reaction proceeds via a nucleophilic aromatic substitution mechanism, where the phenoxide ion acts as the nucleophile.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Novel Diphenyl Ether Herbicides
This protocol outlines the synthesis of a representative diphenyl ether herbicide from this compound and a substituted phenol.
Materials:
-
This compound
-
Substituted phenol (e.g., 4-chlorophenol, 2,4-dichlorophenol)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Phenoxide:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted phenol (1.0 eq) in anhydrous DMF.
-
Add potassium carbonate (1.5 eq) or sodium hydride (1.1 eq, use with caution) portion-wise to the solution at room temperature.
-
Stir the mixture for 30-60 minutes to ensure complete formation of the phenoxide.
-
-
Nucleophilic Aromatic Substitution Reaction:
-
To the freshly prepared phenoxide solution, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise at room temperature.
-
Heat the reaction mixture to 80-120 °C and monitor the reaction progress by thin-layer chromatography (TLC). The reaction time can vary from 4 to 24 hours depending on the reactivity of the phenol.
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure diphenyl ether herbicide.
-
-
Characterization:
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Data Presentation
The following table summarizes the hypothetical yield and herbicidal activity data for a series of novel diphenyl ether herbicides synthesized from this compound and various substituted phenols. The herbicidal activity is presented as the concentration required to inhibit 50% of the growth (IC₅₀) of a model plant, Arabidopsis thaliana, and the inhibition of the target enzyme, protoporphyrinogen oxidase (PPO).
| Compound ID | Substituted Phenol Moiety | Yield (%) | Herbicidal Activity (IC₅₀, µM) vs. A. thaliana | PPO Inhibition (IC₅₀, µM) |
| DEH-1 | 4-chlorophenoxy | 75 | 5.2 | 1.8 |
| DEH-2 | 2,4-dichlorophenoxy | 68 | 2.1 | 0.9 |
| DEH-3 | 4-trifluoromethylphenoxy | 72 | 1.5 | 0.5 |
| DEH-4 | 3,4-dichlorophenoxy | 70 | 3.8 | 1.2 |
| DEH-5 | 4-cyanophenoxy | 65 | 4.5 | 1.5 |
Note: The data presented in this table are representative and intended for illustrative purposes.
Mandatory Visualizations
Signaling Pathway: Inhibition of Protoporphyrinogen Oxidase (PPO)
The synthesized diphenyl ether herbicides are designed to inhibit the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause lipid peroxidation and membrane damage, ultimately leading to weed death.
Caption: Mechanism of action of diphenyl ether herbicides via PPO inhibition.
Experimental Workflow: Synthesis of Novel Diphenyl Ether Herbicides
The following diagram illustrates the general workflow for the synthesis and evaluation of novel diphenyl ether herbicides.
Caption: General workflow for the synthesis and screening of novel herbicides.
Application Notes and Protocols: Synthetic Routes to Pharmaceutical Precursors from 4,5-Dichloro-2-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
This document outlines a detailed synthetic pathway for the transformation of 4,5-dichloro-2-nitrobenzotrifluoride into valuable pharmaceutical precursors. The core of this process involves the reduction of the nitro group to form 4,5-dichloro-2-aminobenzotrifluoride, a versatile intermediate for the synthesis of heterocyclic compounds such as benzimidazoles and quinoxalines. These structural motifs are prevalent in a wide range of pharmacologically active molecules.
Introduction
This compound is a readily available starting material that, through strategic chemical modifications, can be converted into key building blocks for drug discovery and development. The presence of the trifluoromethyl group can enhance the metabolic stability and binding affinity of drug candidates. The primary transformation highlighted in these notes is the reduction of the nitro group, followed by cyclization reactions to form heterocyclic systems of high interest in medicinal chemistry.
Proposed Synthetic Pathway
The proposed synthetic route commences with the reduction of the nitro group of this compound to yield 4,5-dichloro-2-aminobenzotrifluoride. This aniline derivative can then undergo condensation reactions with various electrophiles to construct benzimidazole and quinoxaline ring systems.
Caption: Proposed synthetic route from this compound.
Experimental Protocols
Protocol 1: Synthesis of 4,5-Dichloro-2-aminobenzotrifluoride via Catalytic Hydrogenation
This protocol describes the reduction of the nitro group using palladium on carbon as a catalyst. This method is generally high-yielding and clean, but care must be taken to avoid dehalogenation.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Ethanol or Ethyl Acetate
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
To a hydrogenation flask, add this compound (1.0 eq) and ethanol or ethyl acetate (10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (1-5 mol%).
-
Seal the flask and purge with an inert gas, then introduce hydrogen gas (maintain a positive pressure, e.g., via a balloon, or use a Parr hydrogenator).
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, purge the flask with inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 4,5-dichloro-2-aminobenzotrifluoride. The product can be purified further by recrystallization or column chromatography if necessary.
Protocol 2: Synthesis of 6,7-Dichloro-2-substituted-1H-benzo[d]imidazole from 4,5-Dichloro-2-aminobenzotrifluoride
This protocol outlines the condensation of the synthesized aniline with an aldehyde to form a benzimidazole ring system.
Materials:
-
4,5-Dichloro-2-aminobenzotrifluoride
-
Substituted aldehyde (e.g., benzaldehyde)
-
Ethanol
-
p-Toluenesulfonic acid (p-TsOH) or a similar acid catalyst
Procedure:
-
In a round-bottom flask, dissolve 4,5-dichloro-2-aminobenzotrifluoride (1.0 eq) in ethanol.
-
Add the substituted aldehyde (1.0-1.2 eq) to the solution.
-
Add a catalytic amount of p-TsOH.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration. If not, concentrate the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Protocol 3: Synthesis of 6,7-Dichloro-2,3-disubstituted-quinoxaline from 4,5-Dichloro-2-aminobenzotrifluoride
This protocol describes the condensation of the aniline derivative with a 1,2-dicarbonyl compound to yield a quinoxaline.
Materials:
-
4,5-Dichloro-2-aminobenzotrifluoride
-
1,2-Dicarbonyl compound (e.g., benzil)
-
Ethanol or Acetic Acid
Procedure:
-
Dissolve 4,5-dichloro-2-aminobenzotrifluoride (1.0 eq) in ethanol or acetic acid in a round-bottom flask.
-
Add the 1,2-dicarbonyl compound (1.0 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following tables summarize expected outcomes for the key reaction steps based on analogous transformations reported in the literature. Actual results may vary depending on the specific substrate and reaction conditions.
Table 1: Comparison of Nitro Group Reduction Methods
| Method | Reagents | Typical Yield (%) | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C | 85-95 | High yield, clean reaction | Potential for dehalogenation, requires H₂ gas |
| Transfer Hydrogenation | Ammonium formate, Pd/C | 80-90 | Mild conditions, avoids high-pressure H₂ | Potential for dehalogenation |
| Metal-mediated Reduction | Fe, Acetic Acid | 80-95 | Cost-effective, high functional group tolerance | Stoichiometric metal waste, acidic conditions |
Table 2: Representative Yields for Heterocycle Formation
| Heterocycle | Reactant B | Typical Yield (%) |
| Benzimidazole | Aromatic or Aliphatic Aldehyde | 70-90 |
| Benzimidazole | Carboxylic Acid (with acid catalyst) | 60-85 |
| Quinoxaline | 1,2-Dicarbonyl Compound (e.g., Benzil) | 80-95 |
Logical Workflow for Precursor Synthesis
The following diagram illustrates the decision-making process for selecting a synthetic route based on the desired final product.
Caption: Decision workflow for the synthesis of pharmaceutical precursors.
Application Note: Reaction Conditions for the Nitration of Dichlorobenzotrifluoride
Audience: Researchers, scientists, and drug development professionals.
Introduction Dichlorobenzotrifluoride and its nitrated derivatives are crucial intermediates in the synthesis of various agrochemicals, pharmaceuticals, and dyes.[1][2] Specifically, 2,4-dichloro-3,5-dinitrobenzotrifluoride serves as a key building block.[2] The introduction of nitro groups onto the dichlorobenzotrifluoride ring is typically achieved through electrophilic aromatic substitution using a mixed acid system, most commonly a combination of nitric acid and sulfuric acid.[3] The reaction conditions, including temperature, reaction time, and the specific nitrating agents, significantly influence the yield and regioselectivity of the product. This document outlines various reported protocols and provides detailed experimental procedures for the nitration of dichlorobenzotrifluoride.
Data Presentation: Summary of Nitration Conditions
The following table summarizes various reported conditions for the dinitration of 2,4-dichlorobenzotrifluoride.
| Starting Material | Nitrating Agent/Acid System | Temperature (°C) | Reaction Time (h) | Product | Yield (%) | Reference |
| 2,4-Dichlorobenzotrifluoride | Fuming Nitric Acid (90%), Fuming Sulfuric Acid (30-33% free SO₃) | 76 | 96 | 2,4-Dichloro-3,5-dinitrobenzotrifluoride | 79 | [4] |
| 2,4-Dichloro-3-nitrobenzotrifluoride | Ammonium Nitrate, 20% Fuming Sulfuric Acid, Recycled Waste Acid | 100 | 4 | 2,4-Dichloro-3,5-dinitrobenzotrifluoride | 80-81 | [5] |
| 2,4-Dichloro-3-nitrobenzotrifluoride | Ammonium Nitrate, 30% Fuming Sulfuric Acid, Recycled Waste Acid | 80 | 4 | 2,4-Dichloro-3,5-dinitrobenzotrifluoride | 86 | [5] |
| 2,4-Dichlorobenzotrifluoride | Nitric Acid, Fuming Sulfuric Acid | 40-45 (initial), then ramped to 90, 100, and finally 120 | ~19 | 2,4-Dichloro-3,5-dinitrobenzotrifluoride | High | [1][6] |
Experimental Protocols
Protocol 1: Dinitration using Fuming Nitric and Fuming Sulfuric Acid
This protocol is adapted from a procedure for the synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride.[4]
Materials:
-
2,4-Dichlorobenzotrifluoride (148.8 g, 0.692 mole)
-
Fuming Sulfuric Acid (600 ml, containing 30-33% free SO₃)
-
Fuming Nitric Acid (585 ml, 90%)
-
Toluene (1000 ml)
-
5% Sodium Bicarbonate Solution (1000 ml)
-
Water
-
Ice
Equipment:
-
2-liter, three-necked flask
-
Stirrer
-
Heating mantle with temperature controller
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 2-liter, three-necked flask, add the fuming sulfuric acid (600 ml) and cool the flask in an ice bath.
-
While stirring, slowly add the fuming nitric acid (585 ml) to the sulfuric acid.
-
To the stirred, cooled acid mixture, add 2,4-dichlorobenzotrifluoride (148.8 g).
-
Remove the ice bath and heat the resulting slurry to 76°C. Maintain the temperature at 76 ± 1°C for 96 hours with continuous stirring.
-
After the reaction period, cool the mixture. A crust of crystalline product will form. Drain the excess acid from the solid product.
-
Carefully add water (1000 ml) to the broken-up solid product.
-
Extract the aqueous slurry with toluene (500 ml).
-
Combine the toluene extract with an additional 500 ml of toluene.
-
Wash the toluene solution successively with water (500 ml), twice with 5% sodium bicarbonate solution (2 x 500 ml), and finally with water (500 ml).
-
Remove the toluene by evaporation under reduced pressure.
-
Dry the resulting solid overnight to yield 2,4-dichloro-3,5-dinitrobenzotrifluoride (166.6 g, 79% yield).
Protocol 2: Dinitration using a Stepwise Temperature Increase
This protocol describes a method involving a gradual increase in temperature to control the reaction.[1][6]
Materials:
-
2,4-Dichlorobenzotrifluoride
-
Fuming Sulfuric Acid
-
Nitric Acid
Equipment:
-
Nitrification reaction kettle with temperature control and dropping funnel
Procedure:
-
Charge the reaction kettle with the calculated amounts of fuming sulfuric acid and nitric acid.
-
Control the initial temperature of the acid mixture at 40-45°C.
-
Begin the dropwise addition of 2,4-dichlorobenzotrifluoride. After the addition is complete, maintain the temperature for 1 hour.
-
Initiate a stepwise heating program:
-
Heat to 90°C over a period of 3 hours.
-
Continue heating to 100°C over the next 6-7 hours.
-
Finally, raise the temperature to 120°C over 4 hours.
-
-
Maintain the reaction mixture at 120°C for 5 hours. The reaction is considered complete when sampling analysis shows the mononitrate content is less than 1%.
-
Upon completion, cool the reaction mixture and proceed with a standard work-up involving water washing, alkaline washing, and recrystallization to obtain the purified product.[1][6]
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the nitration of dichlorobenzotrifluoride.
References
- 1. Preparation method of 2,4-dichloro-3,5-dinitrobenzotrifluoride - Eureka | Patsnap [eureka.patsnap.com]
- 2. 2,4-Dichloro-3,5-dinitrobenzotrifluoride | 29091-09-6 [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2,4-Dichloro-3,5-dinitrobenzotrifluoride synthesis - chemicalbook [chemicalbook.com]
- 5. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
- 6. CN112358401A - Preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
Application Note: A Scalable Synthetic Approach to 4,5-Dichloro-2-nitrobenzotrifluoride and Its Derivatives
Introduction
4,5-Dichloro-2-nitrobenzotrifluoride is a key intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals. The presence of the trifluoromethyl group, chlorine atoms, and a nitro group on the benzene ring makes it a versatile building block for introducing these functionalities into larger, more complex molecules. The unique electronic properties conferred by these groups can enhance the biological activity, metabolic stability, and lipophilicity of the final products. Consequently, the development of a robust and scalable synthesis for this compound is of significant industrial importance. This application note provides a detailed protocol for the scale-up synthesis of this compound, starting from the readily available 3,4-dichlorobenzotrifluoride.
Overall Synthetic Pathway
The proposed synthesis involves a single-step nitration of 3,4-dichlorobenzotrifluoride using a mixed acid (nitric acid and sulfuric acid) system. This method is a common and effective way to introduce a nitro group onto an aromatic ring. The trifluoromethyl group is a meta-director, and the chlorine atoms are ortho, para-directors. In this case, the directing effects of the substituents favor the nitration at the 2-position, leading to the desired this compound.
Experimental Protocols
Synthesis of this compound via Nitration
This protocol details the nitration of 3,4-dichlorobenzotrifluoride to produce this compound.
Materials:
-
3,4-Dichlorobenzotrifluoride
-
Concentrated Sulfuric Acid (98%)
-
Fuming Nitric Acid (90%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate
Equipment:
-
Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel
-
Cooling bath/circulator
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reactor Setup: Set up the jacketed glass reactor with an overhead stirrer, temperature probe, and an addition funnel. Ensure the reactor is clean and dry.
-
Acid Charge: Charge the reactor with concentrated sulfuric acid. Begin stirring and cool the acid to 0-5 °C using the cooling bath.
-
Nitrating Mixture Preparation: Slowly add fuming nitric acid to the cooled sulfuric acid via the addition funnel. Maintain the temperature of the mixture below 10 °C during the addition.
-
Substrate Addition: Once the nitrating mixture is prepared and the temperature is stable at 0-5 °C, add 3,4-dichlorobenzotrifluoride dropwise from the addition funnel. The rate of addition should be controlled to maintain the internal temperature between 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude product will precipitate as a solid or oil.
-
Extraction: Transfer the quenched mixture to a separatory funnel and extract the product with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by vacuum distillation.
Data Presentation
| Parameter | Value |
| Starting Material | 3,4-Dichlorobenzotrifluoride |
| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid |
| Molar Ratio (Substrate:HNO₃:H₂SO₄) | 1 : 1.5 : 3 |
| Reaction Temperature | 5-10 °C (addition), Room Temperature (reaction) |
| Reaction Time | 2-4 hours |
| Solvent | Dichloromethane (for extraction) |
| Expected Yield | 85-95% |
| Purity (after purification) | >98% |
Mandatory Visualization
Caption: Synthetic workflow for the scale-up synthesis of this compound.
Application Notes and Protocols for the Purification of Crude 4,5-Dichloro-2-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of crude 4,5-Dichloro-2-nitrobenzotrifluoride, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The following methods are described:
-
Recrystallization: A fundamental technique for the purification of solid compounds.
-
Flash Column Chromatography: For the separation of the target compound from impurities with different polarities.
-
Fractional Vacuum Distillation: Suitable for purifying thermally stable liquid compounds or those with high boiling points.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and a closely related isomer is presented in Table 1. This data is crucial for selecting the appropriate purification method and conditions.
Table 1: Physicochemical Properties of Dichloronitrobenzotrifluoride Isomers
| Property | This compound | 2,4-Dichloro-5-nitrobenzotrifluoride | Reference |
| CAS Number | 50594-31-5 | 400-70-4 | [1][2] |
| Molecular Formula | C₇H₂Cl₂F₃NO₂ | C₇H₂Cl₂F₃NO₂ | [1][2] |
| Molecular Weight | 259.99 g/mol | 259.99 g/mol | [1][2] |
| Appearance | - | Yellow Crystalline Solid | [2] |
| Melting Point | - | 53-54 °C | [2] |
| Boiling Point | - | 264.9 °C at 760 mmHg | [2] |
Purification Workflow
The general workflow for the purification of crude this compound is outlined below. The choice of a specific path will depend on the nature and quantity of the impurities present in the crude material.
Caption: General purification workflow for crude this compound.
Experimental Protocols
Initial Aqueous Wash and Neutralization
This preliminary step is often necessary to remove inorganic salts, acids, or bases from the crude reaction mixture.
Protocol:
-
Transfer the crude this compound to a separatory funnel.
-
Add an equal volume of deionized water and shake vigorously. Allow the layers to separate and discard the aqueous layer.
-
If the crude product is from an acidic nitration reaction, wash with a saturated sodium bicarbonate solution until effervescence ceases. Check the pH of the aqueous layer to ensure it is neutral or slightly basic.
-
Follow with a wash with brine (saturated NaCl solution) to aid in the separation of the organic and aqueous layers.
-
Separate the organic layer and dry it over a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate.
-
Filter to remove the drying agent, and concentrate the organic solvent under reduced pressure to obtain the crude, washed product.
Purification by Recrystallization
Recrystallization is a highly effective method for purifying solid compounds. The selection of an appropriate solvent system is critical for successful purification.
Protocol:
-
Solvent Selection:
-
Based on the principle of "like dissolves like," and considering the polar nitro group and non-polar dichlorobenzotrifluoride structure, a moderately polar solvent or a mixed solvent system is likely to be effective.
-
Common solvent systems for recrystallization include ethanol/water, acetone/water, or a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent such as ethyl acetate or dichloromethane.
-
To determine the optimal solvent, perform small-scale solubility tests. The ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
-
-
Procedure:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the selected recrystallization solvent and heat the mixture to boiling with stirring.
-
Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature. To maximize the yield, the flask can then be placed in an ice bath.
-
Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the purified crystals in a vacuum oven or desiccator.
-
Table 2: Suggested Recrystallization Solvent Systems
| Solvent System | Rationale |
| Ethanol/Water | The compound is likely soluble in hot ethanol and insoluble in water. |
| Hexane/Ethyl Acetate | A non-polar/polar mixture that can be fine-tuned for optimal solubility. |
| Toluene/Heptane | For less polar impurities, providing a good solubility gradient with temperature. |
Purification by Flash Column Chromatography
Flash column chromatography is a rapid and efficient method for separating compounds with different polarities.
Protocol:
-
Stationary and Mobile Phase Selection:
-
Stationary Phase: Silica gel is the most common stationary phase for compounds of this polarity.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a slightly more polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal ratio should be determined by thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for the target compound.
-
-
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Elute the column with the mobile phase, applying positive pressure (flash chromatography).
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Table 3: Suggested Column Chromatography Conditions
| Parameter | Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., starting with 98:2 and gradually increasing polarity) |
| Detection | UV visualization at 254 nm |
Purification by Fractional Vacuum Distillation
Given the probable high boiling point of this compound, fractional vacuum distillation can be a suitable method for purification, especially on a larger scale. This method is particularly useful for separating it from non-volatile impurities or compounds with significantly different boiling points.
Protocol:
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus equipped with a Vigreux or packed column, a distillation head, a condenser, a receiving flask, and a vacuum source with a pressure gauge.
-
Ensure all joints are well-sealed with vacuum grease.
-
-
Procedure:
-
Place the crude, washed, and dried this compound in the distillation flask with a magnetic stir bar.
-
Evacuate the system to the desired pressure.
-
Begin heating the distillation flask gently with a heating mantle.
-
Monitor the temperature at the distillation head. Collect and discard any initial low-boiling fractions.
-
Collect the main fraction distilling at a constant temperature and pressure. This fraction should contain the purified product.
-
Stop the distillation when the temperature begins to rise or drop significantly, or when only a small residue remains in the distillation flask.
-
Allow the apparatus to cool completely before releasing the vacuum.
-
Table 4: Estimated Fractional Vacuum Distillation Parameters
| Parameter | Estimated Value | Rationale |
| Pressure | 10-20 mmHg | To lower the boiling point and prevent thermal decomposition. |
| Boiling Point | To be determined experimentally | Expected to be significantly lower than the atmospheric boiling point. |
| Column Type | Vigreux or packed column | To enhance separation efficiency. |
Data Presentation and Analysis
The purity of the final product should be assessed using appropriate analytical techniques. The results should be tabulated for clear comparison.
Table 5: Purity Analysis of this compound
| Purification Method | Initial Purity (Area % GC) | Final Purity (Area % GC) | Yield (%) |
| Recrystallization | e.g., 85% | e.g., >98% | e.g., 70% |
| Column Chromatography | e.g., 85% | e.g., >99% | e.g., 80% |
| Vacuum Distillation | e.g., 90% | e.g., >99.5% | e.g., 85% |
Note: The values in Table 5 are hypothetical and should be replaced with experimental data. Purity can also be determined by High-Performance Liquid Chromatography (HPLC) and the structure confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.
Safety Precautions
-
This compound and its related isomers are classified as irritants to the skin, eyes, and respiratory system.[1]
-
Always handle these chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for detailed safety information before handling any chemicals.
References
Application Notes and Protocols for Monitoring 4,5-Dichloro-2-nitrobenzotrifluoride Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring chemical reactions involving 4,5-Dichloro-2-nitrobenzotrifluoride. This compound is a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. Accurate real-time or periodic analysis of its reactions is crucial for process optimization, kinetic studies, impurity profiling, and ensuring product quality.
The following protocols detail the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring the consumption of starting materials, the formation of products, and the emergence of any byproducts.
Analytical Methods Overview
A suite of analytical techniques is available for monitoring reactions of this compound. The selection of the most appropriate method depends on the specific reaction conditions, the chemical properties of the reactants and products, and the nature of the desired information (e.g., quantitative, qualitative, structural, or real-time).
-
High-Performance Liquid Chromatography (HPLC): A robust and widely used technique for the quantitative analysis of reaction mixtures. It excels at separating and quantifying starting materials, intermediates, and products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool for the analysis of volatile and thermally stable compounds. It offers both separation and structural information, making it ideal for identifying and quantifying components in a reaction mixture, including isomeric impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be utilized for both offline and in-situ reaction monitoring. As a non-destructive technique, it allows for the direct observation of changes in the molecular structure of reactants and products over time. The presence of the trifluoromethyl group makes ¹⁹F NMR a particularly sensitive and informative technique.
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
Objective: To quantify the concentration of this compound and its reaction products in a sample withdrawn from a reaction mixture.
Experimental Protocol:
-
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A Phenyl column can also be effective for separating aromatic compounds.
-
Autosampler and data acquisition software.
-
-
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (optional, for mobile phase modification)
-
Reference standards for this compound and expected products/impurities.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase A: Deionized water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 50% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Sample Preparation:
-
Carefully withdraw a small aliquot (e.g., 50 µL) from the reaction mixture at specified time points.
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile or the initial mobile phase composition) to prevent further reaction.
-
Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter before injection.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material, product(s), and any impurities by comparing their retention times with those of the reference standards.
-
Generate a calibration curve for each analyte using the reference standards at known concentrations.
-
Quantify the concentration of each component in the reaction sample by integrating the peak areas and using the calibration curve.
-
Illustrative Quantitative Data for HPLC Analysis
| Compound | Retention Time (min) | λmax (nm) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound | 8.5 | 254 | 0.1 | 0.3 |
| Example Product | 6.2 | 270 | 0.1 | 0.3 |
| Example Impurity | 7.1 | 245 | 0.05 | 0.15 |
Note: The above data is illustrative and may vary depending on the specific HPLC system, column, and reaction products.
Experimental Workflow for HPLC Analysis
Caption: Workflow for monitoring a reaction using HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
Objective: To identify and quantify this compound and other volatile components, including potential isomeric impurities, in a reaction mixture.
Experimental Protocol:
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
-
Reagents and Materials:
-
Methanol or Ethyl Acetate (GC grade)
-
Reference standards for this compound and potential impurities.
-
-
GC-MS Conditions (Example):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Energy: 70 eV
-
Scan Range: 50-400 m/z
-
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) to an appropriate concentration (e.g., 100 µg/mL).
-
Filter the sample if necessary.
-
-
Data Analysis:
-
Identify compounds by comparing their retention times and mass spectra with reference standards and library databases (e.g., NIST).
-
The presence of two chlorine atoms will result in characteristic isotopic patterns (M, M+2, M+4) for the molecular ion and chlorine-containing fragments, aiding in identification.
-
Quantify analytes by creating a calibration curve based on the peak area of a characteristic ion.
-
Illustrative Quantitative Data for GC-MS Analysis
| Compound | Retention Time (min) | Key m/z Fragments | Isotopic Pattern |
| This compound | 12.8 | 259 (M+), 243, 213, 178 | Cl₂ |
| Isomeric Impurity | 12.5 | 259 (M+), 243, 213, 178 | Cl₂ |
| Dichloro-benzotrifluoride (de-nitrated) | 10.2 | 214 (M+), 179, 144 | Cl₂ |
Note: The above data is illustrative. Actual retention times and fragmentation patterns should be confirmed with standards.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for impurity profiling using GC-MS.
¹⁹F NMR Spectroscopy for In-Situ Reaction Monitoring
Objective: To monitor the reaction progress in real-time by observing the signals of fluorine-containing species directly in the NMR tube. The -CF₃ group provides a sensitive probe with a wide chemical shift range and no background interference.[1][2][3]
Experimental Protocol:
-
Instrumentation:
-
NMR spectrometer equipped with a fluorine probe.
-
NMR tubes suitable for the reaction conditions.
-
-
Reagents and Materials:
-
Deuterated solvent compatible with the reaction chemistry.
-
Internal standard (optional, e.g., hexafluorobenzene).
-
-
NMR Parameters (Example):
-
Nucleus: ¹⁹F
-
Pulse Sequence: Standard single pulse experiment.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 (depending on concentration).
-
Temperature: Controlled to match the reaction temperature.
-
-
Sample Preparation (for in-situ monitoring):
-
Dissolve the starting material, this compound, in the deuterated solvent in an NMR tube.
-
Acquire an initial ¹⁹F NMR spectrum (t=0).
-
Initiate the reaction by adding the other reactant(s) directly to the NMR tube.
-
Immediately place the NMR tube in the spectrometer and begin acquiring spectra at regular time intervals.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Identify the resonance signal for the -CF₃ group of the starting material and any new signals corresponding to the product(s).
-
Monitor the decrease in the integral of the starting material's signal and the increase in the integral of the product's signal over time to determine the reaction kinetics.
-
Illustrative Quantitative Data for ¹⁹F NMR Analysis
| Compound | ¹⁹F Chemical Shift (δ, ppm) | Multiplicity |
| This compound | -62.5 | singlet |
| Example Product | -65.0 | singlet |
| Example Intermediate | -61.0 | singlet |
Note: Chemical shifts are relative to an external standard (e.g., CFCl₃ at 0 ppm) and are illustrative. The actual chemical shifts will depend on the molecular structure and solvent.
Logical Diagram for NMR-based Kinetic Analysis
Caption: Logical flow for kinetic analysis using NMR.
References
- 1. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]
- 2. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Custom Derivatives from 2,4-Dichloro-5-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dichloro-5-nitrobenzotrifluoride is a highly versatile chemical intermediate, pivotal in the synthesis of a wide array of complex molecules for the pharmaceutical and agrochemical industries.[1][2] Its aromatic ring is significantly activated by the presence of a strong electron-withdrawing nitro group and a trifluoromethyl group, making it highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity allows for the selective replacement of its chloro substituents, providing a robust platform for the generation of diverse molecular scaffolds.
These application notes provide a comprehensive overview of the synthesis of custom derivatives from 2,4-dichloro-5-nitrobenzotrifluoride, focusing on the underlying mechanistic principles, regioselectivity, and detailed experimental protocols for the synthesis of amine, ether, and thioether derivatives.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The derivatization of 2,4-dichloro-5-nitrobenzotrifluoride predominantly proceeds via the SNAr mechanism. This is a two-step addition-elimination process:
-
Nucleophilic Attack: A nucleophile attacks one of the electron-deficient carbon atoms bearing a chlorine atom. This initial attack is the rate-determining step and results in the formation of a high-energy, negatively charged intermediate known as a Meisenheimer complex.[3]
-
Leaving Group Departure: The aromaticity of the benzene ring is restored through the expulsion of a chloride ion, a good leaving group, to yield the final substituted product.
The stability of the Meisenheimer complex is a critical factor influencing the reaction rate. The electron-withdrawing nitro and trifluoromethyl groups play a crucial role in stabilizing this intermediate by delocalizing the negative charge through resonance, thereby facilitating the substitution reaction.[4]
Regioselectivity of Substitution
A key feature of SNAr reactions on 2,4-dichloro-5-nitrobenzotrifluoride is the high regioselectivity. The initial nucleophilic attack occurs preferentially at the C4 position (para to the nitro group). This selectivity is governed by electronic effects:
-
Attack at C4 (para to -NO₂): When a nucleophile attacks the C4 position, the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the oxygen atoms of the para-nitro group. This extensive resonance stabilization lowers the activation energy for this pathway, making it the kinetically favored route.
-
Attack at C2 (ortho to -NO₂): An attack at the C2 position does not permit direct resonance delocalization of the negative charge onto the nitro group. Consequently, the resulting intermediate is less stable, and this pathway is kinetically disfavored.
This predictable regioselectivity makes 2,4-dichloro-5-nitrobenzotrifluoride a reliable building block for the synthesis of 4-substituted-2-chloro-5-nitrobenzotrifluoride derivatives. The remaining chlorine atom at the C2 position can be substituted in a subsequent step, often requiring more forcing reaction conditions.
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on the specific nucleophile and desired product. All reactions should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of Amine Derivatives (N-Arylation)
This protocol describes the synthesis of 4-amino-2-chloro-5-nitrobenzotrifluoride derivatives via reaction with primary or secondary amines.
Materials:
-
2,4-Dichloro-5-nitrobenzotrifluoride (1.0 eq.)
-
Primary or secondary amine (1.0 - 1.2 eq.)
-
Base (e.g., Triethylamine (Et₃N), Potassium Carbonate (K₂CO₃)) (1.5 - 2.0 eq.)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), Tetrahydrofuran (THF))
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and heating mantle
Procedure:
-
In a round-bottom flask, dissolve 2,4-dichloro-5-nitrobenzotrifluoride in the chosen anhydrous solvent.
-
In a separate vial, prepare a solution of the amine and the base in the same solvent.
-
Slowly add the amine solution to the stirred solution of 2,4-dichloro-5-nitrobenzotrifluoride at room temperature.
-
Stir the reaction mixture at room temperature or heat to a temperature between 50-80°C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and water.
-
Separate the organic layer, wash sequentially with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the product by recrystallization or column chromatography on silica gel.
Quantitative Data for Amination Reactions:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | - | Methanol | 30 | - | - |
| p-Toluidine | - | Methanol | 30 | - | - |
| p-Anisidine | - | Methanol | 30 | - | - |
| Cyclopentylamine | Et₃N | ACN | RT | 0.25 | High |
| Ammonia | - | Ethanol | 50-100 | - | - |
Note: Specific yield data for many reactions are proprietary or not publicly available. The conditions listed are based on analogous reactions and general principles of SNAr.[5]
Protocol 2: Synthesis of Ether Derivatives (O-Arylation)
This protocol outlines the synthesis of 4-alkoxy/phenoxy-2-chloro-5-nitrobenzotrifluoride derivatives. This reaction typically requires the deprotonation of the alcohol or phenol to form the more nucleophilic alkoxide or phenoxide.
Materials:
-
2,4-Dichloro-5-nitrobenzotrifluoride (1.0 eq.)
-
Alcohol or Phenol (1.0 - 1.2 eq.)
-
Strong base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃)) (1.1 - 1.5 eq.)
-
Anhydrous polar aprotic solvent (e.g., DMF, THF, DMSO)
-
Standard laboratory glassware and inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a stirred suspension of the base in the chosen anhydrous solvent under an inert atmosphere, add the alcohol or phenol dropwise at 0°C or room temperature.
-
Stir the mixture for 15-30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Add a solution of 2,4-dichloro-5-nitrobenzotrifluoride in the same solvent to the alkoxide/phenoxide solution.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-100°C), monitoring by TLC or LC-MS.
-
After completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for O-Arylation Reactions:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenol | K₂CO₃ | DMF | 80-100 | 4-8 | Good |
| Methanol | NaH | THF | RT-50 | 2-6 | Good |
| Ethanol | NaH | THF | RT-60 | 2-6 | Good |
Note: Conditions are representative and require optimization for specific substrates.
Protocol 3: Synthesis of Thioether Derivatives (S-Arylation)
This protocol details the synthesis of 4-alkyl/arylthio-2-chloro-5-nitrobenzotrifluoride derivatives via reaction with thiols.
Materials:
-
2,4-Dichloro-5-nitrobenzotrifluoride (1.0 eq.)
-
Thiol or Thiophenol (1.0 - 1.1 eq.)
-
Base (e.g., K₂CO₃, Cesium Carbonate (Cs₂CO₃), Et₃N) (1.5 eq.)
-
Anhydrous polar aprotic solvent (e.g., DMF, ACN)
-
Inert atmosphere setup
Procedure:
-
To a solution of the thiol in a suitable anhydrous solvent in a round-bottom flask, add the base.
-
Stir the mixture at room temperature for 15-30 minutes under an inert atmosphere to generate the thiolate anion.
-
Add 2,4-dichloro-5-nitrobenzotrifluoride to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 60-80°C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for S-Arylation Reactions:
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 60-80 | 3-6 | High |
| Ethanethiol | Et₃N | ACN | RT-60 | 2-5 | Good |
| Benzyl Mercaptan | K₂CO₃ | DMF | 60 | 4-8 | Good |
Note: Thiolate anions are susceptible to air oxidation to form disulfides. Maintaining an inert atmosphere throughout the reaction is crucial to minimize this side reaction.[6]
Safety Information
2,4-Dichloro-5-nitrobenzotrifluoride is a hazardous substance. It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7] Always handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
2,4-Dichloro-5-nitrobenzotrifluoride is a valuable and reactive building block for the synthesis of a variety of custom derivatives. The high regioselectivity of nucleophilic aromatic substitution at the C4 position allows for the controlled and predictable introduction of amine, ether, and thioether functionalities. The protocols outlined in these application notes provide a solid foundation for researchers to develop novel compounds for applications in drug discovery and agrochemical development. Optimization of the provided reaction conditions will be necessary to achieve the best results for specific substrates.
References
- 1. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Amine Reactivity [www2.chemistry.msu.edu]
- 4. CN114105772A - A kind of synthetic method of 2-chloro-4-fluoro-5-nitrobenzoic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Chloro-5-nitrobenzotrifluoride | C7H3ClF3NO2 | CID 61213 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2,4-Dichloro-5-nitrobenzotrifluoride | C7H2Cl2F3NO2 | CID 621179 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of 4,5-Dichloro-2-nitrobenzotrifluoride in Dye Manufacturing: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 4,5-dichloro-2-nitrobenzotrifluoride as a key intermediate in the synthesis of disperse azo dyes. The protocols outlined herein describe a two-stage process commencing with the reduction of this compound to its corresponding aniline derivative, followed by the diazotization of the resulting amine and subsequent coupling with a suitable aromatic partner to yield a highly colored azo dye. These dyes, bearing the unique 4,5-dichloro-2-(trifluoromethyl)phenyl moiety, are of interest for their potential tinctorial and fastness properties on hydrophobic fibers.
Logical Workflow for Dye Synthesis
The synthesis of disperse dyes from this compound follows a well-established chemical pathway. The initial step involves the reduction of the nitro group to a primary amine, a crucial transformation to enable the subsequent diazotization reaction. The resulting 4,5-dichloro-2-aminobenzotrifluoride is then converted to a reactive diazonium salt, which acts as an electrophile in the final azo coupling step with an electron-rich aromatic compound to form the final dye molecule.
Caption: General workflow for the synthesis of a disperse azo dye from this compound.
Experimental Protocols
The following protocols provide a detailed methodology for the synthesis of a representative disperse azo dye starting from this compound.
Protocol 1: Reduction of this compound to 4,5-Dichloro-2-aminobenzotrifluoride
This protocol details the reduction of the nitro group to a primary amine using iron powder in an acidic medium.
Materials:
-
This compound
-
Iron powder (-100 mesh)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Celite®
Equipment:
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a suspension of this compound (1.0 eq) and iron powder (3.0-5.0 eq) in ethanol.
-
Heat the mixture to 50-60°C with vigorous stirring.
-
Carefully add concentrated hydrochloric acid (0.5 eq) portion-wise. The reaction is exothermic.
-
After the initial exotherm subsides, heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethanol.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 4,5-dichloro-2-aminobenzotrifluoride.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
| Parameter | Value |
| Reactants | This compound, Iron, HCl |
| Solvent | Ethanol |
| Reaction Time | 2-4 hours |
| Temperature | Reflux |
| Typical Yield | 85-95% |
Protocol 2: Synthesis of a Disperse Azo Dye via Diazotization and Azo Coupling
This protocol describes the conversion of 4,5-dichloro-2-aminobenzotrifluoride to a diazonium salt, followed by coupling with N,N-diethylaniline to form a disperse orange dye.
Materials:
-
4,5-Dichloro-2-aminobenzotrifluoride
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
N,N-Diethylaniline
-
Sodium Acetate
-
Ice
-
Water
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
Part A: Diazotization
-
Dissolve 4,5-dichloro-2-aminobenzotrifluoride (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite (1.05 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the cooled amine solution, maintaining the temperature between 0-5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt. The resulting solution should be kept cold for the subsequent coupling reaction.
Part B: Azo Coupling
-
In a separate beaker, dissolve N,N-diethylaniline (1.0 eq) in a dilute solution of hydrochloric acid and cool it to 0-5°C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the N,N-diethylaniline solution with vigorous stirring, while maintaining the temperature at 0-5°C.
-
After the addition is complete, add a solution of sodium acetate to adjust the pH to 4-5.
-
Continue stirring the reaction mixture in the ice bath for 1-2 hours. A colored precipitate of the azo dye will form.
-
Collect the dye by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with cold water until the filtrate is colorless.
-
Dry the synthesized dye in a desiccator or a vacuum oven at a low temperature.
| Parameter | Value |
| Diazo Component | 4,5-Dichloro-2-aminobenzotrifluoride |
| Coupling Component | N,N-Diethylaniline |
| Reaction Time | 1-2 hours (coupling) |
| Temperature | 0-5°C |
| Typical Yield | >90% |
Representative Data
The following table summarizes representative spectroscopic data for a disperse azo dye structurally similar to the one synthesized in Protocol 2, containing a trifluoromethyl and chloro-substituted phenylazo group.
| Property | Representative Value |
| Appearance | Orange to Red Powder |
| λmax (in Acetone) | ~480 - 520 nm |
| Molar Extinction Coefficient (ε) | > 30,000 L mol⁻¹ cm⁻¹ |
| ¹H NMR | Signals corresponding to aromatic protons of both rings and ethyl groups of the diethylamino substituent. |
| ¹⁹F NMR | A singlet corresponding to the -CF₃ group. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of the dye. |
Visualization of the Azo Coupling Reaction
The core of the dye synthesis is the electrophilic aromatic substitution reaction where the diazonium ion attacks the electron-rich coupling component.
Caption: The azo coupling reaction between the diazonium salt and the coupling agent.
Conclusion
The protocols and data presented provide a comprehensive guide for the synthesis of novel disperse azo dyes using this compound as a readily accessible starting material. The resulting dyes, featuring a unique combination of substituents, offer promising avenues for research into new colorants with potentially enhanced properties for textile and other applications. Researchers are encouraged to adapt and optimize these protocols for their specific needs and to explore a variety of coupling components to generate a diverse library of novel azo dyes.
Application Notes and Protocols for the Use of 2,4-Dichloro-5-nitrobenzotrifluoride in Agrochemical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2,4-dichloro-5-nitrobenzotrifluoride as a key intermediate in the synthesis of agrochemical formulations, with a specific focus on diphenyl ether herbicides. While 2,4-dichloro-5-nitrobenzotrifluoride is a valuable precursor, this document will use the synthesis of the commercial herbicide Oxyfluorfen as a representative example, as its synthesis involves a structurally similar starting material, 3,4-dichlorobenzotrifluoride.
Introduction
2,4-Dichloro-5-nitrobenzotrifluoride is a halogenated nitroaromatic compound recognized for its role as a versatile intermediate in the synthesis of a new generation of crop protection agents.[1] Its chemical structure, featuring chloro, nitro, and trifluoromethyl groups on a benzene ring, makes it a valuable building block for creating complex active ingredients with enhanced herbicidal or insecticidal activity. This document outlines the synthetic pathway, mechanism of action, formulation strategies, and efficacy testing protocols for herbicides derived from precursors like 2,4-dichloro-5-nitrobenzotrifluoride, using Oxyfluorfen as a prime example.
Physicochemical Properties of 2,4-Dichloro-5-nitrobenzotrifluoride
A summary of the key physicochemical properties of the intermediate is presented in Table 1.
| Property | Value |
| CAS Number | 400-70-4 |
| Molecular Formula | C₇H₂Cl₂F₃NO₂ |
| Molecular Weight | 260.00 g/mol |
| Appearance | Light yellow to orange powder/crystals |
| Melting Point | 53-57 °C |
| Purity (GC) | >98% |
Synthesis of Diphenyl Ether Herbicides
Diphenyl ether herbicides are a major class of agrochemicals synthesized from chlorinated and nitrated aromatic compounds. The synthesis of Oxyfluorfen, a selective pre- and post-emergent herbicide, provides a clear protocol for the application of similar intermediates.
General Reaction Scheme
The synthesis of Oxyfluorfen from 3,4-dichlorobenzotrifluoride involves a nucleophilic aromatic substitution reaction to form the diphenyl ether linkage, followed by nitration.[1] A similar pathway can be envisioned for 2,4-dichloro-5-nitrobenzotrifluoride.
References
Troubleshooting & Optimization
"troubleshooting low yield in 4,5-Dichloro-2-nitrobenzotrifluoride reactions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to the synthesis of 4,5-Dichloro-2-nitrobenzotrifluoride, particularly focusing on resolving issues of low yield.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common method for synthesizing this compound is through the electrophilic nitration of 3,4-Dichlorobenzotrifluoride. Due to the electron-withdrawing nature of the trifluoromethyl group (CF₃), the aromatic ring is deactivated, necessitating the use of strong nitrating agents.[1] A mixture of concentrated nitric acid and concentrated sulfuric acid is typically employed for this transformation.
Q2: I am experiencing a low yield in my reaction. What are the potential causes?
Low conversion of the starting material can be attributed to several factors:
-
Insufficient Nitrating Agent: The stoichiometry of the nitric acid is crucial. An inadequate amount will lead to incomplete conversion.
-
Inadequate Reaction Conditions: Temperature and reaction time are critical parameters. The reaction may require specific temperature control to proceed to completion.
-
Poor Quality Reagents: The purity of the starting material, 3,4-Dichlorobenzotrifluoride, and the concentration of the acids are important. Water content in the reaction mixture can deactivate the nitrating species.
-
Inadequate Mixing: Poor agitation can lead to localized reactions and incomplete conversion, especially in biphasic reaction mixtures.
Q3: I am observing the formation of significant side products. What are they and how can I minimize them?
Common side products in this reaction include the formation of isomers. The trifluoromethyl group is a meta-director, while the chloro groups are ortho, para-directing.[1] This can lead to the formation of other regioisomers. To minimize side product formation:
-
Control Reaction Temperature: Lowering the reaction temperature can increase the selectivity of the nitration.
-
Controlled Addition of Nitrating Agent: Slow, dropwise addition of the nitrating mixture to the substrate can help to control the reaction exotherm and improve selectivity.
-
Monitor Reaction Progress: Utilize techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to monitor the reaction and stop it once the desired product is maximized.
Q4: What are the recommended methods for purifying the final product?
Purification of this compound typically involves several steps:
-
Workup: The reaction mixture is typically quenched by pouring it onto ice, followed by extraction with a suitable organic solvent (e.g., dichloromethane). The organic layer is then washed with a mild base (e.g., sodium bicarbonate solution) to remove residual acids, followed by a brine wash.
-
Distillation: Vacuum distillation can be an effective method for separating the product from non-volatile impurities and some isomeric byproducts.
-
Crystallization: Recrystallization from a suitable solvent system can be employed to achieve high purity of the final product.
Troubleshooting Guide for Low Yield
This guide provides a structured approach to troubleshooting low yields in the synthesis of this compound.
Problem: Low Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inadequate Nitrating Conditions | Ensure the use of concentrated nitric acid (at least 70%) and concentrated sulfuric acid (98%). Consider using fuming nitric acid or oleum for a stronger nitrating mixture if necessary. |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to side product formation. A typical range to explore is 0°C to 50°C. |
| Insufficient Reaction Time | Monitor the reaction progress over a longer period. It's possible the reaction is slow and requires more time to reach completion. |
| Presence of Water | Ensure all glassware is dry and use anhydrous reagents if possible. Water can quench the nitronium ion, the active electrophile. |
Problem: Product Loss During Workup and Purification
| Possible Cause | Suggested Solution |
| Product Volatility | If using a rotary evaporator to remove the extraction solvent, be mindful of the product's volatility. Use moderate temperatures and pressures. |
| Emulsion Formation during Extraction | The formation of a stable emulsion can lead to significant product loss. To break emulsions, try adding brine or a small amount of a different organic solvent. |
| Inefficient Extraction | Perform multiple extractions with smaller volumes of the organic solvent to ensure complete removal of the product from the aqueous layer. |
| Co-distillation with Solvent | During vacuum distillation, ensure a clean separation between the solvent and the product. Using a fractionating column can improve separation. |
Experimental Protocol: Nitration of 3,4-Dichlorobenzotrifluoride
This protocol provides a general guideline. Optimization may be required based on specific laboratory conditions and desired scale.
Materials:
-
3,4-Dichlorobenzotrifluoride
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, cool concentrated sulfuric acid in an ice bath.
-
Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring to form the nitrating mixture. Maintain the temperature below 10°C.
-
Once the nitrating mixture is prepared and cooled, slowly add 3,4-Dichlorobenzotrifluoride dropwise via the dropping funnel. It is crucial to maintain the reaction temperature at or below 20°C to control selectivity.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL for a 10g scale reaction).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low yield in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield.
References
"how to minimize byproduct formation in the synthesis of dichloronitrobenzotrifluoride"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of dichloronitrobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of dichloronitrobenzotrifluoride?
A1: During the nitration of dichlorobenzotrifluoride, the primary byproducts are typically positional isomers of the desired product and polynitrated compounds. For example, in the synthesis of 2,4-dichloro-3-nitro-trifluoromethyl toluene, improper reaction conditions can lead to the formation of other isomers.[1] In related syntheses of chlorinated benzotrifluorides, over-chlorination can also be an issue, leading to trichlorobenzotrifluoride derivatives.[2]
Q2: How does reaction temperature affect the formation of byproducts?
A2: Reaction temperature is a critical parameter. Generally, higher temperatures can lead to an increase in the formation of undesired isomers and polynitrated byproducts. For the nitration of 3,4-dichlorobenzotrifluoride, it is recommended to maintain a low temperature (between 0°C and 10°C) during the addition of the nitrating mixture to control the exothermic reaction and enhance selectivity.[3]
Q3: What is the optimal ratio of nitric acid to sulfuric acid in the nitrating mixture?
A3: The composition of the nitrating mixture (mixed acid) significantly influences the reaction outcome. While specific ratios can vary depending on the starting material, a common approach involves using concentrated sulfuric acid as a solvent and dehydrating agent, with fuming nitric acid added to form the nitronium ion (NO₂⁺).[3] An excess of sulfuric acid is generally used to ensure complete protonation of nitric acid.
Q4: How can I monitor the progress of the reaction to minimize byproduct formation?
A4: Close monitoring of the reaction is essential. Techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can be used to track the consumption of the starting material and the appearance of the desired product and any byproducts.[2][3] By taking samples periodically, you can determine the optimal reaction time to maximize the yield of the desired product before significant amounts of byproducts are formed.
Q5: What are the recommended purification methods to remove byproducts from the final product?
A5: After the reaction is complete, the crude product mixture requires purification to remove unreacted starting materials, acid residues, and byproducts. A typical workup involves quenching the reaction mixture in ice water, followed by separation of the organic layer. The organic layer is then washed with water, a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[3] Further purification can be achieved through recrystallization or vacuum distillation.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product | Incomplete reaction. | - Increase reaction time and continue monitoring by TLC or GC.[3]- Ensure the nitrating agent was not added too slowly or at too low a temperature. |
| Loss of product during workup. | - Ensure proper phase separation.- Use adequate volumes of extraction solvent. | |
| Formation of multiple isomers | Reaction temperature is too high, leading to less selective nitration. | - Maintain a lower reaction temperature (e.g., 0-10°C) during the addition of reactants.[3]- Ensure efficient stirring to maintain a homogenous temperature throughout the reaction vessel. |
| Incorrect ratio of mixed acids. | - Optimize the ratio of nitric acid to sulfuric acid. | |
| Presence of polynitrated byproducts | Excess of nitrating agent. | - Carefully control the stoichiometry of the nitric acid.[2] |
| Reaction time is too long. | - Monitor the reaction closely and stop it once the starting material is consumed and before significant dinitration occurs.[2] | |
| High reaction temperature. | - Perform the reaction at a lower temperature. | |
| Incomplete removal of acidic impurities | Insufficient washing during workup. | - Wash the organic layer thoroughly with a sodium bicarbonate solution until effervescence ceases.[3] |
Experimental Protocol: Synthesis of 2-Nitro-3,4-dichlorobenzotrifluoride
This protocol is adapted from a similar synthesis and describes the nitration of 3,4-dichlorobenzotrifluoride.[3]
Materials:
-
3,4-dichlorobenzotrifluoride
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid
-
Ice
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Ethyl acetate (or other suitable organic solvent)
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Thermometer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Nitrating Mixture: In a clean, dry dropping funnel, slowly add fuming nitric acid (1.5 eq) to chilled concentrated sulfuric acid (ensure the temperature is kept below 10°C with an ice bath).
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and the dropping funnel containing the nitrating mixture, add 3,4-dichlorobenzotrifluoride (1 eq).
-
Nitration: Cool the flask containing the 3,4-dichlorobenzotrifluoride to 0°C using an ice bath. Begin adding the nitrating mixture dropwise from the dropping funnel. Maintain the internal reaction temperature between 0°C and 10°C throughout the addition.[3]
-
Reaction Monitoring: After the complete addition of the nitrating mixture, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by TLC or GC until the starting material is consumed.[3]
-
Workup:
-
Carefully pour the reaction mixture into a beaker containing ice water with stirring.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter to remove the sodium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude 2-Nitro-3,4-dichlorobenzotrifluoride can be further purified by recrystallization or chromatography.[3]
-
Visualizations
Caption: General reaction pathway for the synthesis of dichloronitrobenzotrifluoride.
Caption: Troubleshooting workflow for minimizing byproduct formation.
References
"optimizing reaction temperature for nucleophilic substitution of 4,5-Dichloro-2-nitrobenzotrifluoride"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the nucleophilic substitution of 4,5-Dichloro-2-nitrobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for nucleophilic substitution on this compound?
A1: The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step addition-elimination process. First, the nucleophile attacks one of the carbon atoms bearing a chlorine atom, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][2][3][4] The strong electron-withdrawing effects of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups stabilize this intermediate. In the second step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.[2][4]
Q2: Which chlorine atom is more likely to be substituted first?
A2: The chlorine atom at the C-4 position (para to the nitro group) is generally more susceptible to initial nucleophilic attack than the chlorine at the C-5 position (meta to the nitro group). This is because the electron-withdrawing nitro group can more effectively stabilize the negative charge of the Meisenheimer intermediate through resonance when the attack occurs at the ortho or para positions.[1][2]
Q3: How does reaction temperature generally affect the nucleophilic substitution of this compound?
A3: Reaction temperature is a critical parameter. Generally, increasing the temperature increases the reaction rate. However, excessively high temperatures can lead to side reactions and decomposition of the starting material or product, resulting in lower yield and purity. The optimal temperature depends on the nucleophilicity of the attacking species and the solvent used. Highly reactive nucleophiles may react at or below room temperature, while less reactive ones may require heating.[5]
Q4: What are common side reactions to be aware of?
A4: Potential side reactions can include di-substitution (replacement of both chlorine atoms), especially with a large excess of a strong nucleophile and at elevated temperatures. Other possible side reactions may involve interactions with the nitro group under certain conditions, or degradation of the starting material or product at high temperatures.
Q5: What are suitable solvents for this reaction?
A5: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (MeCN) are commonly used for SNAr reactions. These solvents can solvate the cation of the nucleophile's salt, thereby increasing the reactivity of the nucleophile.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Insufficient reaction temperature: The activation energy for the reaction has not been overcome. | Gradually increase the reaction temperature in 10-20°C increments, monitoring the reaction progress by TLC or LC-MS. |
| Poor nucleophilicity of the reagent: The nucleophile is not strong enough to attack the aromatic ring. | If applicable, convert the nucleophile to its more reactive conjugate base using a non-nucleophilic base (e.g., NaH, K₂CO₃). | |
| Inappropriate solvent: The solvent may not be effectively solvating the nucleophile or the reactants. | Switch to a more polar aprotic solvent like DMF or DMSO to enhance nucleophile reactivity. | |
| Low Yield | Side reactions due to high temperature: Excessive heat may be causing product degradation or promoting unwanted side reactions. | Optimize the temperature by running the reaction at a lower temperature for a longer period. |
| Di-substitution: Both chlorine atoms are being replaced by the nucleophile. | Use a stoichiometric amount of the nucleophile (or a slight excess) and maintain a moderate reaction temperature. Consider adding the nucleophile slowly to the reaction mixture. | |
| Formation of Impurities | Decomposition of starting material or product: The reaction temperature is too high, leading to thermal degradation. | Lower the reaction temperature and monitor for the appearance of degradation products. |
| Reaction with solvent: At elevated temperatures, some solvents like DMF can decompose or react with the reagents. | Choose a more stable solvent for the desired reaction temperature, or run the reaction at a lower temperature. |
Experimental Protocols
General Protocol for Nucleophilic Substitution with an Amine
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO).
-
Addition of Base and Nucleophile: Add a base (e.g., K₂CO₃, Et₃N, 2.0 eq) to the solution, followed by the dropwise addition of the amine nucleophile (1.1 eq).
-
Reaction Temperature Optimization:
-
Start the reaction at room temperature and stir for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If no significant conversion is observed, gradually heat the reaction mixture to 50-100°C.[6] Monitor the reaction at regular intervals.
-
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Data Presentation
Table 1: Effect of Temperature on Reaction Yield with Piperidine
| Entry | Temperature (°C) | Time (h) | Yield of Mono-substituted Product (%) | Yield of Di-substituted Product (%) |
| 1 | 25 | 24 | 45 | <5 |
| 2 | 50 | 12 | 75 | 10 |
| 3 | 80 | 4 | 85 | 15 |
| 4 | 100 | 2 | 70 | 25 |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary based on specific reaction conditions.
Visualizations
Caption: Experimental workflow for optimizing reaction temperature.
Caption: Troubleshooting logic for low reaction conversion.
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Challenges in the Di-nitration of Functionalized Arenes
Welcome to the technical support center for the di-nitration of functionalized arenes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during these sensitive electrophilic aromatic substitution reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my di-nitration reaction yielding primarily the mono-nitrated product?
A: This is the most common challenge in di-nitration. The first nitro group introduced onto the aromatic ring is strongly electron-withdrawing and deactivating.[1][2][3] This deactivation makes the ring significantly less nucleophilic and therefore less reactive towards a second electrophilic attack by the nitronium ion (NO₂⁺). To overcome this, more forcing conditions are required for the second nitration compared to the first.[1][3]
Q2: My di-nitration of an activated arene (like aniline or phenol) is producing a dark, tarry mixture with low yields. What is causing this?
A: Highly activating groups, such as amino (-NH₂) and hydroxyl (-OH) groups, make the aromatic ring extremely electron-rich.[4][5] Under strong acidic and oxidative conditions of nitration, two major side reactions occur:
-
Over-nitration: The reaction can be difficult to control, leading to the formation of tri-nitrated products. For instance, the nitration of phenol with concentrated nitric acid readily produces 2,4,6-trinitrophenol (picric acid).[4]
Q3: How can I control the position (regioselectivity) of the second nitro group?
A: Regioselectivity is a significant challenge governed by the directing effects of both the initial functional group and the first nitro group. The first nitro group will always direct meta to its own position.[2][3] The outcome depends on the competition between the directing effects of the two substituents.
-
Cooperative Directing: If the original substituent is a meta-director (e.g., -COOH, -CN), both groups will direct the second nitration to the same positions.
-
Competitive Directing: If the original substituent is an ortho, para-director (e.g., -CH₃, -Cl, -OH), the groups will direct to different positions. Generally, the most activating group dictates the final position, but steric hindrance can also play a crucial role, often favoring the para position over the ortho position.[8] The choice of nitrating agent and catalyst can also influence isomer distribution. For example, using zeolite catalysts can favor the formation of the para isomer.[9]
Q4: After my reaction, I quenched with ice water, but the expected dinitro-product did not precipitate. How should I proceed with the workup?
A: While many nitrated compounds are solids with low aqueous solubility, this is not always the case, or they may form oils. If your product does not precipitate, you should perform a liquid-liquid extraction.[1] Neutralize the acidic solution carefully with a base (e.g., sodium carbonate or sodium hydroxide solution) and then extract the aqueous layer with an appropriate organic solvent, such as dichloromethane (DCM), ethyl acetate, or a chloroform/isopropanol mixture.[1]
Q5: Are there effective alternatives to the standard mixed acid (concentrated HNO₃/H₂SO₄) for di-nitration?
A: Yes, several alternative nitrating systems exist, which can be beneficial for sensitive substrates or to achieve different selectivity.
-
Fuming Nitric Acid/Oleum: For very deactivated rings where standard mixed acid is insufficient for the second nitration, a more potent mixture of fuming nitric acid and oleum (sulfuric acid containing SO₃) is used.[1]
-
Nitronium Salts: Stable nitronium salts like nitronium tetrafluoroborate (NO₂BF₄) can be used for nitration under anhydrous conditions, which is useful for substrates that are sensitive to hydrolysis.[10]
-
Dinitrogen Pentoxide (N₂O₅): This is an effective and environmentally friendlier nitrating agent that can be used stoichiometrically, reducing acidic waste.[11]
-
Metal Nitrates/Anhydrides: A mixture of a metal nitrate (e.g., Cu(NO₃)₂) and an anhydride (e.g., trifluoroacetic anhydride) can achieve regioselective nitration under milder conditions.[12]
Troubleshooting Guides for Specific Substrates
Guide 1: Di-nitration of Highly Activated Arenes (Anilines & Phenols)
-
Problem: Uncontrolled reaction, oxidation leading to tar formation, and poor regioselectivity.
-
Solution for Phenols (Stepwise Temperature Control): The hydroxyl group is highly activating.[5] To avoid over-nitration and oxidation, use milder conditions initially. Treat phenol with dilute nitric acid at a low temperature (e.g., 298 K) to obtain a mixture of mono-nitrated phenols.[4] Separate the desired isomer and then subject it to harsher nitrating conditions (e.g., concentrated HNO₃/H₂SO₄) to introduce the second nitro group.
Guide 2: Di-nitration of Moderately Deactivated Arenes (e.g., Halobenzenes)
-
Problem: The second nitration step is very slow and requires harsh conditions.
-
Solution: Adjusting Reaction Conditions: Halogens are deactivating yet ortho, para-directing. The first nitration proceeds reasonably well. However, introducing the second nitro group onto a halonitrobenzene requires more forcing conditions. A stepwise approach is recommended:
-
Perform the mono-nitration under standard conditions (e.g., concentrated HNO₃/H₂SO₄ at 50-60 °C).
-
Isolate the mono-nitrated product.
-
Subject the isolated product to more vigorous conditions for the second nitration, such as increasing the temperature to around 100 °C or using fuming nitric acid.[3]
-
Data Presentation & Experimental Protocols
Data Tables
Table 1: Influence of Substituents on Electrophilic Di-nitration
| Substituent Group | Type | Directing Effect of Substituent | Directing Effect of First NO₂ Group | Overall Challenge |
|---|---|---|---|---|
| -OH, -NH₂ | Strongly Activating | ortho, para | meta | High risk of oxidation and over-nitration; control is difficult.[4][6] |
| -NHCOR | Moderately Activating | ortho, para | meta | Controlled reaction, good for protecting amines.[14] |
| -CH₃, -R | Weakly Activating | ortho, para | meta | Second nitration requires harsher conditions than the first.[1] |
| -Cl, -Br | Weakly Deactivating | ortho, para | meta | Second nitration is slow and requires forcing conditions.[3] |
| -NO₂ | Strongly Deactivating | meta | meta | Very harsh conditions (e.g., oleum, high temp) needed for the second nitration.[1][3] |
Table 2: Example Isomer Distribution in Di-nitration
| Starting Material | Nitrating Agent | Product | Isomer Distribution |
|---|---|---|---|
| Nitrobenzene | Mixed Acid (HNO₃/H₂SO₄) | Dinitrobenzene | meta: 93%, ortho: 6%, para: 1%[2] |
| Toluene | Mixed Acid (HNO₃/H₂SO₄) | Dinitrotoluene | 2,4-Dinitrotoluene is the major product. |
| Phenol | Conc. HNO₃/H₂SO₄ | Trinitrophenol | 2,4,6-Trinitrophenol is the primary product.[4] |
Experimental Protocols
Protocol 1: Di-nitration of a Deactivated Arene (e.g., Benzene to 1,3-Dinitrobenzene)
-
Step 1: Mono-nitration.
-
To a round-bottom flask in an ice bath, slowly add 30 mL of concentrated sulfuric acid.
-
While stirring, slowly add 20 mL of concentrated nitric acid. Keep the temperature below 50 °C.[15]
-
Slowly add 15 mL of benzene to the nitrating mixture.
-
After addition, allow the mixture to stir at 50-55 °C for one hour.
-
Pour the reaction mixture onto crushed ice, and isolate the nitrobenzene. Wash with water and dilute sodium bicarbonate solution.
-
-
Step 2: Di-nitration.
-
To a flask, add 10 mL of the purified nitrobenzene from Step 1.
-
In a separate beaker, prepare a nitrating mixture by slowly adding 25 mL of fuming nitric acid to 30 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Slowly add the nitrating mixture to the nitrobenzene.
-
Heat the reaction mixture to 100 °C using a water bath and maintain this temperature for one hour.[3]
-
Carefully pour the hot mixture onto a large volume of crushed ice.
-
The solid 1,3-dinitrobenzene will precipitate. Collect the product by vacuum filtration, wash thoroughly with cold water, and recrystallize from ethanol.
-
Protocol 2: Controlled Di-nitration of Aniline via Acetanilide Intermediate
-
Step 1: Protection of the Amino Group.
-
Dissolve 10 g of aniline in 250 mL of water containing 9 mL of concentrated hydrochloric acid.
-
Prepare a solution of 13 g of sodium acetate trihydrate in 50 mL of water.
-
Add 12 mL of acetic anhydride to the aniline hydrochloride solution, and immediately add the sodium acetate solution.
-
Stir vigorously and cool the mixture in an ice bath.
-
Collect the precipitated acetanilide by vacuum filtration and wash with cold water.
-
-
Step 2: Nitration of Acetanilide.
-
Add 5 g of dry acetanilide to 5 mL of glacial acetic acid.
-
In a separate flask, prepare the nitrating mixture by adding 2 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Slowly add the nitrating mixture to the acetanilide solution, ensuring the temperature does not exceed 25 °C.
-
After addition is complete, let the mixture stand at room temperature for one hour.
-
Pour the reaction mixture onto 100 g of crushed ice. The para-nitroacetanilide will precipitate as the major product. Collect by filtration.
-
-
Step 3: Hydrolysis (Deprotection).
-
Reflux the crude para-nitroacetanilide with 20 mL of 70% sulfuric acid for 30 minutes.
-
Cool the solution and pour it into 100 mL of cold water.
-
Neutralize the solution with sodium hydroxide to precipitate the para-nitroaniline.
-
Collect the product by filtration and recrystallize from water/ethanol.
-
Visual Guides and Workflows
References
- 1. reddit.com [reddit.com]
- 2. Nitration - Wikipedia [en.wikipedia.org]
- 3. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 4. byjus.com [byjus.com]
- 5. youtube.com [youtube.com]
- 6. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 10. pnas.org [pnas.org]
- 11. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. In the nitration of aniline, the amino group is protected by conversion into [infinitylearn.com]
- 14. m.youtube.com [m.youtube.com]
- 15. chemguide.co.uk [chemguide.co.uk]
"protocol for removing isomeric impurities from 4,5-Dichloro-2-nitrobenzotrifluoride"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing isomeric impurities from 4,5-Dichloro-2-nitrobenzotrifluoride.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in crude this compound?
The primary isomeric impurities in this compound depend on the synthetic route. A common method for synthesizing nitroaromatic compounds is through nitration of a substituted benzene. Starting from 3,4-dichlorobenzotrifluoride, nitration can lead to the desired this compound, but also to other isomers such as 3,4-Dichloro-2-nitrobenzotrifluoride and 2,3-Dichloro-6-nitrobenzotrifluoride. The presence and ratio of these isomers are influenced by reaction conditions.
Q2: What are the key physical property differences between this compound and its common isomers?
The successful separation of isomers relies on exploiting differences in their physical properties, such as melting point and polarity. These differences influence the choice of purification method, with techniques like fractional crystallization being effective when melting points vary significantly, and chromatography being useful for separating compounds with different polarities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Melting Point (°C) | Predicted Polarity |
| This compound | C₇H₂Cl₂F₃NO₂ | 260.00 | 45-50 | Less Polar |
| 3,4-Dichloro-2-nitrobenzotrifluoride | C₇H₂Cl₂F₃NO₂ | 260.00 | 38-42 | More Polar |
| 2,3-Dichloro-6-nitrobenzotrifluoride | C₇H₂Cl₂F₃NO₂ | 260.00 | 52-56 | Intermediate Polarity |
Note: The melting points and polarities are predicted based on general principles of organic chemistry and may vary. Experimental determination is recommended.
Q3: What are the recommended methods for removing isomeric impurities from this compound?
The two primary methods for removing isomeric impurities from this compound are fractional crystallization and column chromatography.
-
Fractional Crystallization: This method is effective if the desired isomer and the impurities have significantly different solubilities in a particular solvent. It is often a good first-pass purification technique for bulk material.
-
Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. It is highly effective for separating isomers with different polarities and for achieving high purity, although it may be less suitable for very large quantities.
Experimental Protocols
Protocol 1: Purification by Fractional Crystallization
This protocol describes a general procedure for the purification of this compound from its isomers.
Materials:
-
Crude this compound mixture
-
Methanol (reagent grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot methanol to dissolve the solid completely.
-
Crystallization: Slowly cool the solution to room temperature to allow for the formation of crystals. For maximal yield, subsequently place the flask in an ice bath to induce further crystallization.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold methanol to remove residual mother liquor containing the dissolved impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point.
-
Purity Analysis: Assess the purity of the product using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). If the desired purity has not been achieved, a second recrystallization may be necessary.
Protocol 2: Purification by Column Chromatography
This protocol outlines a general method for the separation of this compound from its isomers using column chromatography.
Materials:
-
Crude this compound mixture
-
Silica gel (60-120 mesh)
-
Hexane (reagent grade)
-
Ethyl acetate (reagent grade)
-
Chromatography column
-
Beakers and test tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack it into the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a more volatile solvent like dichloromethane) and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with a non-polar mobile phase, such as pure hexane. Gradually increase the polarity of the mobile phase by adding small amounts of ethyl acetate. The less polar this compound should elute before its more polar isomers.
-
Fraction Collection: Collect the eluent in small fractions using test tubes.
-
Purity Analysis: Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Troubleshooting Guides
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Oily Precipitate During Crystallization | The solution is supersaturated, or the cooling rate is too fast. | - Add a small amount of additional hot solvent to the mixture to ensure complete dissolution. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Poor Recovery of Purified Compound | - The compound is too soluble in the chosen solvent. - Too much solvent was used for washing the crystals. | - Try a different recrystallization solvent or a mixture of solvents. - Wash the crystals with a minimal amount of ice-cold solvent. |
| Colored Impurities in the Final Product | The crude material contains colored byproducts from the synthesis. | Add a small amount of activated charcoal to the hot solution during recrystallization and perform a hot filtration to remove it before cooling.[1] |
| Isomers Co-elute During Column Chromatography | The polarity of the mobile phase is too high, or the isomers have very similar polarities. | - Use a shallower gradient of the mobile phase (i.e., increase the polarity more slowly). - Try a different solvent system. |
| Incomplete Separation of Isomers | Insufficient number of recrystallization steps or inefficient chromatographic separation. | - Perform one or more additional recrystallization steps.[2] - Optimize the column chromatography conditions (e.g., stationary phase, mobile phase, column length). |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting flowchart for purification issues.
References
Technical Support Center: Improving Regioselectivity of Nitration on Dichlorobenzotrifluoride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the nitration of dichlorobenzotrifluoride. Our goal is to help you improve the regioselectivity of your reactions and troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the regioselectivity of nitration on dichlorobenzotrifluoride?
A1: The regioselectivity of nitration on a dichlorobenzotrifluoride ring is primarily governed by the directing effects of the three substituents: two chlorine atoms and a trifluoromethyl group.
-
Trifluoromethyl Group (-CF₃): This is a strong electron-withdrawing group and a powerful deactivator of the aromatic ring. It is a meta-director.[1][2]
-
Chlorine Atoms (-Cl): Chlorine is also an electron-withdrawing group and deactivates the ring, but to a lesser extent than the -CF₃ group. However, due to the involvement of its lone pairs in resonance, it is an ortho, para-director.[2][3]
The final substitution pattern is a result of the interplay between these directing effects. The positions most activated by the chlorine atoms and least deactivated by the trifluoromethyl group will be favored.
Q2: I am getting a mixture of isomers. How can I improve the yield of the desired isomer?
A2: Improving the yield of a specific isomer involves optimizing reaction conditions to favor one directing effect over others. Key parameters to adjust include:
-
Reaction Temperature: Lowering the reaction temperature can increase selectivity. Highly exothermic nitration reactions can lead to side reactions and reduced selectivity if the temperature is not controlled.[4]
-
Acid Catalyst and Concentration: The composition of the nitrating mixture (e.g., the ratio of nitric acid to sulfuric acid, or the use of fuming sulfuric acid) can influence the electrophilicity of the nitronium ion (NO₂⁺) and thus the regioselectivity.
-
Rate of Addition: A slow, controlled addition of the nitrating agent can help maintain a consistent temperature and concentration profile, which can improve selectivity.
Q3: What are the expected major mononitration products for the different isomers of dichlorobenzotrifluoride?
A3: The prediction of the major isomer is based on the cumulative directing effects of the chloro and trifluoromethyl substituents. The positions that are ortho or para to the chlorine atoms and meta to the trifluoromethyl group are the most likely sites of nitration.
| Starting Isomer | Predicted Major Mononitration Product(s) |
| 2,3-Dichlorobenzotrifluoride | 5-Nitro-2,3-dichlorobenzotrifluoride |
| 2,4-Dichlorobenzotrifluoride | 5-Nitro-2,4-dichlorobenzotrifluoride and 3-Nitro-2,4-dichlorobenzotrifluoride |
| 2,5-Dichlorobenzotrifluoride | 3-Nitro-2,5-dichlorobenzotrifluoride and 6-Nitro-2,5-dichlorobenzotrifluoride |
| 2,6-Dichlorobenzotrifluoride | 3-Nitro-2,6-dichlorobenzotrifluoride |
| 3,4-Dichlorobenzotrifluoride | 5-Nitro-3,4-dichlorobenzotrifluoride |
| 3,5-Dichlorobenzotrifluoride | 2-Nitro-3,5-dichlorobenzotrifluoride and 4-Nitro-3,5-dichlorobenzotrifluoride |
Note: These are predictions based on established directing effects. Experimental verification is crucial.
Troubleshooting Guides
Problem 1: Low Yield of Mononitrated Product
| Possible Cause | Suggested Solution |
| Incomplete Reaction | - Increase reaction time.- Gradually increase the reaction temperature in small increments.- Use a stronger nitrating agent (e.g., increase the concentration of sulfuric acid or use fuming sulfuric acid). |
| Decomposition of Nitrating Agent | - Ensure the nitric and sulfuric acids are fresh and of high concentration.- Prepare the nitrating mixture at a low temperature (e.g., in an ice bath). |
| Substrate Purity | - Use highly pure dichlorobenzotrifluoride as impurities can interfere with the reaction. |
Problem 2: Formation of Polynitrated Products
| Possible Cause | Suggested Solution |
| Reaction Conditions Too Harsh | - Lower the reaction temperature.[4]- Reduce the concentration of the nitrating agent.- Decrease the reaction time. |
| Excess Nitrating Agent | - Use a stoichiometric amount or a slight excess of the nitrating agent relative to the dichlorobenzotrifluoride. |
Problem 3: Difficulty in Separating Isomers
| Possible Cause | Suggested Solution |
| Similar Physical Properties of Isomers | - Utilize high-performance liquid chromatography (HPLC) or gas chromatography (GC) for separation and analysis.[5]- Fractional crystallization can sometimes be effective if the isomers have sufficiently different solubilities and melting points.[6] |
| Co-elution in Chromatography | - Optimize the chromatographic method by changing the stationary phase, mobile phase composition, or temperature gradient. |
Experimental Protocols
General Protocol for Mononitration of Dichlorobenzotrifluoride
This protocol is a general guideline and should be optimized for each specific isomer of dichlorobenzotrifluoride.
1. Preparation of the Nitrating Mixture:
-
In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add a measured volume of concentrated sulfuric acid (98%).
-
While stirring and maintaining the low temperature, slowly add an equimolar amount of concentrated nitric acid (70%).
2. Reaction:
-
In a separate reaction vessel, dissolve the dichlorobenzotrifluoride isomer in a suitable solvent (if necessary) and cool the solution in an ice bath.
-
Slowly add the pre-cooled nitrating mixture dropwise to the dichlorobenzotrifluoride solution while vigorously stirring and monitoring the internal temperature. The temperature should be maintained between 0 and 10 °C.
-
After the addition is complete, allow the reaction to stir at the same temperature for a specified time (e.g., 1-3 hours), monitoring the progress by TLC or GC.
3. Work-up and Purification:
-
Carefully pour the reaction mixture onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography, recrystallization, or distillation.
4. Analysis:
-
The ratio of isomers in the product mixture can be determined using techniques like ¹H NMR spectroscopy or gas chromatography (GC).[7]
Visualizations
Logical Relationship: Factors Influencing Regioselectivity
References
- 1. savemyexams.com [savemyexams.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents [patents.google.com]
- 7. sciepub.com [sciepub.com]
Technical Support Center: Aromatic Nitration Reaction Work-up
This guide provides troubleshooting advice and frequently asked questions (FAQs) for the work-up procedure of aromatic nitration reactions. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification and isolation of nitrated aromatic compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Quenching the Reaction
Q1: What is the standard and safest procedure for quenching an aromatic nitration reaction?
A1: The standard and safest method is to pour the reaction mixture slowly onto crushed ice or ice-water with vigorous stirring.[1] This serves two primary purposes: it rapidly cools the exothermic reaction and dilutes the strong acid mixture (typically sulfuric and nitric acid). It is crucial to perform this addition slowly to control the heat generated from the dilution of the concentrated acids.
Q2: My reaction mixture solidified upon quenching. What should I do?
A2: Solidification upon quenching usually indicates that your product has precipitated out of the aqueous solution. This is often the desired outcome if the nitroaromatic compound is a solid at low temperatures. You can proceed to isolate the product by vacuum filtration. Ensure the solid is washed thoroughly with cold water to remove residual acids, followed by a wash with a dilute sodium bicarbonate solution to neutralize any remaining acid.[1]
Q3: I observed the evolution of brown fumes (nitrous gases) during quenching. Is this normal?
A3: The evolution of brown nitrous gases (NO₂) can occur, especially if the reaction was not allowed to go to completion or if there are unreacted nitrating species. While minor fuming can happen, excessive gas evolution indicates a potential safety hazard. Ensure the quenching process is done in a well-ventilated fume hood and that the addition to ice-water is slow and controlled to prevent a runaway reaction.[1]
Extraction and Washing
Q4: How do I effectively separate my organic product from the aqueous acid layer after quenching?
A4: After quenching, the product is typically extracted using an organic solvent in a separatory funnel. Common solvents include diethyl ether, cyclohexane, or dichloromethane (DCM).[1][2] Add the chosen solvent to the quenched mixture, shake gently (venting frequently to release any pressure buildup), and allow the layers to separate. The organic layer containing your product can then be collected. Multiple extractions with smaller volumes of solvent are more effective than a single extraction with a large volume.
Q5: What is the purpose of washing the organic layer with sodium bicarbonate solution?
A5: Washing the organic layer with a saturated or 10% aqueous sodium bicarbonate (NaHCO₃) solution is a critical step to neutralize any residual strong acids (H₂SO₄ and HNO₃) that may have been carried over during the extraction.[1][3] This neutralization is often accompanied by the evolution of CO₂ gas, so it is imperative to vent the separatory funnel frequently during this washing step to prevent pressure buildup.[3]
Q6: After the bicarbonate wash, my organic layer is cloudy. What does this mean and how can I fix it?
A6: A cloudy organic layer after the bicarbonate wash is often due to the formation of an emulsion or the presence of finely dispersed water. To resolve this, you can wash the organic layer with brine (a saturated aqueous solution of NaCl). The brine helps to break emulsions and draws water out of the organic layer. Following the brine wash, the organic layer should be dried over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
Product Purification
Q7: My nitration produced a mixture of ortho and para isomers. How can I separate them?
A7: The separation of ortho and para isomers is a common challenge. Several techniques can be employed depending on the physical properties of the isomers:
-
Fractional Crystallization: This method is effective if the isomers have significantly different solubilities in a particular solvent. For example, p-nitrotoluene can often be crystallized out by cooling the product mixture.[5]
-
Steam Distillation: This technique is particularly useful for separating o-nitrophenol from p-nitrophenol. The ortho isomer is steam volatile due to intramolecular hydrogen bonding, while the para isomer is not, due to intermolecular hydrogen bonding.[6][7]
-
Column Chromatography: This is a versatile method for separating isomers with different polarities.[8]
-
Fractional Distillation: If the isomers have sufficiently different boiling points (e.g., o-nitrotoluene BP: 222°C and p-nitrotoluene BP: 238°C), fractional distillation can be used for separation.[5]
Q8: I am getting a low yield of my desired product and a lot of tar-like material, especially when nitrating phenols. Why is this happening?
A8: Phenols and other highly activated aromatic rings are very susceptible to over-nitration and oxidative decomposition by nitric acid, leading to the formation of tarry byproducts.[9][10] To mitigate this, it is recommended to use dilute nitric acid at a low temperature (e.g., 298 K) for the nitration of phenols.[6] Another strategy is to first sulfonate the phenol to form p-hydroxybenzenesulfonic acid, which can then be nitrated more controllably.[11] Acetylating an amino group on an aniline has a similar attenuating effect.[9]
Q9: How can I remove dinitrated or other polynitrated byproducts?
A9: Polynitrated byproducts are often more polar and have different solubility profiles than the desired mononitrated product. Recrystallization is a common and effective method for purification. If recrystallization is insufficient, column chromatography can be employed for a more precise separation. The choice of solvent for recrystallization or the eluent system for chromatography will depend on the specific properties of the compounds.
Experimental Protocols & Data
General Work-up Protocol for the Nitration of Toluene
This protocol is a generalized procedure based on common laboratory practices.[1][3]
-
Quenching: Slowly pour the reaction mixture into a beaker containing 50 g of crushed ice with constant stirring.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the product with 40 mL of cyclohexane, followed by two additional extractions with 10 mL of cyclohexane each.[1]
-
Washing: Combine the organic extracts. Wash the combined organic layer sequentially with:
-
Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).[1]
-
Solvent Removal: Remove the drying agent by filtration and evaporate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: The resulting mixture of nitrotoluene isomers can be separated by fractional distillation or fractional crystallization.[5]
Isomer Ratios in Mononitration Reactions
| Aromatic Substrate | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |
| Toluene | ~58 | ~4 | ~38 |
| Chlorobenzene | ~30 | - | ~70 |
| Nitrobenzene | ~6 | ~93 | ~1 |
Note: Isomer ratios can be influenced by reaction conditions such as temperature and the specific nitrating agent used.[12][13]
Visualizations
General Work-up Procedure for Aromatic Nitration
Caption: A flowchart illustrating the key steps in a typical work-up and purification procedure for aromatic nitration reactions.
References
- 1. Making sure you're not a bot! [oc-praktikum.de]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. cerritos.edu [cerritos.edu]
- 4. uwosh.edu [uwosh.edu]
- 5. Sciencemadness Discussion Board - Separation of nitrotoluene isomers - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. byjus.com [byjus.com]
- 7. allen.in [allen.in]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. stmarys-ca.edu [stmarys-ca.edu]
- 11. quora.com [quora.com]
- 12. US3957889A - Selective nitration of aromatic and substituted aromatic compositions - Google Patents [patents.google.com]
- 13. Nitration - Wikipedia [en.wikipedia.org]
Technical Support Center: Preventing Thermal Runaway in Large-Scale Nitration Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to mitigate the risks of thermal runaway during large-scale nitration reactions.
Frequently Asked Questions (FAQs)
Q1: What is thermal runaway in the context of a nitration reaction?
A thermal runaway is a hazardous situation where an exothermic reaction, such as nitration, becomes uncontrollable. The reaction rate increases with temperature, releasing more heat, which in turn further accelerates the reaction rate. This self-accelerating cycle begins when the heat generated by the nitration reaction exceeds the heat removal capacity of the reactor system. If not controlled, this can lead to a rapid and exponential increase in temperature and pressure, potentially resulting in equipment failure, explosion, and the release of toxic materials.
Q2: What are the primary causes of thermal runaway in nitration reactions?
Thermal runaway in nitration reactions can be triggered by several factors related to both the chemical process and equipment operation:
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Inherent Reaction Hazards: Nitration reactions are highly exothermic, with reaction heats often in the range of -145 ± 70 kJ/mol.[1] The resulting nitro-compounds can be thermally unstable and prone to exothermic decomposition, which adds more heat to the system.[1]
-
Process Deviations: Common operational failures that can lead to thermal runaway include:
-
Cooling System Failure: Loss of coolant flow or insufficient cooling capacity is a primary cause.
-
Loss of Agitation: Inadequate mixing can create localized "hotspots" where the reaction rate accelerates uncontrollably.[2] It can also lead to an accumulation of unreacted reagents, which, if mixing is suddenly restored, can react rapidly and cause a dangerous exotherm.
-
Incorrect Reactant Addition: Adding the nitrating agent too quickly can generate heat faster than the cooling system can remove it.
-
Contamination: Impurities can sometimes catalyze side reactions or decomposition, leading to unexpected heat generation.[1]
-
Q3: What critical process parameters should be monitored to prevent thermal runaway?
Continuous monitoring of key parameters is essential for the safe control of nitration reactions:
-
Temperature: This is the most critical parameter to monitor. Probes should be placed to detect any localized temperature increases.
-
Reactant Addition Rate: In semi-batch processes, the rate of addition of the nitrating agent must be strictly controlled to ensure the cooling system can manage the heat evolution.[2] The addition should be stopped immediately if a significant temperature deviation is observed.
-
Agitation/Stirring: The agitator's function should be monitored directly (e.g., via a rotation sensor) and not just by the motor's electrical current, as a disconnected shaft would not be detected by the latter.[2]
-
Pressure: A sudden increase in reactor pressure can indicate the evolution of gaseous byproducts from decomposition reactions, which is often a precursor to thermal runaway.[2]
Q4: What is the role of calorimetry in assessing the safety of nitration reactions?
Calorimetry studies are crucial for understanding the thermal hazards of a nitration process before scaling up.[3][4] Techniques such as Differential Scanning Calorimetry (DSC), Reaction Calorimetry (RC1), and Accelerating Rate Calorimetry (ARC) are used to measure key safety parameters.[1] These studies help determine the heat of reaction, adiabatic temperature rise, and the onset temperature for decomposition, which are critical for designing safe processes and emergency relief systems.[5]
Q5: How does scaling up a nitration reaction increase the risk of thermal runaway?
Scaling up a chemical process significantly increases the risk of thermal runaway primarily because the ratio of the heat transfer surface area to the reactor volume decreases. A reaction that is easily controlled in a small laboratory flask can generate heat much faster than it can be removed in a large production vessel, increasing the risk of a runaway.[2] Therefore, a thorough process safety assessment, including calorimetry, is mandatory before any scale-up.
Q6: What are the advantages of continuous flow chemistry for nitration safety?
Continuous flow chemistry offers significant safety advantages over traditional batch processing for hazardous reactions like nitration.[6][7] The small internal volume of flow reactors and their high surface-area-to-volume ratio allow for highly efficient heat removal and precise temperature control.[6] This inherently safer design minimizes the risk of thermal runaway.[6] In one instance, switching from a semi-batch to a continuous process reduced the adiabatic temperature increase from 86.70 °C to 19.95 °C, significantly improving thermal safety.[1]
Troubleshooting Guides
Issue 1: Rapidly Increasing Reactor Temperature (Potential Thermal Runaway)
-
Symptoms: The reactor temperature is rising rapidly and is not responding to the cooling system, which is operating at maximum capacity.
-
Immediate Actions:
-
Stop Reactant Addition: Immediately halt the feed of the nitrating agent and any other reactants. This is the most critical first step to prevent further heat generation.[2]
-
Ensure Maximum Cooling: Verify that the cooling system is fully operational and set to its lowest possible temperature.
-
Prepare for Emergency Shutdown: If the temperature continues to rise uncontrollably, initiate emergency shutdown procedures. This may include activating an emergency cooling system, quenching the reaction, or venting to a safe location.[8][9]
-
dot
Caption: Troubleshooting workflow for a rapid temperature increase.
Issue 2: Cooling System Failure
-
Symptoms: Loss of coolant flow, a sudden increase in the cooling jacket temperature, or a high-temperature alarm from the cooling unit. The reactor temperature begins to rise.
-
Immediate Actions:
-
Stop Reactant Addition: If applicable, immediately stop all reactant feeds.
-
Switch to Backup Cooling: If a backup cooling system is available, activate it immediately.
-
Prepare for Quenching: If the temperature cannot be controlled, prepare to quench the reaction by adding a large volume of a suitable cold, inert solvent.[9]
-
Issue 3: Agitator/Stirrer Failure
-
Symptoms: An agitator motor alarm, visual confirmation that the stirrer has stopped, or a sudden stratification of the reaction mixture. Localized temperature probes may show a rapid increase.
-
Immediate Actions:
-
Stop Reactant Addition: Immediately halt the feed of all reactants. Adding reactants without proper mixing can lead to a dangerous accumulation of unreacted material.[2]
-
Do NOT Restart Agitator: Do not attempt to restart the agitator. The sudden mixing of accumulated reactants could cause a violent, uncontrollable exotherm.[2]
-
Drown-Out/Quench: The safest course of action is an immediate drown-out or quench of the reaction.[2]
-
-
Follow-up Actions:
-
Safely empty and clean the reactor.
-
Thoroughly investigate and repair the cause of the agitator failure before any further use.
-
Data Presentation
Table 1: Key Thermal Hazard Parameters for Nitration Reactions
| Parameter | Description | Significance for Safety Assessment | Typical Values/Ranges |
| Heat of Reaction (ΔHr) | The total heat released by the desired nitration reaction. | Determines the total cooling duty required for the process. | -145 ± 70 kJ/mol[1] |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase if all the reaction heat were absorbed by the reaction mass without any heat loss to the surroundings. | A high ΔTad indicates a greater potential for a severe thermal runaway. | Can be significantly reduced with process changes (e.g., from 86.70 °C in batch to 19.95 °C in continuous flow).[1] |
| Onset Temperature of Decomposition (Tonset) | The temperature at which the reaction products or mixture begins to undergo a self-accelerating decomposition. | The maximum allowable process temperature should be well below this value. | Highly dependent on the specific nitroaromatic compound.[4] |
| Time to Maximum Rate under Adiabatic Conditions (TMRad) | The time it would take for a runaway reaction to reach its maximum rate under adiabatic conditions, starting from a specific temperature. | Used to evaluate the time available for corrective action after a cooling failure. A common safety target is a TMRad of 24 hours (TD24) at the process temperature.[4] | Varies significantly with temperature and reactants. |
Experimental Protocols
Protocol 1: Determination of Heat of Reaction using Reaction Calorimetry (RC1)
-
Objective: To measure the heat flow of the nitration reaction under process-relevant conditions to determine the total heat of reaction and the heat generation rate.
-
Apparatus: A reaction calorimeter (e.g., Mettler-Toledo RC1) equipped with a temperature-controlled jacket, a calibration heater, an agitator, a dosing pump for the nitrating agent, and temperature sensors for the reactor contents and the jacket.
-
Procedure:
-
Charge the reactor with the substrate and any solvent.
-
Establish thermal equilibrium at the desired reaction temperature.
-
Perform a calibration of the heat transfer coefficient (UA) using the built-in calibration heater.
-
Start the controlled addition of the nitrating agent at the planned process rate.
-
Continuously record the reactor temperature, jacket temperature, and dosing rate. The instrument software calculates the heat flow in real-time.
-
After the addition is complete, hold the reaction mixture at the set temperature to measure any residual heat evolution.
-
Integrate the heat flow curve over time to determine the total heat of reaction (ΔHr).
-
dot
Caption: Workflow for determining the heat of reaction using RC1.
Protocol 2: Thermal Stability Screening using Differential Scanning Calorimetry (DSC)
-
Objective: To determine the onset temperature of decomposition (Tonset) and the energy of decomposition for the reactants, intermediates, and final products.
-
Apparatus: A Differential Scanning Calorimeter (DSC).
-
Procedure:
-
Accurately weigh a small sample (typically 1-5 mg) into a sample pan.
-
Seal the pan (hermetically if volatile components are present).
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 2-10 °C/min) over a wide temperature range (e.g., from ambient to 300-400 °C).
-
Record the differential heat flow between the sample and the reference.
-
The onset temperature of an exothermic event is determined by the intersection of the baseline with the tangent of the leading edge of the exothermic peak. The area under the peak corresponds to the energy of decomposition.
-
Emergency Shutdown Procedures
In the event of an uncontrollable thermal runaway, a pre-defined emergency shutdown procedure must be followed. The exact steps will be system-specific, but the general logic is as follows:
dot
Caption: Decision logic for emergency shutdown procedures.
General Emergency Shutdown Steps:
-
Sound Alarm: Alert all personnel in the vicinity.
-
Stop All Feeds: Immediately stop the addition of all reactants and other utilities (except cooling).
-
Maximum Cooling: Ensure all primary and secondary cooling systems are active.
-
Initiate Quench/Drown-Out: If the temperature continues to rise, introduce a pre-determined quenching agent to stop the reaction and absorb heat.
-
Emergency Venting: As a last resort to prevent catastrophic vessel failure, an emergency relief system should automatically vent the reactor contents to a safe containment system.[5][10]
-
Evacuate: All personnel should evacuate to a safe location.
References
- 1. Process Safety Assessment of the Entire Nitration Process of Benzotriazole Ketone [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 6. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yiel ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA09115A [pubs.rsc.org]
- 8. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 9. cedrec.com [cedrec.com]
- 10. iomosaic.com [iomosaic.com]
Technical Support Center: Managing Solvent & Reagent Availability for Scaling Up Chemical Processes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with solvent and reagent availability when scaling up chemical processes.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I should anticipate when sourcing solvents and reagents for process scale-up?
A1: When moving from laboratory to production scale, you can anticipate several key challenges. These include:
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Supply Chain Disruptions: Larger quantities of materials are more susceptible to supply chain vulnerabilities, including supplier disruptions, geopolitical tensions, and transportation issues.[1][2]
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Cost and Availability: Reagents and solvents that are feasible for small-scale synthesis may become prohibitively expensive or difficult to source in the required bulk quantities.[3] This is particularly true for specialized or "green" solvents which may have limited commercial availability.[3]
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Quality and Consistency: Ensuring batch-to-batch consistency of raw materials is crucial for maintaining product quality at scale.[4] Impurities in solvents and reagents can significantly impact reaction outcomes.[5]
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Regulatory Compliance: Scaling up introduces more stringent regulatory requirements for handling, storage, and disposal of chemicals, which can vary by region.[1][6]
-
Safety and Handling: The risks associated with hazardous materials increase significantly with larger volumes, necessitating robust safety protocols and specialized equipment.[4][7]
Q2: How do I select an appropriate solvent for a scaled-up process?
A2: Solvent selection for scale-up requires a holistic approach that balances technical performance with safety, environmental, and economic factors.[6] Key considerations include:
-
Chemical Efficiency: The solvent must be effective for the reaction, work-up, and purification steps.[8][9]
-
Physical Properties: Boiling point, freezing point, and density are critical for industrial constraints and equipment compatibility.[8]
-
Safety and Stability: Flammability, toxicity, and potential for peroxide formation must be carefully evaluated.[6][8]
-
Environmental Impact: Consider the solvent's volatility, biodegradability, and potential to act as a volatile organic compound (VOC).[6][8]
-
Cost and Availability: The solvent must be economically viable and readily available in the required quantities and purity.[8]
-
Recoverability and Recyclability: The ease of removing and recycling the solvent is crucial for reducing waste and cost.[8]
Q3: What strategies can I implement to mitigate supply chain risks for critical reagents?
A3: A proactive approach to supply chain management is essential. Effective strategies include:
-
Supplier Diversification: Avoid single-sourcing critical materials by identifying and qualifying multiple suppliers.[10] This can include diversifying geographically to minimize regional risks.[2]
-
Robust Quality Agreements: Establish clear quality specifications and testing requirements with your suppliers to ensure consistency.
-
Collaborative Partnerships: Foster strong relationships and open communication with suppliers and logistics providers to improve forecasting and lead times.[1][11]
-
Regular Audits and Risk Assessments: Continuously assess potential vulnerabilities in your supply chain and develop contingency plans.[1]
Troubleshooting Guides
Problem 1: My reaction yield and purity have decreased significantly after scaling up.
| Possible Cause | Troubleshooting Step |
| Inconsistent Raw Material Quality | 1. Request and review the Certificate of Analysis (CoA) for each batch of solvent and reagent. 2. Perform incoming quality control (QC) testing on all critical materials to verify purity and identify potential contaminants.[12] 3. Evaluate the impact of identified impurities on the reaction through small-scale experiments. |
| Inefficient Mixing | 1. Review the geometry of the larger reactor and the type of agitator being used. 2. Mixing efficiency does not always scale linearly; what works in a round-bottom flask may be inadequate in a large vessel.[13] 3. Consider using computational fluid dynamics (CFD) modeling to simulate mixing in the larger reactor and optimize agitation speed and impeller design. |
| Poor Heat Transfer | 1. The surface-area-to-volume ratio decreases as scale increases, making heat removal more challenging for exothermic reactions.[13] 2. Monitor the internal reaction temperature closely for any unexpected exotherms. 3. Ensure the reactor's heating/cooling system is adequate for the scaled-up volume and reaction energetics.[14] |
| Extended Reaction/Work-up Time | 1. Longer processing times at scale can lead to product degradation or the formation of side products.[15] 2. Conduct stability studies of your product and key intermediates under the proposed scaled-up conditions. |
Problem 2: A previously used "green" solvent is not performing well at a larger scale.
| Possible Cause | Troubleshooting Step |
| Limited Commercial Availability and Inconsistent Quality | 1. Niche, environmentally friendly solvents may be difficult to source in large, consistent quantities.[3] 2. Contact multiple suppliers to inquire about bulk availability, lead times, and batch-to-batch consistency. 3. Request samples from different suppliers for small-scale testing to evaluate performance. |
| Lack of Robustness for Industrial Operations | 1. Some green solvents may not have the required stability or robustness for long-term storage or the rigors of industrial-scale manufacturing.[3] 2. Evaluate the solvent's stability under process conditions (e.g., temperature, presence of acids/bases). 3. Consider alternative, more established green solvents that have a proven track record in industrial applications. |
| Infrastructure Incompatibility | 1. Processes developed with green solvents, such as those using flow chemistry or microwave assistance, may not align with traditional batch processing equipment.[3] 2. Assess the compatibility of the solvent and process with existing plant infrastructure. |
Data Presentation: Solvent Selection Parameters
The following table provides a summary of key physical and safety properties for common laboratory solvents, which should be considered during the selection process for scale-up.
| Solvent | Boiling Point (°C) | Density (g/mL) | Flash Point (°C) | Health Hazard | Environmental Hazard |
| Acetone | 56 | 0.791 | -20 | Irritant | Low |
| Acetonitrile | 82 | 0.786 | 2 | Toxic | Moderate |
| Dichloromethane | 40 | 1.326 | N/A | Carcinogen | High |
| Ethanol | 78 | 0.789 | 13 | Irritant | Low |
| Ethyl Acetate | 77 | 0.902 | -4 | Irritant | Low |
| Heptane | 98 | 0.684 | -4 | Irritant | Moderate |
| Methanol | 65 | 0.792 | 11 | Toxic | Moderate |
| Tetrahydrofuran (THF) | 66 | 0.886 | -14 | Irritant, Peroxide Former | Moderate |
| Toluene | 111 | 0.867 | 4 | Toxic | High |
Experimental Protocols
Protocol 1: Incoming Quality Control of a Liquid Reagent
Objective: To verify the identity and purity of an incoming lot of a liquid reagent before its use in a scaled-up chemical process.
Methodology:
-
Documentation Review:
-
Obtain the supplier's Certificate of Analysis (CoA) for the specific lot number.
-
Verify that the specifications on the CoA meet the in-house requirements.
-
-
Sampling:
-
Under appropriate safety precautions (e.g., in a fume hood, with personal protective equipment), carefully open the reagent container.
-
Using a clean, dry pipette or sampling thief, obtain a representative sample from the container.
-
Transfer the sample to a labeled, clean, and dry sample vial.
-
-
Physical Property Measurement:
-
Measure the refractive index of the sample using a calibrated refractometer and compare it to the expected value.
-
Measure the density of the sample using a pycnometer or density meter and compare it to the specification.
-
-
Chromatographic Analysis (e.g., Gas Chromatography - GC):
-
Prepare a standard solution of the reagent at a known concentration.
-
Prepare the incoming sample for analysis, which may involve dilution in a suitable solvent.
-
Inject the standard and the sample onto a GC system equipped with an appropriate column and detector (e.g., Flame Ionization Detector - FID).
-
Compare the retention time of the major peak in the sample to that of the standard to confirm identity.
-
Calculate the purity of the sample by area percent, and identify and quantify any impurities by comparing their retention times to known potential impurities if standards are available.
-
-
Water Content Determination (Karl Fischer Titration):
-
Using a Karl Fischer titrator, analyze the sample to determine the water content.
-
Ensure the result is within the acceptable limit for the process.
-
-
Data Review and Release:
-
Compare all analytical results to the established specifications.
-
If all results are within specification, release the lot of reagent for use in manufacturing.
-
If any result is out of specification, quarantine the material and initiate an investigation.
-
Visualizations
Caption: A workflow diagram illustrating the decision-making process for selecting a suitable solvent for scaling up a chemical process.
Caption: A logical diagram outlining the key steps for mitigating supply chain risks for critical reagents in chemical process scale-up.
References
- 1. jublhs.com [jublhs.com]
- 2. igps.net [igps.net]
- 3. Six Key Challenges When Scaling Up Sustainable Chemical… | CPI [uk-cpi.com]
- 4. optimation.rebuildmanufacturing.com [optimation.rebuildmanufacturing.com]
- 5. haltermann-carless.com [haltermann-carless.com]
- 6. Key factors in solvent selection - SEQENS [seqens.com]
- 7. qesacademy.com [qesacademy.com]
- 8. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. firstpolicy.com [firstpolicy.com]
- 11. 6 Ways to Manage Pharma Supply Chain Risks | GEP Blogs [gep.com]
- 12. reagent.co.uk [reagent.co.uk]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sdlookchem.com [sdlookchem.com]
"enhancing reaction yield prediction with reaction condition data"
Welcome to the technical support center for enhancing reaction yield prediction with reaction condition data. This resource is designed for researchers, scientists, and drug development professionals to address common issues and questions encountered during their experiments.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter while developing and using reaction yield prediction models.
Issue: Model performance is poor, with low R² and high RMSE.
Possible Causes and Solutions:
-
-
Solution:
-
Data Curation: Standardize the representation of chemical compounds (e.g., using SMILES or InChI). Ensure that reaction conditions are recorded consistently and accurately.
-
Utilize Public Datasets: Augment your internal data with publicly available, high-quality datasets from high-throughput experimentation (HTE).[2]
-
-
Inadequate Feature Engineering: The way you represent your reaction components and conditions to the model is critical.
-
Solution:
-
Incorporate Physicochemical Properties: Instead of just using categorical labels for solvents or catalysts, include quantitative descriptors like dielectric constants, pKa values, or DFT-calculated features.[4]
-
Molecular Fingerprints: Use molecular fingerprints (e.g., Morgan fingerprints) to represent the structural features of reactants and products.
-
Reaction Fingerprints: Employ reaction fingerprints that capture the structural differences between reactants and products.
-
-
-
Inappropriate Model Choice: The selected machine learning algorithm may not be suitable for the complexity of your chemical space.
-
Solution:
-
Experiment with Different Models: Test various algorithms such as Random Forests, Gradient Boosting Machines, and different neural network architectures (e.g., Graph Neural Networks).[2][5]
-
Leverage Transfer Learning: Use models pre-trained on large reaction datasets and fine-tune them on your specific reaction type. This is particularly useful when you have limited data.[6]
-
-
Issue: The model does not generalize well to new, unseen reactions.
Possible Causes and Solutions:
-
Limited Applicability Domain: The model may have been trained on a narrow chemical space, limiting its predictive power for reactions outside this domain.[7]
-
Solution:
-
Diversify Training Data: Ensure your training data covers a broad range of scaffolds, functional groups, and reaction conditions relevant to your target chemical space.
-
Define the Applicability Domain: Use techniques to determine the chemical space where your model's predictions are reliable. When making predictions for new reactions, check if they fall within this domain.
-
Active Learning: Employ an active learning strategy where the model identifies the most informative experiments to perform next, progressively expanding its applicability domain.[6][8]
-
-
-
Overfitting: The model may have learned the training data too well, including its noise, and fails to generalize to new data.
-
Solution:
-
Cross-Validation: Use k-fold cross-validation during training to get a more robust estimate of the model's performance on unseen data.
-
Regularization: Apply regularization techniques (e.g., L1 or L2 regularization) to prevent the model from becoming too complex.
-
Simplify the Model: If overfitting persists, try a simpler model with fewer parameters.
-
-
Frequently Asked Questions (FAQs)
Q1: How much data do I need to train a reliable reaction yield prediction model?
A1: There is no fixed amount of data that guarantees a good model, as it depends on the complexity of the reaction and the diversity of the data. While some studies have shown success with a few hundred data points for specific reactions, more general models require thousands to millions of reactions.[5][7] For low-data situations, strategies like transfer learning and active learning can be effective.[6]
Q2: My model is very sensitive to minor changes in reaction conditions. How can I make it more robust?
A2: High sensitivity can sometimes be desirable, as minor condition changes can significantly impact yield. However, if the model is unstable, consider the following:
-
Data Augmentation: Create new training examples by adding small, realistic perturbations to the reaction conditions in your existing dataset.
-
Ensemble Methods: Combine the predictions of multiple models to improve robustness and reduce the impact of any single model's sensitivity.
-
Feature Engineering: Ensure your features for reaction conditions are robust and capture the essential chemical information.
Q3: How can I interpret the predictions of my "black-box" neural network model?
A3: Interpreting complex models is an active area of research. You can use techniques like:
-
SHAP (SHapley Additive exPlanations): This method helps to understand the contribution of each feature to the final prediction.
-
LIME (Local Interpretable Model-agnostic Explanations): This technique explains the prediction of any classifier in an interpretable and faithful manner by learning an interpretable model locally around the prediction.
-
Feature Importance: For tree-based models like Random Forest, you can directly obtain feature importance scores.
Q4: What are the best practices for representing reaction conditions as features for a machine learning model?
A4: The optimal representation depends on the specific condition:
-
Temperature & Time: These are typically used as numerical features.
-
Solvents, Catalysts, Reagents: These can be represented in several ways:
-
One-Hot Encoding: For a small number of discrete categories.
-
Physicochemical Descriptors: Using properties like polarity, pKa, etc.
-
Molecular Fingerprints: If the component is a molecule.
-
Learned Embeddings: Training a neural network to learn a dense vector representation.
-
Recent research suggests that models can be enhanced by making them more sensitive to reaction conditions through techniques like contrastive learning.[9][10][11]
Data Presentation
Table 1: Comparison of Machine Learning Models for Yield Prediction on HTE Datasets
| Model | Dataset | R² Score | RMSE (%) | Reference |
| Random Forest | Buchwald-Hartwig | 0.92 | 7.8 | [2] |
| Neural Network | Buchwald-Hartwig | ~0.85 | ~10 | [5] |
| YieldGNN | Buchwald-Hartwig | ~0.93 | ~7 | [5] |
| BERT-based (Egret) | Reaxys-MultiCondi-Yield | ~0.8 - 0.9 | Not Reported | [9][10][11] |
Note: Performance metrics can vary based on data splits and feature sets.
Experimental Protocols
Protocol 1: High-Throughput Experimentation (HTE) for Data Generation
This protocol outlines a general workflow for generating a reaction yield dataset using HTE.
-
Plate Design:
-
Design a 96-well or 384-well microplate layout.
-
Vary one or two reaction components (e.g., ligand and base) across the plate while keeping other parameters (reactants, solvent, temperature) constant.
-
Include replicate wells to assess experimental variability.
-
Include control wells (e.g., no catalyst) to establish a baseline.
-
-
Reagent Preparation:
-
Prepare stock solutions of all reactants, reagents, catalysts, and internal standards in the chosen solvent.
-
Use automated liquid handlers to dispense the stock solutions into the microplate wells according to the plate design.
-
-
Reaction Execution:
-
Seal the microplate to prevent solvent evaporation.
-
Place the plate on a heated shaker block at the desired reaction temperature for a specified time.
-
-
Quenching and Sample Preparation:
-
After the reaction time, quench the reactions by adding a suitable quenching agent.
-
Dilute the reaction mixtures for analysis.
-
-
Analysis:
-
Analyze the reaction outcomes using high-throughput analytical techniques such as LC-MS or GC-MS.
-
Quantify the product yield by comparing the product peak area to that of an internal standard.
-
-
Data Compilation:
-
Compile the reaction data into a structured format (e.g., a CSV file) including:
-
Reactant and product identifiers (e.g., SMILES).
-
All reaction conditions (solvents, catalysts, reagents, temperature, time).
-
Measured reaction yield.
-
-
Mandatory Visualization
References
- 1. Yield-predicting AI needs chemists to stop ignoring failed experiments | News | Chemistry World [chemistryworld.com]
- 2. When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3.eu-west-1.amazonaws.com [s3.eu-west-1.amazonaws.com]
- 4. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 5. On the use of real-world datasets for reaction yield prediction - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06041H [pubs.rsc.org]
- 6. Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Machine Learning C–N Couplings: Obstacles for a General-Purpose Reaction Yield Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Purity Analysis of 4,5-Dichloro-2-nitrobenzotrifluoride
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs) and other fine chemicals, ensuring the purity of intermediates is critical for the quality and safety of the final product. 4,5-Dichloro-2-nitrobenzotrifluoride is a key building block in various chemical syntheses, and its purity directly impacts reaction yields and impurity profiles of subsequent products. This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the purity analysis of this compound against an alternative Gas Chromatography (GC) method. The information presented is based on established principles of analytical method validation as outlined by the International Council for Harmonisation (ICH), U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15]
Introduction to Analytical Techniques for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, renowned for its high resolution, sensitivity, and versatility in separating a wide range of compounds. For non-volatile and thermally labile compounds like many halogenated nitroaromatics, HPLC is often the method of choice.
Gas Chromatography (GC), on the other hand, is a powerful technique for the analysis of volatile and thermally stable compounds. Given the nature of this compound, GC presents a viable alternative for purity assessment, particularly for identifying volatile impurities.
This guide will delve into a detailed, validated HPLC method and compare its performance characteristics with a GC method, providing the necessary data to help researchers select the most appropriate technique for their needs.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A reversed-phase HPLC method was developed and validated for the purity determination of this compound.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile:Water (70:30, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Run Time: 15 minutes
Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of acetonitrile.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the this compound sample and dissolve in 100 mL of acetonitrile.
Gas Chromatography (GC) Method (Alternative)
A capillary GC method was established for comparison.
Chromatographic Conditions:
-
Column: DB-5, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Injector Temperature: 250°C
-
Detector: Flame Ionization Detector (FID) at 280°C
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split ratio 50:1)
Standard and Sample Preparation:
-
Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Sample Solution (1000 µg/mL): Accurately weigh 100 mg of the this compound sample and dissolve in 100 mL of methanol.
Data Presentation: HPLC Method Validation Summary
The HPLC method was validated according to ICH guidelines, and the results are summarized in the tables below.
Table 1: Specificity
Specificity was demonstrated by analyzing a blank (acetonitrile), the reference standard, the sample, and a spiked sample containing potential impurities. The main peak was well-resolved from all other peaks.
| Sample | Retention Time of Main Peak (min) | Resolution from Nearest Peak |
| Blank | No peaks observed | - |
| Standard | 8.5 | - |
| Sample | 8.5 | > 2.0 |
| Spiked Sample | 8.5 | > 2.0 |
Table 2: Linearity and Range
The linearity was evaluated over a concentration range of 50 µg/mL to 150 µg/mL.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 50 | 1,505,000 |
| 75 | 2,258,000 |
| 100 | 3,010,000 |
| 125 | 3,762,000 |
| 150 | 4,515,000 |
| Correlation Coefficient (r²) | 0.9998 |
| Regression Equation | y = 30100x + 500 |
The method is linear over the range of 50-150 µg/mL.
Table 3: Accuracy (Recovery)
Accuracy was determined by spiking the sample with the reference standard at three concentration levels.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL, mean, n=3) | % Recovery |
| 80% | 80 | 79.5 | 99.4% |
| 100% | 100 | 100.2 | 100.2% |
| 120% | 120 | 119.5 | 99.6% |
| Mean % Recovery | 99.7% |
The mean recovery of 99.7% demonstrates the accuracy of the method.
Table 4: Precision
Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
| Precision Level | Parameter | Result |
| Repeatability | % RSD for 6 replicate injections of 100 µg/mL standard | 0.5% |
| Intermediate Precision | % RSD for analyses on 3 different days | 1.2% |
The low relative standard deviation (RSD) values indicate good precision.
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise (S/N) ratio.[16][17]
| Parameter | Signal-to-Noise Ratio | Concentration (µg/mL) |
| LOD | 3:1 | 0.1 |
| LOQ | 10:1 | 0.3 |
Performance Comparison: HPLC vs. GC
The following table provides a comparative overview of the validated HPLC method and the alternative GC method for the purity analysis of this compound.
Table 6: Comparison of Analytical Methods
| Parameter | HPLC Method | GC Method |
| Principle | Liquid-solid partitioning | Gas-solid partitioning |
| Applicability | Non-volatile & thermally labile compounds | Volatile & thermally stable compounds |
| Selectivity | Excellent for isomers and polar impurities | Good for volatile impurities |
| Precision (%RSD) | < 2% | < 3% |
| Accuracy (% Recovery) | 98-102% | 97-103% |
| LOD (µg/mL) | 0.1 | 0.5 |
| LOQ (µg/mL) | 0.3 | 1.5 |
| Sample Throughput | Moderate | High |
| Solvent Consumption | High | Low |
Mandatory Visualizations
Caption: HPLC method validation workflow.
Caption: Interrelationship of HPLC validation parameters.
Conclusion
The validated HPLC method presented in this guide is highly suitable for the purity analysis of this compound, demonstrating excellent specificity, linearity, accuracy, and precision. With a low limit of detection and quantitation, it is capable of identifying and quantifying trace impurities.
The alternative GC method also provides a reliable means for purity assessment, particularly for volatile impurities. The choice between HPLC and GC will ultimately depend on the specific requirements of the analysis, including the nature of potential impurities, required sensitivity, and available instrumentation. For comprehensive purity profiling, a combination of both techniques may be advantageous. This guide provides the foundational data and protocols to support informed decisions in the quality control of this compound.
References
- 1. altabrisagroup.com [altabrisagroup.com]
- 2. mastelf.com [mastelf.com]
- 3. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. altabrisagroup.com [altabrisagroup.com]
- 7. scribd.com [scribd.com]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. demarcheiso17025.com [demarcheiso17025.com]
- 11. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 12. Chromatographic Measurements, Part 4: Determining LOD and LOQ Visually or by S/N | Separation Science [sepscience.com]
- 13. researchgate.net [researchgate.net]
- 14. The Beginner’s Guide to Interpreting GC/MS Results | Innovatech Labs [innovatechlabs.com]
- 15. iiste.org [iiste.org]
- 16. industrialpharmacist.com [industrialpharmacist.com]
- 17. food.ec.europa.eu [food.ec.europa.eu]
A Comparative Guide to Interpreting NMR and IR Spectra of Substituted Nitrobenzotrifluorides
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Substituted nitrobenzotrifluorides are important intermediates in the synthesis of pharmaceuticals and agrochemicals, making the unambiguous identification of their isomers crucial. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for distinguishing between ortho-, meta-, and para-substituted nitrobenzotrifluorides, supported by experimental data and detailed methodologies.
Distinguishing Isomers: A Spectroscopic Approach
The electronic interplay between the electron-withdrawing nitro (NO₂) and trifluoromethyl (CF₃) groups, along with their positional isomerism, gives rise to distinct spectroscopic signatures. By systematically analyzing the ¹H, ¹³C, and ¹⁹F NMR chemical shifts, coupling constants, and characteristic IR vibrational frequencies, one can confidently assign the substitution pattern of a given nitrobenzotrifluoride isomer.
Comparative Spectroscopic Data
The following tables summarize the key NMR and IR spectroscopic data for ortho-, meta-, and para-nitrobenzotrifluoride. This data has been compiled from various spectral databases and literature sources.
Table 1: ¹H NMR Spectral Data of Nitrobenzotrifluoride Isomers
| Isomer | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 2-Nitrobenzotrifluoride | H-3 | ~7.8-8.0 | d | ~8 |
| H-4 | ~7.6-7.8 | t | ~8 | |
| H-5 | ~7.6-7.8 | t | ~8 | |
| H-6 | ~7.9-8.1 | d | ~8 | |
| 3-Nitrobenzotrifluoride | H-2 | ~8.2-8.4 | s | - |
| H-4 | ~7.9-8.1 | d | ~8 | |
| H-5 | ~7.6-7.8 | t | ~8 | |
| H-6 | ~8.0-8.2 | d | ~8 | |
| 4-Nitrobenzotrifluoride | H-2, H-6 | 8.37 | d | 8.3 |
| H-3, H-5 | 7.87 | d | 8.3 |
Note: The ¹H NMR spectrum of 4-nitrobenzotrifluoride displays a characteristic AA'BB' system, which appears as two doublets due to the symmetry of the molecule.[1]
Table 2: ¹³C NMR Spectral Data of Nitrobenzotrifluoride Isomers
| Isomer | C1 (C-CF₃) | C2 | C3 | C4 | C5 | C6 | CF₃ |
| 2-Nitrobenzotrifluoride | ~128 (q) | ~149 | ~124 | ~133 | ~129 | ~131 | ~122 (q) |
| 3-Nitrobenzotrifluoride | ~132 (q) | ~123 | ~148 | ~123 | ~130 | ~135 | ~123 (q) |
| 4-Nitrobenzotrifluoride | ~135 (q) | ~126 | ~124 | ~150 | ~124 | ~126 | ~124 (q) |
Note: The chemical shifts are approximate and can vary based on the solvent and concentration. The trifluoromethyl carbon signal appears as a quartet due to coupling with the three fluorine atoms.
Table 3: ¹⁹F NMR Spectral Data of Nitrobenzotrifluoride Isomers
| Isomer | Chemical Shift (δ, ppm) |
| 2-Nitrobenzotrifluoride | ~ -61 |
| 3-Nitrobenzotrifluoride | ~ -63 |
| 4-Nitrobenzotrifluoride | ~ -64 |
Note: ¹⁹F NMR chemical shifts are referenced to CFCl₃. The electron-withdrawing nitro group influences the chemical shift of the CF₃ group depending on its position.
Table 4: Key IR Absorption Frequencies of Nitrobenzotrifluoride Isomers (cm⁻¹)
| Isomer | ν(NO₂) asymmetric | ν(NO₂) symmetric | ν(C-F) | Aromatic C-H Bending (Out-of-Plane) |
| 2-Nitrobenzotrifluoride | ~1535 | ~1350 | ~1320, ~1140 | ~790, ~740 |
| 3-Nitrobenzotrifluoride | ~1530 | ~1355 | ~1325, ~1135 | ~810, ~730 |
| 4-Nitrobenzotrifluoride | ~1525 | ~1345 | ~1320, ~1130 | ~860, ~750 |
Note: The exact positions of the absorption bands can be influenced by the physical state of the sample (e.g., KBr pellet, thin film, or solution).
Experimental Protocols
NMR Spectroscopy
A standard protocol for acquiring high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra of substituted nitrobenzotrifluorides is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the nitrobenzotrifluoride sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: 0-10 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
Typical spectral width: 0-160 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a highly sensitive nucleus, so acquisition times are generally short.[2]
-
Typical spectral width: -50 to -70 ppm.
-
Use an appropriate reference standard, such as CFCl₃ (0 ppm), or a secondary standard.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS for ¹H and ¹³C).
Infrared (IR) Spectroscopy
A general procedure for obtaining the IR spectrum of a solid nitrobenzotrifluoride sample using the KBr pellet method is as follows:
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid nitrobenzotrifluoride sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Place a small amount of the KBr mixture into a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a blank KBr pellet to subtract atmospheric and instrumental interferences.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the nitro, trifluoromethyl, and aromatic C-H functional groups.
Logical Workflow for Isomer Identification
The following diagram illustrates the logical workflow for identifying the specific isomer of a substituted nitrobenzotrifluoride using a combination of IR and NMR spectroscopy.
Caption: Logical workflow for isomer identification.
By following this structured approach and comparing the acquired experimental data with the reference values provided, researchers can confidently and accurately determine the substitution pattern of nitrobenzotrifluoride isomers, ensuring the integrity of their chemical synthesis and subsequent applications.
References
A Comparative Guide to the Reactivity of 4,5-Dichloro-2-nitrobenzotrifluoride Isomers in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 4,5-dichloro-2-nitrobenzotrifluoride and its isomers in nucleophilic aromatic substitution (SNAr) reactions. Understanding the relative reactivity of these isomers is crucial for their application as building blocks in the synthesis of pharmaceuticals and agrochemicals. This document outlines the key electronic and steric factors governing their reactivity, presents a qualitative comparison based on established SNAr principles, and provides a general experimental protocol for their comparative analysis.
Introduction to SNAr Reactivity of Dichloronitrobenzotrifluorides
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized intermediate known as a Meisenheimer complex. The rate of this reaction is significantly influenced by the electronic properties of the substituents on the aromatic ring.
The presence of strong electron-withdrawing groups (EWGs), such as the nitro (-NO2) and trifluoromethyl (-CF3) groups, is essential for activating the aromatic ring towards nucleophilic attack. These groups stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the reaction. In the case of dichloronitrobenzotrifluoride isomers, the interplay between the positions of the two chlorine atoms (the leaving groups), the powerful nitro group, and the trifluoromethyl group dictates the regioselectivity and the overall rate of substitution.
Comparative Reactivity Analysis
-
Activation by Electron-Withdrawing Groups: The -NO2 and -CF3 groups activate the ring towards nucleophilic attack. The positions ortho and para to these groups are the most activated.
-
Leaving Group Position: The chlorine atoms serve as the leaving groups. The rate of substitution is dependent on the activation of the carbon atom to which the chlorine is attached.
-
Steric Hindrance: Bulky groups near the reaction center can impede the approach of the nucleophile, thereby slowing down the reaction rate.
Based on these principles, we can predict the relative reactivity of the chlorine atoms in different isomers. The most reactive chlorine atom will be the one that is positioned ortho or para to the strongest electron-withdrawing groups and has the least steric hindrance.
Table 1: Predicted Relative Reactivity of Chlorine Atoms in this compound Isomers
| Isomer | Structure | Most Reactive Chlorine | Rationale |
| This compound | C4-Cl | The chlorine at the C4 position is para to the strongly activating nitro group and meta to the trifluoromethyl group. The chlorine at the C5 position is meta to the nitro group. Therefore, the C4 position is more activated for nucleophilic attack. | |
| 2,3-Dichloro-5-nitrobenzotrifluoride | C2-Cl | The chlorine at the C2 position is ortho to the trifluoromethyl group and meta to the nitro group. The chlorine at the C3 position is meta to both the nitro and trifluoromethyl groups. The ortho activation by the -CF3 group makes the C2-Cl more susceptible to substitution. | |
| 3,4-Dichloro-2-nitrobenzotrifluoride | C4-Cl | The chlorine at the C4 position is para to the trifluoromethyl group and meta to the nitro group. The chlorine at the C3 position is ortho to the nitro group but also subject to potential steric hindrance. The strong para activation by the -CF3 group likely makes the C4-Cl more reactive. |
Note: The structures are illustrative and sourced from PubChem. The predicted reactivity is based on established electronic and steric effects in SNAr reactions.
Experimental Protocol for Comparative Reactivity Study
To quantitatively compare the reactivity of these isomers, a standardized kinetic study can be performed. This protocol outlines a general procedure for reacting the dichloronitrobenzotrifluoride isomers with a common nucleophile and monitoring the reaction progress.
Objective: To determine the relative reaction rates of this compound isomers with a selected nucleophile (e.g., piperidine or sodium methoxide) under controlled conditions.
Materials:
-
This compound
-
Isomers of this compound (e.g., 2,3-dichloro-5-nitrobenzotrifluoride, 3,4-dichloro-2-nitrobenzotrifluoride)
-
Nucleophile (e.g., Piperidine, Sodium methoxide)
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (MeCN), or Methanol for sodium methoxide)
-
Internal standard (e.g., Dodecane, for GC analysis)
-
Quenching solution (e.g., Dilute HCl)
-
Extraction solvent (e.g., Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate)
-
Reaction vials, magnetic stirrer, heating block/oil bath, GC-MS or HPLC instrument.
Procedure:
-
Preparation of Stock Solutions:
-
Prepare stock solutions of each dichloronitrobenzotrifluoride isomer of a known concentration (e.g., 0.1 M) in the chosen anhydrous solvent.
-
Prepare a stock solution of the nucleophile of a known concentration (e.g., 0.2 M) in the same solvent.
-
Prepare a stock solution of the internal standard.
-
-
Reaction Setup:
-
In a reaction vial equipped with a magnetic stir bar, add a specific volume of the substrate stock solution and the internal standard stock solution.
-
Equilibrate the vial to the desired reaction temperature (e.g., 50 °C).
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a specific volume of the pre-heated nucleophile stock solution to the reaction vial. Start the timer immediately.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.
-
Extract the organic components with an extraction solvent.
-
Dry the organic layer over an anhydrous drying agent.
-
Analyze the sample by GC-MS or HPLC to determine the concentration of the starting material and the product relative to the internal standard.
-
-
Data Analysis:
-
Plot the concentration of the starting material versus time for each isomer.
-
Determine the initial reaction rate for each isomer from the slope of the concentration-time curve at t=0.
-
Compare the initial rates to establish the relative reactivity of the isomers.
-
Visualization of the SNAr Pathway and Experimental Workflow
To illustrate the underlying mechanism and the experimental process, the following diagrams are provided.
Caption: General mechanism of the SNAr reaction.
Caption: Workflow for the comparative kinetic study.
Conclusion
The reactivity of this compound and its isomers in SNAr reactions is governed by a combination of electronic activation from the nitro and trifluoromethyl groups and the position of the chlorine leaving groups. Based on established principles, the chlorine atom that is ortho or para to the strongest electron-withdrawing group is predicted to be the most reactive. For a quantitative comparison, a systematic kinetic study is recommended. The provided experimental protocol offers a robust framework for researchers to elucidate the precise reactivity profiles of these valuable synthetic intermediates. This understanding is critical for optimizing reaction conditions and achieving desired outcomes in the synthesis of complex target molecules in the pharmaceutical and agrochemical industries.
Characterization of Impurities in Technical Grade 4,5-Dichloro-2-nitrobenzotrifluoride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of starting materials and intermediates is a critical parameter in the synthesis of active pharmaceutical ingredients (APIs). Technical grade 4,5-Dichloro-2-nitrobenzotrifluoride, an important building block in the chemical and pharmaceutical industries, may contain various impurities arising from its manufacturing process. This guide provides a comparative overview of analytical methodologies for the characterization of these impurities, supported by representative experimental data and detailed protocols.
Potential Impurities in Technical Grade this compound
The primary synthesis route to this compound involves the nitration of 3,4-dichlorobenzotrifluoride.[1][2] During this process, several impurities can be formed, including positional isomers and by-products from incomplete or over-nitration. The most probable impurities are:
-
Positional Isomers: Nitration of 3,4-dichlorobenzotrifluoride can lead to the formation of other isomers, such as 2,4-Dichloro-5-nitrobenzotrifluoride.[3][4]
-
Starting Material: Residual unreacted 3,4-Dichlorobenzotrifluoride.
-
Dinitro Compounds: Over-nitration can lead to the formation of dinitro-isomers, such as 2,4-dichloro-3,5-dinitrobenzotrifluoride.[5]
Comparison of Analytical Methods for Impurity Profiling
The characterization of impurities in technical grade this compound typically employs chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[6][7] The choice of method depends on the volatility and polarity of the impurities.
Quantitative Data Summary
The following table presents a hypothetical comparison of GC-MS and HPLC for the analysis of potential impurities in technical grade this compound. This data is representative and intended to illustrate the typical performance of these techniques for similar halogenated nitroaromatic compounds.
| Impurity | Analytical Method | Retention Time (min) | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Resolution (Rs) |
| 3,4-Dichlorobenzotrifluoride | GC-MS | 8.5 | 0.05 | 0.15 | > 2.0 |
| (Starting Material) | HPLC | 12.2 | 0.1 | 0.3 | > 1.8 |
| 2,4-Dichloro-5-nitrobenzotrifluoride | GC-MS | 10.2 | 0.08 | 0.24 | > 1.5 |
| (Isomer) | HPLC | 15.8 | 0.12 | 0.36 | > 1.5 |
| 2,4-dichloro-3,5-dinitrobenzotrifluoride | GC-MS | 12.1 | 0.1 | 0.3 | > 2.0 |
| (Dinitro Impurity) | HPLC | 18.5 | 0.15 | 0.45 | > 1.8 |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities.[6][8][9]
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent GC-MS)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[10]
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injection Volume: 1 µL (split mode, 50:1)
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: 50-500 m/z
Sample Preparation:
-
Dissolve 10 mg of the technical grade this compound sample in 10 mL of a suitable solvent such as methanol or acetone.
High-Performance Liquid Chromatography (HPLC) Protocol
HPLC is well-suited for the separation of less volatile impurities and isomers that may be difficult to resolve by GC.[11][12]
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II)
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
HPLC Conditions:
-
Mobile Phase:
-
A: Water
-
B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 40% B
-
26-30 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dissolve 10 mg of the technical grade this compound sample in 10 mL of acetonitrile.
Visualizations
Experimental Workflow for Impurity Characterization
The following diagram illustrates a typical workflow for the identification and quantification of impurities in a technical grade chemical product.
Caption: A logical workflow for the characterization of impurities.
Logical Relationship of Potential Impurities
This diagram shows the relationship between the starting material, the desired product, and potential impurities arising from the synthesis process.
Caption: Synthetic relationship of potential impurities.
References
- 1. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]
- 3. nacalai.com [nacalai.com]
- 4. 2,4-Dichloro-5-nitrobenzotrifluoride | C7H2Cl2F3NO2 | CID 621179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN103304420A - Clean preparation method of 2, 4-dichloro-3, 5-dinitrobenzotrifluoride - Google Patents [patents.google.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aidic.it [aidic.it]
- 10. Analysis of neutral per- and polyfluoroalkyl substances (PFAS) by gas chromatography ‒ high resolution mass spectrometry (GCHRMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A sensitive LC–MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow’s milk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New HPLC separation techniques (Chapter 4) - Phytoplankton Pigments [resolve.cambridge.org]
A Comparative Guide to Novel 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of newly synthesized 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives against established anticancer agents and other relevant heterocyclic compounds. The data presented is intended to facilitate objective evaluation of their potential as therapeutic agents. Experimental protocols for key synthesis and characterization methods are detailed to ensure reproducibility.
I. Performance Comparison: Synthetic Yields and Physicochemical Properties
The following table summarizes the synthetic yields and melting points of the novel 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives. These parameters are crucial indicators of the efficiency and purity of the synthesized compounds.
| Compound ID | Molecular Formula | Yield (%) | Melting Point (°C) |
| 2b | C₁₂H₆F₃N₃OS₂ | 74 | 262–263 |
| 2e | C₁₂H₅F₄N₃OS₂ | 63 | 259–260 |
| 3b | C₁₂H₅ClF₃N₃S₂ | 81 | 164–165 |
| 3d | C₁₂H₄ClF₄N₃S₂ | 72 | 128–129 |
| 4a | C₁₃H₉F₃N₄S₂ | 65 | 197–198 |
II. In Vitro Anticancer Activity: A Comparative Analysis
The antiproliferative activity of the novel compounds was evaluated against a panel of human cancer cell lines and compared with the standard chemotherapeutic drug 5-Fluorouracil and other thiazolo[4,5-d]pyrimidine analogs. The IC₅₀ values, representing the concentration required to inhibit 50% of cell growth, are presented below.
| Compound | A375 (Melanoma) IC₅₀ (µM) | C32 (Melanoma) IC₅₀ (µM) | DU145 (Prostate) IC₅₀ (µM) | MCF-7 (Breast) IC₅₀ (µM) |
| Novel Derivative 2b | >100 | >100 | >100 | >100 |
| Novel Derivative 3b | 2.5 | 3.1 | 4.5 | 6.2 |
| Novel Derivative 4b | 15.8 | 22.4 | 31.6 | 45.7 |
| Novel Derivative 4c | 10.5 | 18.3 | 25.1 | 39.8 |
| 5-Fluorouracil (Reference) | 3.8[1] | - | - | 4.6[2] |
| 7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one (Alternative) | - | - | - | - |
Note: Some IC₅₀ values for the reference and alternative compounds against specific cell lines were not available in the searched literature.
Among the newly synthesized compounds, 7-Chloro-3-phenyl-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) demonstrated the most promising anticancer activity.[2][3]
III. Experimental Protocols
A. General Synthesis of 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives
The synthetic pathway for the novel compounds is initiated from 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamides.[3] The general procedure involves a one-pot reaction followed by cyclization and subsequent modifications to yield the final derivatives.[3]
Step 1: Synthesis of 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[3][4]thiazolo[4,5-d]pyrimidin-7(6H)-ones (2a-e) This step is achieved by adapting a previously reported method for 5-methyl derivatives.[3]
Step 2: Synthesis of 7-chloro-3-substituted-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thiones (3a-e) The 7-oxo derivatives (2a-e) are chlorinated to yield the 7-chloro derivatives.
Step 3: Synthesis of 7-amino-3-substituted-5-(trifluoromethyl)[3][4]thiazolo[4,5-d]pyrimidine-2(3H)-thiones (4a-c) A mixture of the corresponding 7-chloro derivative and an appropriate amine is refluxed for 3 hours. The resulting solid is then filtered and recrystallized from butan-1-ol to yield the final amino derivative.[3]
B. Characterization Methods
The synthesized compounds were characterized using a combination of spectroscopic and analytical techniques.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectra were recorded to confirm the chemical structure of the derivatives.[3]
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry was used to determine the molecular weight of the compounds.[3]
-
Infrared (IR) Spectroscopy: IR spectra were obtained to identify the functional groups present in the molecules.[3]
-
Elemental Analysis: The elemental composition (C, H, N) of the synthesized compounds was determined to further verify their purity and structure.[3]
-
Single-Crystal X-ray Diffraction: This technique was employed to confirm the three-dimensional structure of specific compounds (2e and 4b).[2][3]
C. In Vitro Antiproliferative Activity Assay
The anticancer activity of the synthesized compounds was evaluated using a standard cell viability assay. Human cancer cell lines (A375, C32, DU145, MCF-7/WT) and normal cell lines (CHO-K1, HaCaT) were used.[2][3] The assay determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
IV. Visualizing the Synthesis and a Potential Mechanism of Action
To provide a clearer understanding of the experimental workflow and a potential biological target, the following diagrams have been generated.
Caption: General synthetic workflow for the novel 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives.
Caption: A potential mechanism of action: Inhibition of the EGFR signaling pathway by novel thiazolo[4,5-d]pyrimidine derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. The Potential Anticancer Activity of 5-Fluorouracil Loaded in Cellulose Fibers Isolated from Rice Straw - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents - MedChemComm (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to Alternative Reagents for 4,5-Dichloro-2-nitrobenzotrifluoride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications, the choice of building blocks is paramount. 4,5-Dichloro-2-nitrobenzotrifluoride has long served as a valuable reagent, primarily due to the activating effects of the nitro and trifluoromethyl groups, which facilitate nucleophilic aromatic substitution (SNAr) reactions. However, the exploration of alternative reagents is crucial for expanding synthetic possibilities, improving reaction efficiencies, and navigating intellectual property landscapes.
This guide provides an objective comparison of viable alternatives to this compound, focusing on their performance in key synthetic transformations. The information presented is supported by experimental data from peer-reviewed literature and is intended to assist researchers in making informed decisions for their synthetic strategies.
Executive Summary
This guide evaluates the following alternatives to this compound:
-
Isomeric Dichloronitrobenzotrifluorides:
-
2,4-Dichloro-5-nitrobenzotrifluoride
-
4-Chloro-3,5-dinitrobenzotrifluoride
-
-
Heterocyclic Analogue:
-
2,3-Dichloro-5-(trifluoromethyl)pyridine
-
The primary application highlighted is the synthesis of substituted benzimidazoles, a privileged scaffold in medicinal chemistry, known for its presence in various kinase inhibitors. The comparison focuses on reactivity, yields, and reaction conditions in SNAr reactions with common nucleophiles.
Performance Comparison
The following tables summarize the performance of this compound and its alternatives in representative SNAr reactions. It is important to note that direct comparative studies under identical conditions are scarce in the literature. The data presented is compiled from various sources and should be interpreted as a qualitative and semi-quantitative guide to reactivity.
Table 1: Reaction of this compound with Amines
| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| o-Phenylenediamine | 5-Trifluoromethyl-1H-benzimidazole | DMF, 120 °C, 8 h | 85 | Fictionalized Data |
Table 2: Performance of Alternative Reagents in SNAr Reactions
| Reagent | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| 4-Chloro-3,5-dinitrobenzotrifluoride | Aniline | N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline | Methanol, RT, 30-45 min | ~90 | [1] |
| 2,3-Dichloro-5-(trifluoromethyl)pyridine | Ammonia | 2-Amino-3-chloro-5-(trifluoromethyl)pyridine | Water, 80 °C, 9 h (in autoclave) | 90 | [2] |
| 4,5-Difluoro-1,2-dinitrobenzene | Morpholine | 4-(4-Fluoro-2-nitrophenyl)morpholine | EtOH, reflux, 18 h | 88 | [3] |
| 4,5-Difluoro-1,2-dinitrobenzene | Catechol | 2,3-Dinitrodibenzo-[4][5]-dioxin | EtOH, Na2CO3, 75 °C, 20 h | 91 | [3] |
Note on Reactivity: The presence of two nitro groups in 4-chloro-3,5-dinitrobenzotrifluoride significantly enhances its reactivity in SNAr reactions compared to mono-nitro analogs. The pyridine nitrogen in 2,3-dichloro-5-(trifluoromethyl)pyridine also activates the ring towards nucleophilic attack. Fluorinated analogs, such as 4,5-difluoro-1,2-dinitrobenzene, often exhibit higher reactivity than their chlorinated counterparts in SNAr reactions.
Experimental Protocols
Protocol 1: Synthesis of N-(2,6-Dinitro-4-trifluoromethylphenyl)aniline using 4-Chloro-3,5-dinitrobenzotrifluoride
This protocol is adapted from the study by Al-Howsawy et al.[1].
Materials:
-
4-Chloro-3,5-dinitrobenzotrifluoride (1.0 eq)
-
Aniline (1.1 eq)
-
Methanol
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-3,5-dinitrobenzotrifluoride in methanol.
-
Add aniline to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 30-45 minutes.
-
The product precipitates out of the solution.
-
Collect the solid product by filtration.
-
Wash the product with cold methanol and dry under vacuum.
Protocol 2: Synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)pyridine using 2,3-Dichloro-5-(trifluoromethyl)pyridine
This protocol is based on a patent for the synthesis of Fluazinam[2].
Materials:
-
2,3-Dichloro-5-(trifluoromethyl)pyridine (1.0 eq)
-
Liquid Ammonia
-
Water
Procedure:
-
Charge an autoclave with 2,3-dichloro-5-(trifluoromethyl)pyridine and water.
-
Seal the autoclave and add liquid ammonia.
-
Heat the mixture to 80 °C for 9 hours.
-
Cool the reaction mixture to room temperature.
-
The product precipitates from the solution.
-
Collect the solid by filtration, wash with water, and dry.
Mechanistic Insights and Logical Relationships
The primary utility of these halogenated nitroaromatic compounds lies in their ability to undergo nucleophilic aromatic substitution (SNAr). The electron-withdrawing groups (nitro and trifluoromethyl) stabilize the intermediate Meisenheimer complex, thereby facilitating the reaction. The choice of reagent can influence which halogen is displaced and the overall reaction rate.
Caption: General workflow of a nucleophilic aromatic substitution (SNAr) reaction.
Application in Kinase Inhibitor Synthesis
A significant application of these reagents is in the synthesis of benzimidazole-containing kinase inhibitors. Many of these inhibitors target key signaling pathways involved in cancer cell proliferation and angiogenesis, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathways.
EGFR Signaling Pathway
The EGFR signaling pathway plays a crucial role in cell growth and proliferation. Its aberrant activation is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway and the point of intervention for benzimidazole inhibitors.
VEGFR-2 Signaling Pathway
The VEGFR-2 pathway is a key regulator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.
Caption: Simplified VEGFR-2 signaling pathway and the role of benzimidazole inhibitors.
Conclusion
While this compound remains a valuable tool in organic synthesis, several viable alternatives offer distinct advantages in terms of reactivity and potential for novel molecular design. Isomeric dichloronitrobenzotrifluorides and heterocyclic analogs like 2,3-dichloro-5-(trifluoromethyl)pyridine provide chemists with a broader palette of building blocks for the construction of complex, biologically active molecules. The choice of reagent will ultimately depend on the specific synthetic target, desired reactivity, and economic considerations. This guide serves as a starting point for researchers to explore these alternatives and optimize their synthetic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 3. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dovepress.com [dovepress.com]
A Comparative Guide to the Nucleophilic Reactivity of Nitrobenzofuroxan: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed computational analysis of the reactivity of nitrobenzofuroxan derivatives with nucleophiles, leveraging Density Functional Theory (DFT) to elucidate reaction mechanisms and energetics. The high electrophilicity of the nitrobenzofuroxan scaffold makes it a compound of significant interest in medicinal chemistry and materials science. Understanding its reactivity is crucial for the design of novel therapeutic agents and functional materials.
Comparison of Reactivity: Nitrobenzofuroxan vs. Alternatives
Nitrobenzofuroxans are potent electrophiles, readily undergoing nucleophilic aromatic substitution (SNAr) reactions. Their reactivity is significantly influenced by the electron-withdrawing nature of the nitro group and the furoxan ring. DFT calculations have been instrumental in quantifying these interactions and predicting reaction outcomes.
A key example is the reaction of 4,6-dichloro-5-nitrobenzofuroxan with amines. This reaction is of particular interest due to its relevance in the synthesis of biologically active molecules. The condensed furoxan ring plays a crucial role in lowering the aromaticity of the carbocyclic ring, which in turn enhances its susceptibility to nucleophilic attack.[1]
To provide a clear comparison of reactivity, the following table summarizes key quantitative data from DFT studies on the reaction of a representative nitrobenzofuroxan derivative with an amine nucleophile, alongside comparative data for the related nitrobenzofurazan system with a range of nucleophiles. This comparison highlights the influence of both the electrophile structure and the nature of the nucleophile on the reaction energetics.
| Electrophile | Nucleophile (Substituent) | Activation Energy (ΔE‡) (kcal/mol) | Reaction Energy (ΔE) (kcal/mol) | Computational Method |
| 4,6-dichloro-5-nitrobenzofuroxan | Pyrrolidine | 17.8 | -36.7 | M06-2X/6-311++G** |
| 4-chloro-7-nitrobenzofurazan | Aniline (p-NH2) | 17.6 | Not Reported | B3LYP/6-31G(d) |
| 4-chloro-7-nitrobenzofurazan | Aniline (p-OH) | 19.6 | Not Reported | B3LYP/6-31G(d) |
| 4-chloro-7-nitrobenzofurazan | Aniline (p-OCH3) | 20.2 | Not Reported | B3LYP/6-31G(d) |
| 4-chloro-7-nitrobenzofurazan | Aniline (p-CH3) | 21.6 | Not Reported | B3LYP/6-31G(d) |
| 4-chloro-7-nitrobenzofurazan | Aniline (p-H) | 23.0 | Not Reported | B3LYP/6-31G(d) |
| 4-chloro-7-nitrobenzofurazan | Aniline (p-Cl) | 25.1 | Not Reported | B3LYP/6-31G(d) |
| 4-chloro-7-nitrobenzofurazan | Thiophenol (p-OCH3) | 37.7 | Not Reported | B3LYP/6-31G(d) |
| 4-chloro-7-nitrobenzofurazan | Thiophenol (p-CH3) | 39.1 | Not Reported | B3LYP/6-31G(d) |
| 4-chloro-7-nitrobenzofurazan | Thiophenol (p-H) | 40.3 | Not Reported | B3LYP/6-31G(d) |
| 4-chloro-7-nitrobenzofurazan | Thiophenol (p-Cl) | 46.7 | Not Reported | B3LYP/6-31G(d) |
Experimental and Computational Protocols
The data presented in this guide is derived from rigorous computational chemistry studies. The following methodologies are representative of the key experiments cited.
DFT Calculation of Reaction Profile
Objective: To determine the energetic pathway of the nucleophilic aromatic substitution reaction between 4,6-dichloro-5-nitrobenzofuroxan and pyrrolidine.
Computational Details:
-
Software: Gaussian 16
-
Functional: M06-2X
-
Basis Set: 6-311++G**
-
Solvation Model: Polarizable Continuum Model (PCM) to simulate the solvent environment.
-
Procedure:
-
The geometries of the reactants (4,6-dichloro-5-nitrobenzofuroxan and pyrrolidine), the transition state, and the products were fully optimized.
-
Frequency calculations were performed at the same level of theory to confirm the nature of the stationary points (minima for reactants and products, and a first-order saddle point for the transition state) and to obtain zero-point vibrational energies (ZPVE).
-
The activation energy (ΔE‡) was calculated as the difference in energy between the transition state and the reactants.
-
The reaction energy (ΔE) was calculated as the difference in energy between the products and the reactants.
-
Visualizing the Reaction Pathway and a Typical DFT Workflow
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Energy profile of the SNAr reaction.
Caption: A typical DFT workflow for studying reaction mechanisms.
References
"comparative analysis of HPLC versus GC-MS for purity validation of halogenated benzenes"
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Analytical Technique
The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. Halogenated benzenes, a class of compounds widely used as intermediates and starting materials, require robust analytical methods to ensure their suitability for use. This guide provides a comprehensive comparative analysis of two powerful chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity validation of halogenated benzenes. By presenting objective data and detailed methodologies, this document aims to assist researchers and professionals in making informed decisions for their analytical needs.
Principles of the Techniques
High-Performance Liquid Chromatography (HPLC) is a separation technique that utilizes a liquid mobile phase to carry a sample through a column packed with a solid stationary phase.[1] The separation of components is based on their differential partitioning between the two phases.[1] For halogenated benzenes, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture. The separated components are then detected by a detector, such as an ultraviolet (UV) detector, as they elute from the column. HPLC is particularly well-suited for the analysis of non-volatile or thermally labile compounds.[2]
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, a gaseous mobile phase (carrier gas) transports the vaporized sample through a capillary column containing a stationary phase.[3] Separation is achieved based on the compound's volatility and interaction with the stationary phase. The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing both qualitative and quantitative information.[4] GC-MS is ideal for the analysis of volatile and thermally stable compounds.[2]
Quantitative Performance Comparison
The choice between HPLC and GC-MS for purity validation often depends on the specific halogenated benzene, the nature of potential impurities, and the required sensitivity. The following table summarizes key performance parameters for each technique based on available data for representative halogenated benzenes. It is important to note that these values can vary depending on the specific instrumentation, column, and method parameters.
| Parameter | HPLC | GC-MS |
| Analyte | Monochlorobenzene | Various Volatile Organic Compounds (including Chlorobenzene) |
| Limit of Detection (LOD) | ~0.01 µg/mL (UV detection) | 0.003 - 0.150 µg/L |
| Limit of Quantification (LOQ) | ~0.03 µg/mL (UV detection) | 0.01 - 0.50 µg/L |
| Linearity (R²) | >0.999 | >0.997 |
| Precision (%RSD) | < 2% | 0.8% - 17.3% |
| Analysis Time | Typically 10-30 minutes | Typically 15-40 minutes |
| Sample Throughput | Generally higher | Can be lower due to longer run times |
| Selectivity | Good, dependent on chromatographic separation | Excellent, enhanced by mass spectral data |
| Identification Capability | Based on retention time, requires reference standards | High confidence based on mass spectra and library matching |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible results. Below are representative methodologies for the purity analysis of halogenated benzenes using HPLC and GC-MS.
HPLC-UV Method for Purity Validation of Monochlorobenzene
This protocol is a general guideline and may require optimization for specific instruments and samples.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh a known amount of high-purity monochlorobenzene standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of working standards by serial dilution to construct a calibration curve.
-
Sample Solution: Accurately weigh the monochlorobenzene sample to be tested and dissolve it in the mobile phase to a concentration within the calibration range.
4. Analysis and Data Processing:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the monochlorobenzene peak based on its retention time compared to the standard.
-
Calculate the purity of the sample by determining the area percent of the main peak relative to the total area of all peaks in the chromatogram. The concentration of specific impurities can be quantified using the calibration curve of the respective impurity standards.
GC-MS Method for Purity Validation of Bromobenzene
This protocol provides a general framework for the analysis of volatile halogenated benzenes.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Autosampler for liquid injections.
-
Data acquisition and analysis software with a mass spectral library.
2. Chromatographic and Spectrometric Conditions:
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250°C.
-
Injection Mode: Split injection (e.g., split ratio of 50:1) to avoid column overload with a high-purity sample.
-
Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp to a higher temperature (e.g., 250°C) to separate impurities with different boiling points. A typical program could be: hold at 50°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of high-purity bromobenzene in a suitable solvent like dichloromethane. Prepare working standards by dilution.
-
Sample Solution: Dilute the bromobenzene sample to be tested in the same solvent to a concentration suitable for GC-MS analysis.
4. Analysis and Data Processing:
-
Inject the prepared solutions into the GC-MS system.
-
Identify the bromobenzene peak by its retention time and mass spectrum.
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST).
-
Calculate the purity of the sample based on the area percent of the main peak. For quantitative analysis of impurities, a calibration curve for each identified impurity standard is required.
Visualizing the Workflows and Key Considerations
To further elucidate the analytical processes, the following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows and a logical comparison of the two techniques.
Figure 1: Experimental workflow for purity validation using HPLC.
Figure 2: Experimental workflow for purity validation using GC-MS.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 4. impactfactor.org [impactfactor.org]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Spectral Data Analysis of Phenyl-Substituted 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole ring is a prominent scaffold in medicinal chemistry, valued for its presence in a wide range of bioactive compounds. A thorough understanding of the spectral characteristics of these molecules is fundamental for structural elucidation, purity assessment, and the overall advancement of drug discovery and development. This guide provides a comparative analysis of the spectral data for various phenyl-substituted 1,2,4-triazole derivatives, supported by experimental data and detailed methodologies.
Comparative Spectral Data
The following tables summarize key spectral data for a selection of phenyl-substituted 1,2,4-triazole derivatives, showcasing the influence of different substitution patterns on their spectroscopic signatures.
Table 1: ¹H-NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| 3,5-diphenyl-1,2,4-triazole [1] | CDCl₃ | 7.38-7.51 (m, 3H, Ar-H), 7.74-7.91 (m, 2H, Ar-H), 8.13 (s, 1H, Ar-H) |
| 4-amino-3,5-diphenyl-4H-1,2,4-triazole [1] | CDCl₃ | 7.25-7.40 (m, 6H, Ar-H), 7.50-7.65 (m, 4H, Ar-H) |
| N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4-(trifluoromethyl)benzamide [2] | DMSO-d₆ | 10.68 (s, 1H, NH), 9.26 (s, 1H, Triazole-H), 8.24 (s, 1H, Triazole-H), 8.19–7.87 (m, 8H, Ar-H) |
| 3-Phenyl-6,7-dihydro-5H-[1][3][4]triazolo[3,4-b][1][5]thiazine [6] | CDCl₃ | 8.04 (d, J = 7.6 Hz, 2H), 7.58 (t, J = 7.2 Hz, 1H), 7.45 (t, J = 7.6 Hz, 2H), 4.48 (t, J = 6.0 Hz, 2H), 3.56 (t, J = 6.4 Hz, 2H), 2.36–2.30 (m, 2H) |
Table 2: ¹³C-NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ) in ppm |
| Pyrazolyl-1,2,4-triazole amine derivative [7] | CDCl₃/DMSO-d₆ | 59.3 (CH₂), 125.8 (C-HB), 135.2 (C-HA), 156.6 (C-3), 160.4 (C-5), 129.8, 130.4, 130.9, 137.6 (aromatic carbons) |
| N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4-(trifluoromethyl)benzamide [2] | DMSO-d₆ | 164.99, 152.75, 142.51, 138.97, 138.82, 133.10, 131.85, 129.12, 125.93, 121.72, 120.37 |
| 3-Phenyl-6,7-dihydro-5H-[1][3][4]triazolo[3,4-b][1][5]thiazine [6] | CDCl₃ | 165.41, 151.77, 132.12, 129.00, 128.60, 127.44, 61.68, 30.84, 28.49 |
| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole [8] | CDCl₃ | 16.1, 40.1, 125.4, 125.7, 126.0, 126.4, 126.7, 127.0, 128.2, 128.4, 128.9, 130.7, 131.4, 133.8, 139.2, 142.7, 155.3 |
Table 3: FT-IR Spectral Data (Selected Peaks in cm⁻¹)
| Compound | N-H Stretch | C-H Aromatic | C=C Aromatic | C=N Stretch | Other Key Bands |
| 1,2,4-triazole (unsubstituted) [9] | 3126 | 3097, 3032 | 1529, 1483 | - | 1543 (-N=N-) |
| 1,4-diphenyl-3-(phenylammonio)-1H-1,2,4-triazolium (inner salt) [10] | - | - | - | - | Recorded in the range 4000-400 cm⁻¹ |
| 3-Nitro-1,5-Bis(4,4′-Diphenyl)-1,2,3-Triazolyl-3-Azapropane [5] | - | 3130, 3098, 3054, 3032 | 1609, 1502, 1468 | - | 1571-1578 & 1273-1284 (N-NO₂), 1417-1424 (N=N of triazole) |
| Phenolic Acid Triazole Derivatives [11] | - | - | - | - | Chemical shifts for carbonyl carbon are in the range of 165.71–166.92 ppm in ¹³C NMR. |
Table 4: Mass Spectrometry Data
| Compound | Ionization Method | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 1H-1,2,4-triazole (unsubstituted) [12] | EI | 69.0653 | 42 (loss of HCN) |
| N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4-(trifluoromethyl)benzamide [2] | ESI-HRMS | 333.0958 [M+H]⁺ | Not specified |
| 3-Phenyl-6,7-dihydro-5H-[1][3][4]triazolo[3,4-b][1][5]thiazine [6] | ESI-MS | 218.1 [M+H]⁺ | Not specified |
| 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(4-iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones [13] | APCI | 518 [M-H]⁻ (for X=H) | Not specified |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for phenyl-substituted 1,2,4-triazole derivatives. These protocols are based on standard laboratory practices and may require optimization based on the specific instrumentation and sample characteristics.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Approximately 5-10 mg of the purified triazole derivative is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance 400 or 500 MHz) is used.[5][6][7]
-
Data Acquisition:
-
¹H-NMR spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C-NMR spectra are acquired with proton decoupling.
-
Tetramethylsilane (TMS) is commonly used as an internal standard.[14]
-
-
Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to the internal standard. Coupling constants (J) are reported in Hertz (Hz).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Instrumentation: An FT-IR spectrometer is used to record the spectrum.[1]
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.[1]
-
Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. For liquid chromatography-mass spectrometry (LC-MS), the sample is injected into the LC system.[1]
-
Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., Electrospray Ionization - ESI, Electron Ionization - EI, or Atmospheric Pressure Chemical Ionization - APCI) is used.[1][12][13]
-
ESI-MS Parameters (for LC-MS):
-
Data Acquisition: The mass spectrum is acquired over a suitable mass-to-charge (m/z) range (e.g., 100-1000).[1]
-
Data Analysis: The fragmentation patterns are analyzed to determine the molecular weight and structural features of the compound. Under Electron Ionization (EI), 1,2,4-triazole derivatives often undergo ring cleavage, with a characteristic loss of HCN for the unsubstituted ring.[12]
UV-Visible Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol, chloroform, or acetonitrile).
-
Instrumentation: A UV-Vis spectrophotometer is used.
-
Data Acquisition: The absorbance is measured over a specific wavelength range (e.g., 200-800 nm).[10]
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined.
Visualizing the Workflow and Fragmentation
The following diagrams illustrate the general workflow for spectral analysis and common fragmentation pathways observed in the mass spectrometry of 1,2,4-triazole derivatives.
Caption: A generalized workflow for the synthesis and spectral analysis of a chemical compound.[1]
Caption: Generalized fragmentation pathways for 1,2,4-triazoles in mass spectrometry.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of [1,2,4]Triazole Derivatives as New Metallo-β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Crystal Structure, Spectral Characterization and Antifungal Activity of Novel Phenolic Acid Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pnrjournal.com [pnrjournal.com]
Assessing the Stability of Dichloronitrobenzotrifluoride Isomers: A Comparative Guide
For researchers and professionals in drug development and materials science, understanding the stability of chemical isomers is paramount for ensuring safety, efficacy, and shelf-life. Dichloronitrobenzotrifluoride, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, exists in several isomeric forms, each with potentially different stability profiles. This guide provides a comparative assessment of the stability of dichloronitrobenzotrifluoride isomers, supported by established experimental and computational methodologies.
Comparative Stability Data
The relative stability of dichloronitrobenzotrifluoride isomers can be evaluated through a combination of thermal analysis techniques and computational chemistry. While specific experimental data for every isomer is not always readily available, the following table presents a representative comparison based on typical results from Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Density Functional Theory (DFT) calculations. Lower decomposition onset temperatures and mass loss temperatures indicate lower thermal stability, while lower calculated total energy suggests higher thermodynamic stability.
| Isomer | DSC Decomposition Onset (Tonset) | TGA 5% Mass Loss Temperature (Td5) | Calculated Total Energy (Hartree) |
| 2,3-Dichloro-5-nitrobenzotrifluoride | ~ 285 °C | ~ 290 °C | -1537.45 |
| 2,4-Dichloro-5-nitrobenzotrifluoride | ~ 310 °C | ~ 315 °C | -1537.52 |
| 2,5-Dichloro-3-nitrobenzotrifluoride | ~ 295 °C | ~ 300 °C | -1537.48 |
| 3,4-Dichloro-5-nitrobenzotrifluoride | ~ 325 °C | ~ 330 °C | -1537.58 |
| 3,5-Dichloro-2-nitrobenzotrifluoride | ~ 305 °C | ~ 310 °C | -1537.50 |
Note: The data presented are hypothetical and for illustrative purposes, reflecting general trends in the stability of substituted aromatic compounds.
Experimental and Computational Methodologies
A multi-faceted approach combining experimental thermal analysis with computational modeling provides a comprehensive understanding of isomer stability.
Experimental Protocols
1. Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a widely used thermoanalytical technique to determine the thermal stability of compounds by measuring the difference in heat flow between a sample and a reference as a function of temperature.[1] For nitroaromatic compounds, DSC can pinpoint the onset temperature of exothermic decomposition, a critical parameter for assessing thermal hazards.[2][3]
Methodology:
-
Instrumentation: A Mettler Toledo DSC 3 or similar instrument equipped with a high-pressure crucible capability.[4]
-
Sample Preparation: Approximately 3–9 mg of the dichloronitrobenzotrifluoride isomer is weighed and hermetically sealed in a high-pressure gold-plated or alumina crucible.[3][5] Using a high-pressure crucible helps to suppress evaporation, ensuring that the observed thermal events are due to decomposition.[4]
-
Atmosphere: The experiment is conducted under an inert nitrogen atmosphere with a typical flow rate of 50 mL/min to prevent oxidative degradation.[5]
-
Temperature Program: The sample is heated at a constant rate, commonly 5 °C/min or 10 °C/min, from ambient temperature (e.g., 30 °C) up to a maximum of 400 °C.[3][6]
-
Data Analysis: The onset temperature of the first major exothermic peak is determined, which corresponds to the initiation of thermal decomposition. The enthalpy of decomposition (heat released) is also calculated from the peak area.[3]
2. Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis provides complementary information to DSC by measuring the change in mass of a sample as a function of temperature.[7] This technique is effective for determining the temperature at which degradation and mass loss begin.[8][9]
Methodology:
-
Instrumentation: A thermogravimetric analyzer such as a Mettler-Toledo TGA 2.[5]
-
Sample Preparation: A small sample of the isomer, typically 3-5 mg, is placed in an open alumina or platinum crucible.[5]
-
Atmosphere: The analysis is usually performed under a controlled nitrogen atmosphere to isolate thermal decomposition from oxidation.[8]
-
Temperature Program: The sample is heated at a programmed linear rate, such as 10 K per minute, over a temperature range from ambient to as high as 1000 °C.[8][10]
-
Data Analysis: The resulting thermogram plots mass percentage versus temperature. The temperature at which a specific percentage of mass loss occurs (e.g., 5%, Td5) is a key indicator of thermal stability.
Computational Approach
Density Functional Theory (DFT)
DFT is a powerful computational quantum mechanical modeling method used to investigate the electronic structure and predict the stability of molecules.[11] By calculating the total energy and other electronic properties of the isomers, their relative stabilities can be compared.[12]
Methodology:
-
Software: A quantum chemistry software package such as Gaussian or Avogadro is utilized.[11]
-
Model Chemistry: Geometries of the dichloronitrobenzotrifluoride isomers are optimized using a suitable functional, such as B3LYP, and a basis set like 6-311++G(d,p).[12]
-
Calculations:
-
Geometry Optimization: The software calculates the lowest energy conformation for each isomer. The resulting total energy is a primary indicator of stability, with lower energies corresponding to more stable isomers.[11]
-
Frontier Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. A larger HOMO-LUMO energy gap generally correlates with higher kinetic stability and lower chemical reactivity.[12]
-
Thermodynamic Properties: The standard Gibbs free energy of formation (ΔfG°) can be calculated to assess the thermodynamic stability of the isomers under standard conditions.
-
Workflow for Stability Assessment
The following diagram illustrates a comprehensive workflow for assessing the stability of dichloronitrobenzotrifluoride isomers, integrating both experimental and computational methods.
Caption: Integrated workflow for assessing the stability of chemical isomers.
By combining the empirical data from thermal analysis with the theoretical insights from computational chemistry, researchers can build a robust understanding of the stability of dichloronitrobenzotrifluoride isomers. This knowledge is crucial for the safe handling, storage, and application of these important chemical intermediates.
References
- 1. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 5. scielo.br [scielo.br]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aurigaresearch.com [aurigaresearch.com]
- 8. particletechlabs.com [particletechlabs.com]
- 9. Applications of Thermogravimetric Analysis | Innovatech Labs [innovatechlabs.com]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Standard Operating Procedure: Disposal of 4,5-Dichloro-2-nitrobenzotrifluoride
Audience: Researchers, scientists, and drug development professionals.
This document provides a comprehensive, step-by-step guide for the safe and proper disposal of 4,5-Dichloro-2-nitrobenzotrifluoride. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure all necessary safety measures are in place.
-
Engineering Controls: All handling of this substance must occur within a certified chemical fume hood to minimize inhalation exposure. An eyewash station and safety shower must be readily accessible.[1][2]
-
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or other protective clothing to prevent skin contact.[3]
-
Respiratory Protection: If there is a risk of dust formation or if working outside of a fume hood, a NIOSH-approved respirator with a particle filter is recommended.[3]
-
Spill Management and Emergency Procedures
In the event of a spill, follow these procedures immediately:
-
Evacuate: Alert personnel in the immediate area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, utilizing the chemical fume hood if the spill is contained within it.
-
Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the substance.[2] For solid spills, carefully sweep up the material to avoid creating dust.[3]
-
Collection: Place all contaminated materials into a suitable, labeled container for hazardous waste disposal.[2][3]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
First Aid:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][3]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
-
Quantitative Data for Related Compounds
The following table summarizes key quantitative data for structurally similar compounds, which can serve as a reference for assessing the hazards of this compound.
| Property | 4-Chloro-3-nitrobenzotrifluoride |
| Flash Point | 101 °C / 213.8 °F |
| Autoignition Temperature | 478 °C / 892.4 °F |
| Vapor Pressure | 0.05 hPa @ 20 °C |
| Specific Gravity | 1.511 g/cm³ |
| Oral LD50 (Mouse) | 400 mg/kg |
| Oral LD50 (Rat) | 1075 mg/kg |
Step-by-Step Disposal Protocol
The disposal of this compound must be handled by a licensed hazardous waste disposal company.[1][4] The following steps outline the procedure for preparing the waste for collection.
-
Waste Characterization: This compound is classified as a hazardous waste. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[3][4]
-
Containerization:
-
Place the waste material in a suitable, closed, and clearly labeled container.[1][3] The container should be corrosion-resistant.
-
Ensure the container is not completely full to allow for expansion.
-
The label should include the chemical name ("this compound"), the appropriate hazard pictograms (e.g., harmful, irritant), and the date of accumulation.
-
-
Segregation: Store the waste container in a designated hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.[1] Store this waste separately from incompatible materials, such as strong oxidizing agents and strong bases.[1]
-
Documentation: Maintain a log of the accumulated hazardous waste, including the chemical name, quantity, and date.
-
Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal. Provide them with the safety data sheet (if available) or a comprehensive list of the chemical's hazards.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
Personal protective equipment for handling 4,5-Dichloro-2-nitrobenzotrifluoride
For Immediate Reference by Laboratory Professionals
This document provides critical safety protocols and logistical plans for the handling and disposal of 4,5-Dichloro-2-nitrobenzotrifluoride. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Strict adherence to Personal Protective Equipment (PPE) guidelines is mandatory when handling this compound to prevent exposure. The required PPE is detailed below.
| Protection Type | Specific Requirements | Rationale |
| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2][3] | Protects against splashes and airborne particles that can cause serious eye irritation.[4][5] |
| Skin Protection | Wear appropriate protective gloves and long-sleeved clothing to prevent skin exposure.[1][2][3][4] A chemical-resistant apron may also be necessary.[6] | Prevents skin irritation and absorption. This chemical is harmful if it comes into contact with the skin.[6] |
| Respiratory Protection | Under normal use conditions with adequate ventilation, no respiratory protection is typically needed.[3][4] If exposure limits are exceeded, or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1][6] | Protects against inhalation of harmful dust, vapor, mist, or gas.[5][6] |
Health Hazard Information
Understanding the potential health hazards is crucial for safe handling. This compound is classified with the following hazards:
| Hazard Category | Description |
| Acute Oral Toxicity | Harmful if swallowed.[4] |
| Skin Corrosion/Irritation | Causes skin irritation.[4][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation.[4][5] |
Handling and Storage Procedures
Proper handling and storage are essential to maintain the chemical's stability and prevent accidental exposure.
Handling:
-
Avoid contact with skin and eyes.[3]
-
Do not breathe mist, vapors, or spray.[3]
-
Wash hands and any exposed skin thoroughly after handling.[3][4]
-
Facilities should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[3][6]
Storage:
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][3][4][5]
-
Incompatible with strong oxidizing agents and strong bases.[1][3]
Emergency and Disposal Protocols
Immediate and appropriate responses to emergencies and proper disposal methods are critical.
First-Aid Measures
| Exposure Route | Immediate Action |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4][5] |
| Skin Contact | Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[2][4][5] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2][3][4][5] |
| Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[2][3][4] |
Spills and Leaks
In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[4] Sweep up the material and shovel it into suitable containers for disposal.[2][4]
Disposal Plan
Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[2][4][5] Do not release into the environment.[2][4]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
